molecular formula C4H6N2O2 B1286636 (5-Methyl-1,3,4-oxadiazol-2-yl)methanol CAS No. 915924-37-7

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Cat. No.: B1286636
CAS No.: 915924-37-7
M. Wt: 114.1 g/mol
InChI Key: LCLOUZXOEJVYFP-UHFFFAOYSA-N
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Description

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol (CAS 915924-37-7) is a versatile 1,3,4-oxadiazole derivative with the molecular formula C₄H₆N₂O₂ and a molecular weight of 114.10 g/mol. This compound serves as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research. This compound has demonstrated significant utility in pharmaceutical research and development. It acts as a key synthon in the synthesis of active pharmaceutical ingredients (APIs), notably in the preparation of Raltegravir, an HIV-1 integrase inhibitor . Furthermore, this compound and its structural motif are integral to potent investigational compounds, including vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors investigated for anti-angiogenesis therapy and novel selective Carbon Anhydrase II (CAII) inhibitors studied for the treatment of conditions like glaucoma . Its metabolism has been identified as a product of biotransformation for drugs containing the 5-methyl-1,3,4-oxadiazole moiety, underscoring its relevance in pharmacokinetic and metabolite profiling studies . The product is offered with high purity for research applications. It is recommended to be stored sealed in a dry environment at 2-8°C . Intended Use: This product is provided strictly "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-1,3,4-oxadiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLOUZXOEJVYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603472
Record name (5-Methyl-1,3,4-oxadiazol-2-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-37-7
Record name (5-Methyl-1,3,4-oxadiazol-2-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methyl-1,3,4-oxadiazol-2-yl)methanol
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Foundational & Exploratory

An In-Depth Technical Guide to (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 915924-37-7

This technical guide provides a comprehensive overview of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and known biological significance, with a focus on quantitative data and experimental protocols.

Chemical and Physical Properties

This compound is a small molecule featuring a 1,3,4-oxadiazole ring, a five-membered aromatic ring containing one oxygen and two nitrogen atoms. The methyl and methanol groups are substituted at the 5- and 2-positions of the oxadiazole ring, respectively.

PropertyValueSource
Molecular Formula C₄H₆N₂O₂--INVALID-LINK--
Molecular Weight 114.10 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
SMILES CC1=NN=C(O1)CO--INVALID-LINK--
CAS Number 915924-37-7--INVALID-LINK--

Synthesis and Experimental Protocols

A general and widely used method for constructing the 1,3,4-oxadiazole ring involves the cyclization of acylhydrazides with various reagents.[1]

Proposed Synthesis Pathway:

Synthesis Ethyl_acetate Ethyl acetate Acetylhydrazide Acetylhydrazide Ethyl_acetate->Acetylhydrazide Ethanolysis Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Acetylhydrazide Intermediate_hydrazone Intermediate hydrazone Acetylhydrazide->Intermediate_hydrazone Glyoxylic_acid Glyoxylic acid derivative Glyoxylic_acid->Intermediate_hydrazone Acetate_precursor (5-Methyl-1,3,4-oxadiazol-2-yl)methyl acetate Intermediate_hydrazone->Acetate_precursor Cyclization Cyclizing_agent (e.g., POCl3) Cyclizing_agent->Acetate_precursor Final_product This compound Acetate_precursor->Final_product Hydrolysis Hydrolysis (e.g., Na2CO3, MeOH/H2O) Hydrolysis->Final_product

A plausible synthetic route for the target compound.

Experimental Protocol for a Structurally Similar Compound: Synthesis of 4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide [2]

This protocol details the synthesis of a closely related analog and provides a strong foundation for the synthesis of the title compound. The key final step, hydrolysis of the acetate, is directly applicable.

  • Step 1: Synthesis of 5-(4-sulfamoylphenyl)-1,3,4-oxadiazol-2-yl)methyl acetate [2]

    • 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide is suspended in acetonitrile.

    • 1.9 equivalents of anhydrous potassium acetate are added.

    • The reaction mixture is stirred at 60°C for 4 hours.

    • Acetonitrile is evaporated under vacuum.

    • The product is isolated by flash chromatography using methylene chloride.

  • Step 2: Synthesis of 4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide (Hydrolysis) [2]

    • 250 mg of 5-(4-sulfamoylphenyl)-1,3,4-oxadiazol-2-yl)methyl acetate is dissolved in 10 mL of methanol.

    • 2 equivalents of sodium carbonate and 2 mL of water are added.

    • The reaction mass is stirred at room temperature for 12 hours.

    • The solvent is evaporated, and the residue is dissolved in a fresh portion of water.

    • Insoluble impurities are filtered out.

    • The aqueous filtrate is acidified with hydrochloric acid.

    • Extraction with ethyl acetate is then performed to isolate the product.

Biological Activity and Drug Development Potential

The 1,3,4-oxadiazole moiety is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6]

This compound has been identified as a metabolite of the carbonic anhydrase II inhibitor, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA).[7] Carbonic anhydrase inhibitors are used in the treatment of glaucoma. The metabolic transformation involves the hydroxylation of the methyl group of the oxadiazole ring.

Pharmacokinetic Data (as a metabolite of ODASA in rats)

The following data was obtained from a study evaluating the pharmacokinetic parameters of ODASA and its metabolites in rat plasma after ocular instillation and intraperitoneal administration.

ParameterValue (after ocular instillation)Source
Maximum Plasma Concentration (Cmax) 30.91 ± 6.00 ng/mL[8]
Half-life (t½) 70.0 ± 14.3 h[8]

This data indicates that this compound, as a metabolite, has a significant systemic exposure and a long half-life in rats.

Logical Relationship of Metabolism:

Metabolism ODASA 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA) Metabolism Metabolism (Hydroxylation) ODASA->Metabolism Metabolite This compound derivative Metabolism->Metabolite

Metabolic conversion of ODASA to its hydroxylated metabolite.

Experimental Workflows

Given the role of this compound as a metabolite of a carbonic anhydrase inhibitor, a typical experimental workflow to investigate its biological activity would involve in vitro enzyme inhibition assays.

General Workflow for Carbonic Anhydrase Inhibition Assay:

Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Prepare stock solution of this compound Incubation Incubate enzyme with varying concentrations of the compound Compound->Incubation Enzyme Prepare purified carbonic anhydrase II solution Enzyme->Incubation Substrate Prepare substrate solution (e.g., p-nitrophenyl acetate) Reaction Initiate reaction by adding substrate Substrate->Reaction Incubation->Reaction Measurement Measure product formation over time (spectrophotometrically) Reaction->Measurement Plotting Plot reaction rates against compound concentration Measurement->Plotting IC50 Calculate IC50 value Plotting->IC50

A general workflow for assessing carbonic anhydrase inhibition.

Conclusion

This compound is a heterocyclic compound with a confirmed identity as a metabolite of the carbonic anhydrase inhibitor ODASA. While direct synthesis and biological activity data for the compound itself are limited in publicly available literature, its structural similarity to other biologically active 1,3,4-oxadiazoles and its presence as a major metabolite suggest it is a molecule of significant interest in drug metabolism and pharmacology. The provided synthetic strategies and experimental workflows offer a solid foundation for researchers and drug development professionals to further investigate the properties and potential applications of this compound.

References

An In-depth Technical Guide to (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a small, functionalized heterocycle. The 1,3,4-oxadiazole ring is a key structural motif in a variety of biologically active compounds. The presence of a methyl group at the 5-position and a hydroxymethyl group at the 2-position provides sites for further chemical modification and potential hydrogen bonding interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₆N₂O₂PubChem[1]
Molecular Weight 114.10 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 915924-37-7PubChem[1]
Boiling Point 248.2°C at 760 mmHgChemNet[2]
Density 1.285 g/cm³ChemNet[2]
Refractive Index 1.497ChemNet[2]
SMILES CC1=NN=C(O1)COPubChem[1]

Synthesis and Experimental Protocols

A potential synthetic pathway for this compound could involve the reduction of a corresponding carboxylic acid or ester derivative, such as ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate.

Logical Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product start1 Ethyl Acetate intermediate1 Acethydrazide start1->intermediate1 Hydrazinolysis start2 Hydrazine Hydrate start2->intermediate1 intermediate2 Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate intermediate1->intermediate2 Cyclization with Diethyl Oxalate final_product This compound intermediate2->final_product Reduction (e.g., with LiAlH4)

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (Hypothetical)
  • Preparation of Acethydrazide: To a solution of ethyl acetate in ethanol, add hydrazine hydrate dropwise at room temperature. The reaction mixture is then refluxed for several hours. After cooling, the solvent is removed under reduced pressure to yield acethydrazide.

  • Cyclization: Acethydrazide is reacted with an excess of diethyl oxalate. The mixture is heated, leading to the formation of the 1,3,4-oxadiazole ring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate.

Experimental Protocol: Reduction to this compound (Hypothetical)
  • Reduction: A solution of ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate in a dry aprotic solvent (e.g., tetrahydrofuran) is added dropwise to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0°C under an inert atmosphere.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), the excess reducing agent is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not available in the reviewed literature, the following data can be predicted based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Peaks/Signals
¹H NMR δ (ppm): ~2.5 (s, 3H, -CH₃), ~4.8 (s, 2H, -CH₂OH), ~5.0 (br s, 1H, -OH)
¹³C NMR δ (ppm): ~11 ( -CH₃), ~57 (-CH₂OH), ~162 (C2 of oxadiazole), ~165 (C5 of oxadiazole)
FTIR (cm⁻¹) ~3300 (O-H stretch, broad), ~2950 (C-H stretch), ~1640 (C=N stretch), ~1560 (ring stretch), ~1050 (C-O stretch)
Mass Spec (m/z) 114 (M⁺), 97 (M⁺ - OH), 83 (M⁺ - CH₂OH)

Applications in Drug Development and Research

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities are attributed to the heterocycle's ability to participate in hydrogen bonding and its metabolic stability.

Potential Therapeutic Areas:

  • Anticancer: Numerous 1,3,4-oxadiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival.

  • Antimicrobial: The 1,3,4-oxadiazole nucleus is present in several compounds with antibacterial and antifungal properties.

  • Anti-inflammatory: Some derivatives have shown potent anti-inflammatory effects.

  • Antiviral: The well-known antiretroviral drug Raltegravir contains a 1,3,4-oxadiazole moiety, highlighting the potential of this scaffold in antiviral drug design.

The hydroxymethyl group of this compound serves as a crucial handle for the synthesis of more complex molecules with potentially enhanced biological activity. For instance, it can be oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions to introduce diverse functionalities. A related compound, 4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide, has been identified as a metabolite of a carbonic anhydrase inhibitor, suggesting that the hydroxymethyl group can be a site of metabolic activity and may influence the pharmacokinetic profile of drug candidates.[3]

Illustrative Signaling Pathway Inhibition by 1,3,4-Oxadiazole Derivatives

Signaling_Pathway cluster_pathway Generic Cancer Cell Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->Kinase_Cascade Inhibition

Caption: General representation of a signaling pathway inhibited by 1,3,4-oxadiazole derivatives.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile building block with significant potential in the development of new therapeutic agents and functional materials. Its straightforward, albeit not explicitly detailed, synthesis and the presence of reactive functional groups make it an attractive starting material for creating diverse chemical libraries. Further research into its specific biological activities and the full characterization of its physicochemical properties are warranted to fully exploit its potential in drug discovery and materials science.

References

Elucidation of the Molecular Structure of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines established chemical principles with data from structurally analogous compounds to present a robust analytical framework. The methodologies and predicted data herein serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel 1,3,4-oxadiazole derivatives in drug discovery and development.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a methyl and a hydroxymethyl group. The 1,3,4-oxadiazole moiety is a well-recognized pharmacophore known for its diverse biological activities.[1][2]

PropertyValueReference
CAS Number 915924-37-7[3]
Molecular Formula C₄H₆N₂O₂[3]
Molecular Weight 114.10 g/mol [3]
IUPAC Name This compound[3]
SMILES CC1=NN=C(O1)CO[3]
InChI Key LCLOUZXOEJVYFP-UHFFFAOYSA-N[3]

Proposed Synthesis and Experimental Workflow

A logical synthetic approach would start from commercially available starting materials, such as ethyl lactate and hydrazine, to form the necessary acylhydrazide intermediate, followed by cyclization to yield the 1,3,4-oxadiazole ring. The final step would involve the reduction of a corresponding ester or carboxylic acid to the desired alcohol.

Below is a DOT script visualizing a proposed synthetic workflow.

G A Ethyl Lactate + Hydrazine Hydrate B 2-Hydroxypropanehydrazide A->B Reflux D N'-acetyl-2-hydroxypropanehydrazide B->D Acylation C Acetic Anhydride C->D F 2-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-ol D->F Dehydrative Cyclization E Cyclization (e.g., POCl3) E->F H (5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-one F->H Selective Oxidation G Oxidation G->H J This compound H->J Ketone Reduction I Reduction (e.g., NaBH4) I->J

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical detailed methodologies for the key steps in the proposed synthesis and subsequent structural elucidation.

Synthesis of N'-acetyl-2-hydroxypropanehydrazide:

  • To a solution of 2-hydroxypropanehydrazide (1.0 eq) in a suitable solvent such as dichloromethane, add acetic anhydride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of this compound:

  • To the synthesized N'-acetyl-2-hydroxypropanehydrazide (1.0 eq), add a dehydrating agent such as phosphorus oxychloride (POCl₃) (2.0-3.0 eq) cautiously at 0 °C.

  • Heat the reaction mixture under reflux for 2-4 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • The resulting intermediate can then be reduced using a standard reducing agent like sodium borohydride in methanol to yield the final product, this compound.

  • Purify the final compound by column chromatography.

Analytical Workflow for Structural Elucidation: The following diagram illustrates the logical flow of analytical techniques used to confirm the structure of the synthesized compound.

G A Synthesized Compound B Mass Spectrometry (MS) A->B D Infrared (IR) Spectroscopy A->D F Nuclear Magnetic Resonance (NMR) A->F C Molecular Weight and Formula B->C I Structural Confirmation C->I E Functional Groups D->E E->I G 1H NMR (Proton Environment) F->G H 13C NMR (Carbon Skeleton) F->H G->I H->I

Caption: Analytical workflow for the structural elucidation of the target compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.[6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.80Singlet2H-CH₂OH
~3.50Broad Singlet1H-OH
~2.50Singlet3H-CH₃

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165.0C=N (Oxadiazole)
~162.0C-CH₃ (Oxadiazole)
~58.0-CH₂OH
~11.0-CH₃
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
2980-2850MediumC-H stretch (aliphatic)
1640-1620MediumC=N stretch (oxadiazole)
1560-1540MediumN-N stretch (oxadiazole)
1250-1200StrongC-O-C stretch (oxadiazole)
1050-1000StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/zInterpretation
114[M]⁺ (Molecular Ion)
97[M - OH]⁺
83[M - CH₂OH]⁺
71Fragmentation of the oxadiazole ring
43[CH₃CO]⁺ or fragmentation of the ring

Biological Activity and Potential Signaling Pathways

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][10][11] The mechanism of action for their anticancer effects often involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival.[12][13][14]

For instance, certain 1,3,4-oxadiazole derivatives have been shown to act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key component in the angiogenesis signaling pathway.[14] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, a potential target for 1,3,4-oxadiazole derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm A VEGF B VEGFR-2 A->B Binds to C Dimerization & Autophosphorylation B->C D PLCγ C->D E PI3K C->E F Ras/Raf/MEK/ERK Pathway C->F G Cell Proliferation, Migration, Survival D->G E->G F->G H This compound Derivative H->B Inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway by a 1,3,4-oxadiazole derivative.

Conclusion

This technical guide provides a detailed framework for the structural elucidation of this compound. While direct experimental data is limited, the proposed synthetic route and predicted spectroscopic data offer a solid foundation for researchers. The known biological activities of the 1,3,4-oxadiazole scaffold suggest that this compound and its derivatives could be promising candidates for further investigation in drug discovery, particularly in the development of novel therapeutic agents targeting pathways such as angiogenesis. Future experimental work should focus on validating the proposed synthesis and confirming the predicted structural and biological properties.

References

An In-depth Technical Guide to (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound (5-Methyl-1,3,4-oxadiazol-2-yl)methanol, a heterocyclic molecule belonging to the 1,3,4-oxadiazole class. The guide covers its fundamental properties, potential synthetic routes, and the broader context of the biological significance of 1,3,4-oxadiazole derivatives in drug discovery and development. While specific biological data for the title compound is limited in publicly accessible literature, this document extrapolates potential applications based on the well-documented activities of structurally related compounds. This guide also outlines general experimental protocols for the synthesis of similar chemical entities, providing a foundational framework for researchers.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Derivatives incorporating this moiety have demonstrated a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4] The compound this compound, with the IUPAC name This compound , is a member of this important class of heterocyclic compounds.[5] This guide aims to consolidate the available information on this molecule and its chemical family to support ongoing research and development efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference
IUPAC Name This compound[5]
Molecular Formula C4H6N2O2[5]
CAS Number 915924-37-7[5]
Synonyms 5-Methyl-1,3,4-oxadiazole-2-methanol[5]

This table summarizes the fundamental identifiers for this compound.

Synthesis and Experimental Protocols

Synthetic Pathway 1: Reduction of a Carboxylic Acid Ester

This approach is analogous to the synthesis of similar heterocyclic methanols, such as (5-methyl-1,3-oxazol-4-yl)methanol, which involves the reduction of the corresponding ethyl ester.[6]

Experimental Protocol:

  • Esterification: 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is esterified, for example, by reacting it with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux to yield ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate.

  • Reduction: The resulting ester is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and methanol.[6] A reducing agent, for instance, lithium borohydride, is then added portion-wise at room temperature.[6]

  • Reaction Monitoring and Work-up: The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC).[6] Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography.[6]

G cluster_synthesis Synthetic Pathway 1: Reduction of Carboxylic Acid Ester start 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid ester Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate start->ester Esterification (Ethanol, H₂SO₄) product This compound ester->product Reduction (LiBH₄, THF/Methanol)

Caption: A potential synthetic route to this compound.

Synthetic Pathway 2: Hydrolysis of a Methyl Acetate Precursor

This method is adapted from the synthesis of a structurally related compound, 4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide.[7]

Experimental Protocol:

  • Preparation of Precursor: The synthesis would start from the corresponding methyl acetate derivative, (5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate.

  • Hydrolysis: The methyl acetate precursor is dissolved in methanol.[7] An aqueous solution of a base, such as sodium carbonate, is added to the mixture.[7]

  • Reaction and Isolation: The reaction is stirred at room temperature for an extended period (e.g., 12 hours).[7] The solvent is then removed, and the product is isolated through a standard work-up procedure, which may include acidification and extraction with an organic solvent like ethyl acetate.[7]

G cluster_hydrolysis Synthetic Pathway 2: Hydrolysis of an Acetate Precursor precursor (5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate product This compound precursor->product Hydrolysis (Na₂CO₃, Methanol/Water)

Caption: An alternative synthetic approach via hydrolysis of a precursor.

Potential Biological Activities and Applications in Drug Development

While specific quantitative data on the biological activity of this compound is not available in the reviewed literature, the broader class of 1,3,4-oxadiazole derivatives is well-documented for a range of therapeutic applications.

Antimicrobial Activity

Numerous studies have reported the significant antibacterial and antifungal properties of 1,3,4-oxadiazole derivatives. For instance, certain (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 62 µg/mL.[8] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Anticancer Activity

The 1,3,4-oxadiazole scaffold is a key component in several anticancer agents.[9] Derivatives have been shown to exhibit cytotoxicity against various cancer cell lines. For example, some novel 1,3,4-oxadiazole derivatives have demonstrated IC50 values in the micromolar range against cell lines such as MCF-7 (breast cancer).[9] The proposed mechanisms of action often involve the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.[6]

Other Potential Applications

Derivatives of 1,3,4-oxadiazole have also been investigated for their potential as anti-inflammatory, anticonvulsant, and antiviral agents.[1][4] The structural versatility of the oxadiazole ring allows for the fine-tuning of its physicochemical properties to target a wide array of biological targets.

Signaling Pathways and Experimental Workflows

Given the absence of specific studies on this compound, a definitive signaling pathway or experimental workflow cannot be depicted. However, based on the activities of related compounds, a general logical workflow for the preliminary screening of a novel 1,3,4-oxadiazole derivative can be proposed.

G cluster_workflow General Screening Workflow for 1,3,4-Oxadiazole Derivatives synthesis Synthesis and Purification characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Screening (MIC/MBC Assays) characterization->antimicrobial anticancer Anticancer Screening (MTT/SRB Assays) characterization->anticancer sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar tox In vitro Toxicity (Normal Cell Lines) anticancer->tox anticancer->sar lead_opt Lead Optimization sar->lead_opt

References

An In-depth Technical Guide on (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol, with a focus on its molecular weight. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identification

This compound is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a methyl and a hydroxymethyl group. Its key identifiers are summarized in the table below.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 915924-37-7[1][2][3]
Molecular Formula C₄H₆N₂O₂[1][2]
Canonical SMILES CC1=NN=C(O1)CO[1]

Molecular Weight and Mass

The molecular weight of a compound is a critical parameter in chemical synthesis, analysis, and formulation. The table below presents the calculated and reported molecular weights, along with the monoisotopic mass of this compound.

ParameterValueSource
Calculated Molecular Weight 114.104 g/mol (Based on atomic weights)
Reported Molecular Weight 114.10 g/mol PubChem, Sunway Pharm Ltd[1][2]
Monoisotopic Mass 114.042927438 DaPubChem[1][4]

Structural and Property Relationships

The following diagram illustrates the logical connection between the chemical structure of this compound, represented by its SMILES string, and its fundamental molecular properties.

Structure Chemical Structure SMILES: CC1=NN=C(O1)CO Formula Molecular Formula C₄H₆N₂O₂ Structure->Formula determines XLogP Predicted Lipophilicity XLogP: -0.7 Structure->XLogP predicts MW Molecular Weight 114.10 g/mol Formula->MW calculates to Mass Monoisotopic Mass 114.043 Da Formula->Mass calculates to

Molecular Properties of this compound

Representative Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

While a specific protocol for this compound was not detailed in the provided search results, a general and common method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.[5] Below is a representative protocol based on this common synthetic route.

Objective: To synthesize a 2,5-disubstituted-1,3,4-oxadiazole via cyclodehydration.

Materials:

  • Appropriate N,N'-diacylhydrazine (e.g., N-acetyl-N'-glycolylhydrazine as a precursor for the target molecule)

  • Phosphorus oxychloride (POCl₃)[5]

  • Anhydrous toluene (or solvent-free conditions)[5]

  • Sodium carbonate (Na₂CO₃) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask containing the starting N,N'-diacylhydrazine (1 equivalent), add phosphorus oxychloride (a molar excess, e.g., 3-5 equivalents).[5] The reaction can be performed neat or with an anhydrous solvent like toluene.

  • Cyclodehydration: Heat the reaction mixture to reflux.[5] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Carefully pour the residue into a beaker of ice water.

  • Neutralization: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium carbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude 1,3,4-oxadiazole can be further purified by recrystallization or column chromatography.

Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

This compound has a molecular formula of C₄H₆N₂O₂ and a molecular weight of approximately 114.10 g/mol .[1][2] Its synthesis can be approached through established methods for forming the 1,3,4-oxadiazole ring system, such as the cyclodehydration of diacylhydrazines. The data and protocols presented in this guide serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

References

An In-depth Technical Guide to the Physical Properties of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound (5-Methyl-1,3,4-oxadiazol-2-yl)methanol. The information is compiled for an audience of researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and potential applications of 1,3,4-oxadiazole derivatives.

Chemical Identity and Structure

This compound is a small organic molecule featuring a five-membered 1,3,4-oxadiazole ring, substituted with a methyl group at position 5 and a hydroxymethyl group at position 2. The 1,3,4-oxadiazole moiety is a well-recognized scaffold in medicinal chemistry, known for its diverse biological activities.[1][2][3][4]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[5]
CAS Number 915924-37-7[5]
Molecular Formula C₄H₆N₂O₂[5]
SMILES CC1=NN=C(O1)CO[5]
InChI InChI=1S/C4H6N2O2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3[5]
InChIKey LCLOUZXOEJVYFP-UHFFFAOYSA-N[5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is derived from experimental work on related compounds, specific experimental values for this molecule are not widely published. The majority of the quantitative data available are computationally predicted.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Weight 114.10 g/mol PubChem[5]
Monoisotopic Mass 114.042927438 DaPubChem (Computed)[5]
Boiling Point 248.2 °C at 760 mmHgChemNet (Predicted)
Density 1.285 g/cm³ChemNet (Predicted)
Flash Point 103.9 °CChemNet (Predicted)
Refractive Index 1.497ChemNet (Predicted)
Topological Polar Surface Area 59.2 ŲPubChem (Computed)[5]
XLogP3-AA -0.7PubChem (Computed)[5]
Hydrogen Bond Donor Count 1PubChem (Computed)[5]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[5]
Rotatable Bond Count 1PubChem (Computed)[5]

Solubility: Experimentally determined solubility data for this compound in common laboratory solvents is not readily available in the reviewed literature. However, based on its chemical structure, which includes a polar hydroxyl group and a heterocyclic ring system, it is predicted to have some solubility in polar protic and aprotic solvents. 1,3,4-oxadiazole derivatives' solubility in water is generally influenced by the nature of their substituents.[4] For research purposes, it is recommended to perform solubility tests in solvents such as water, ethanol, and dimethyl sulfoxide (DMSO). DMSO is a common solvent for a wide range of polar and nonpolar compounds in biological assays.[6][7]

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, this section outlines general methodologies commonly employed for the synthesis and characterization of similar 1,3,4-oxadiazole derivatives, which can be adapted for this specific compound.

Synthesis

A general synthetic route to 5-substituted-2-(hydroxymethyl)-1,3,4-oxadiazoles can be conceptualized based on established methods for 1,3,4-oxadiazole ring formation.[3][8] A plausible synthetic pathway is outlined below.

G General Synthesis of this compound cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclodehydration A Acetic Acid C Acetylhydrazide A->C Reaction B Hydrazine Hydrate B->C E Diacylhydrazine Intermediate C->E Reaction D Glycolic Acid Derivative D->E F This compound E->F Dehydrating Agent (e.g., POCl3)

A plausible synthetic pathway for this compound.

Protocol:

  • Acetylhydrazide Formation: Acetic acid is reacted with hydrazine hydrate, typically in a suitable solvent and under reflux, to form acetylhydrazide.

  • Acylation: The resulting acetylhydrazide is then acylated with a protected form of glycolic acid (e.g., an ester or acid chloride) to yield a diacylhydrazine intermediate.

  • Cyclodehydration: The diacylhydrazine intermediate undergoes cyclodehydration using a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring. Subsequent deprotection of the hydroxyl group, if necessary, yields the final product, this compound. The crude product is then purified, typically by recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Melting Point Determination: The melting point of a purified solid sample would be determined using a capillary melting point apparatus.[1] This is a fundamental technique to assess the purity of the compound.

Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy: An IR spectrum would be recorded to identify the presence of key functional groups. Expected characteristic absorption bands would include O-H stretching for the hydroxyl group, C-H stretching for the methyl and methylene groups, C=N stretching for the oxadiazole ring, and C-O stretching.[1][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the detailed molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.[1] The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound and to analyze its fragmentation pattern, providing further structural confirmation.[1]

Potential Applications and Biological Relevance

While specific studies on the biological activity of this compound are limited in the public domain, the 1,3,4-oxadiazole core is a prominent feature in a wide array of pharmacologically active compounds. Derivatives of 1,3,4-oxadiazole have been reported to exhibit a broad spectrum of biological activities, including:

  • Antimicrobial (antibacterial and antifungal)[1][3]

  • Anticancer[2]

  • Anti-inflammatory[4]

  • Antiviral[4]

  • Carbonic anhydrase inhibition[8][10]

Given this background, this compound could serve as a valuable building block or lead compound in the development of new therapeutic agents. A typical workflow for the initial screening of such a compound is depicted below.

G Experimental Workflow for Biological Screening A Compound Synthesis and Purification B Structural Characterization (NMR, IR, MS) A->B C In vitro Biological Assays (e.g., enzyme inhibition, antimicrobial activity) B->C D Determination of IC50/MIC values C->D E Lead Compound Identification D->E F Further Optimization and In vivo Studies E->F

A general workflow for the synthesis and biological evaluation of novel compounds.

This workflow illustrates the logical progression from the synthesis and confirmation of a new chemical entity to its initial biological evaluation and potential advancement as a drug lead.

References

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on (5-Methyl-1,3,4-oxadiazol-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct research on this specific molecule, this review focuses on its physicochemical properties, plausible synthetic routes derived from related compounds, and an overview of the biological activities of structurally similar 1,3,4-oxadiazole derivatives. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating existing knowledge and providing detailed experimental insights.

Physicochemical Properties

This compound is a small organic molecule with the molecular formula C₄H₆N₂O₂. Its chemical structure consists of a central 1,3,4-oxadiazole ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 2-position. A summary of its key computed physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₆N₂O₂
Molecular Weight 114.10 g/mol
IUPAC Name This compound
CAS Number 915924-37-7
SMILES CC1=NN=C(O1)CO
InChI InChI=1S/C4H6N2O2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3
InChIKey LCLOUZXOEJVYFP-UHFFFAOYSA-N
XLogP3-AA -0.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 114.042927 g/mol
Monoisotopic Mass 114.042927 g/mol
Topological Polar Surface Area 54.8 Ų
Heavy Atom Count 8
Complexity 119

Data sourced from PubChem CID 20201477.

Synthesis of this compound

A proposed synthetic workflow is illustrated in the following diagram:

G cluster_0 Step 1: Formation of Acetylhydrazide cluster_1 Step 2: Formation of the Oxadiazole Ring cluster_2 Step 3: Reduction to the Alcohol A Ethyl Acetate C Acetylhydrazide A->C Reflux B Hydrazine Hydrate B->C D Acetylhydrazide F Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate D->F E Ethyl Oxalyl Chloride E->F Pyridine, THF G Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate F->G POCl3, Heat H Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate J This compound H->J THF/Methanol I Lithium Borohydride (LiBH4) I->J

Proposed Synthetic Workflow for this compound
Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound, adapted from methodologies reported for structurally similar compounds.

Step 1: Synthesis of Acetylhydrazide

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl acetate (1.0 eq) and ethanol.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1.2 eq) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is acetylhydrazide, which can be purified by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

  • Reaction Setup: In a flask, dissolve acetylhydrazide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the mixture in an ice bath.

  • Acylation: Add pyridine (1.1 eq) followed by the dropwise addition of ethyl oxalyl chloride (1.05 eq). Stir the reaction mixture at room temperature for 2-3 hours.

  • Cyclization: To the resulting intermediate, slowly add phosphorus oxychloride (POCl₃, 2.0 eq) and heat the mixture at 80-90 °C for 4-5 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography.

Step 3: Synthesis of this compound

  • Reaction Setup: Dissolve ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (2:1).

  • Reduction: Add lithium borohydride (LiBH₄, 2.5 eq) portion-wise to the solution at room temperature.

  • Heating: Heat the reaction mixture at 55 °C overnight.

  • Quenching and Work-up: Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Evaporate the organic solvents under reduced pressure. Dilute the residue with ethyl acetate and filter to remove inorganic salts. The filtrate is dried over anhydrous sodium sulfate and concentrated. The final product, this compound, can be purified by column chromatography on silica gel.[1]

Biological Activities of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. While specific biological data for this compound is not available, the following tables summarize the quantitative biological activities of structurally related 5-methyl-1,3,4-oxadiazole and other 1,3,4-oxadiazole derivatives to provide a context for its potential therapeutic applications.

Antimicrobial Activity

Table 2: Minimum Inhibitory Concentration (MIC) of 1,3,4-Oxadiazole Derivatives against Various Microorganisms

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
(5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivativesStaphylococcus aureus (MRSA)62[2][3]
Cholyl 1,3,4-oxadiazole hybrids (e.g., 4c, 4i, 4p, 4t)Staphylococcus aureus31 - 70[4]
Cholyl 1,3,4-oxadiazole hybrid (4p)Bacillus subtilis70[4]
Norfloxacin-1,3,4-oxadiazole derivatives (4a-c)Staphylococcus aureus (MRSA)0.25 - 2[5]
2,5-disubstituted 1,3,4-oxadiazole with naphthofuran moiety (14a, 14b)Pseudomonas aeruginosa0.2[5]
2,5-disubstituted 1,3,4-oxadiazole with naphthofuran moiety (14a, 14b)Bacillus subtilis0.2[5]
2-acylamino-1,3,4-oxadiazole derivative (22a)Staphylococcus aureus1.56[5]
2-acylamino-1,3,4-oxadiazole derivatives (22b, 22c)Bacillus subtilis0.78[5]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (35)Escherichia coli>100x stronger than ampicillin[6]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (35)Pseudomonas aeruginosa>100x stronger than ampicillin[6]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (35)Aspergillus fumigatusBetter than terbinafine[6]
Cytotoxic Activity

Table 3: Half-maximal Inhibitory Concentration (IC₅₀) of 1,3,4-Oxadiazole Derivatives against Cancer Cell Lines

Compound/DerivativeCell LineIC₅₀ (µM)Reference
1-{5-[(4-Chlorophenoxy)methyl]-2-(3-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone (AMK OX-9)A549 (Lung)20.73[7]
1-{5-[(4-Chlorophenoxy)methyl]-2-(phenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone (AMK OX-8)A549 (Lung)25.04[7]
1-{5-[(4-Chlorophenoxy)methyl]-2-(phenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone (AMK OX-8)HeLa (Cervical)35.29[7]
2-(2,3-Dihydrobenzo[b][4][7]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole (65)-1.27 (Telomerase inhibition)[8]
3-(((2-Fluorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione (67)-0.8 (Telomerase inhibition)[8]
3-(((4-Chlorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione (68)-0.9 (Telomerase inhibition)[8]
2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole (76)MCF-7 (Breast)0.7[8]
1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3 fluorophenyl) urea (99)PC-3 (Prostate)0.67[8]
1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3 fluorophenyl) urea (99)HCT-116 (Colon)0.80[8]
1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3 fluorophenyl) urea (99)ACHN (Renal)0.87[8]

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the field of drug discovery. Although direct experimental data on its synthesis and biological activity are scarce, this review provides a robust framework for its preparation based on established chemical transformations of related 1,3,4-oxadiazoles. The extensive biological activities reported for this class of compounds, particularly their antimicrobial and cytotoxic effects, suggest that this compound and its derivatives are promising candidates for future research and development. The provided synthetic protocols and compiled biological data serve as a valuable starting point for researchers interested in exploring the therapeutic potential of this and related molecules. Further studies are warranted to synthesize and evaluate the specific biological profile of this compound.

References

An In-depth Technical Guide to (5-Methyl-1,3,4-oxadiazol-2-yl)methanol: Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol is a heterocyclic compound featuring a 1,3,4-oxadiazole ring, a scaffold of significant interest in medicinal chemistry. While a detailed historical account of its specific discovery is not prominently documented, its existence and synthesis are rooted in the broader exploration of 1,3,4-oxadiazole derivatives, which have been investigated for over a century for their diverse biological activities. This technical guide provides a comprehensive overview of the probable synthetic routes for this compound, detailed experimental protocols based on established methodologies for analogous compounds, and a summary of the wide-ranging biological activities associated with the 1,3,4-oxadiazole class of molecules.

Introduction: The Rise of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This structural motif has garnered considerable attention in the field of medicinal chemistry due to its favorable physicochemical properties and its ability to act as a bioisostere for amide and ester functional groups. The stability of the oxadiazole ring and its capacity for diverse substitutions at the 2- and 5-positions have made it a privileged scaffold in the design of novel therapeutic agents.

While the specific discovery of this compound is not well-documented in seminal literature, its synthesis and study are a logical extension of the extensive research into 1,3,4-oxadiazole chemistry. The presence of a hydroxymethyl group introduces a reactive handle for further chemical modifications, making it a potentially valuable building block in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₄H₆N₂O₂PubChem
Molecular Weight 114.10 g/mol PubChem
CAS Number 915924-37-7PubChem
IUPAC Name This compoundPubChem
SMILES CC1=NN=C(O1)COPubChem

Proposed Synthetic Pathways and Experimental Protocols

The synthesis of this compound can be approached through several established methods for the formation of the 1,3,4-oxadiazole ring. A highly plausible and commonly employed route involves the cyclization of an appropriate acylhydrazide. Below is a detailed, proposed experimental protocol for the synthesis of this compound.

Synthesis of the Precursor: 2-Hydroxyacetohydrazide

Reaction Scheme:

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-hydroxyacetate (1 equivalent).

  • Add ethanol as a solvent.

  • Slowly add hydrazine hydrate (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude 2-hydroxyacetohydrazide.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.

Cyclization to form this compound

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-hydroxyacetohydrazide (1 equivalent) in an excess of acetic anhydride (5-10 equivalents).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound.

Potential Biological Activities of the 1,3,4-Oxadiazole Class

Biological ActivityDescription
Antibacterial Derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria.
Antifungal Some compounds exhibit potent activity against fungal pathogens.
Anticancer 1,3,4-Oxadiazole-containing molecules have been investigated as cytotoxic agents against various cancer cell lines.
Anti-inflammatory Certain derivatives have demonstrated significant anti-inflammatory properties.
Anticonvulsant The scaffold has been explored for its potential in developing antiepileptic drugs.
Antitubercular Some 1,3,4-oxadiazoles have shown promising activity against Mycobacterium tuberculosis.
Antiviral The 1,3,4-oxadiazole ring is present in some antiviral drug candidates.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization A Methoxyacetate C 2-Hydroxyacetohydrazide A->C Reflux in Ethanol B Hydrazine Hydrate B->C E This compound C->E Reflux D Acetic Anhydride D->E

Caption: Proposed two-step synthetic workflow for this compound.

Conclusion and Future Perspectives

This compound represents a simple yet potentially valuable molecule within the rich chemical space of 1,3,4-oxadiazole derivatives. While its own discovery story is not explicitly detailed, the foundational knowledge of oxadiazole synthesis provides clear pathways for its preparation. The presence of a reactive hydroxymethyl group makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. Given the broad spectrum of biological activities associated with the 1,3,4-oxadiazole core, future research into the pharmacological profile of this compound and its derivatives is warranted. Such studies could uncover novel lead compounds for the treatment of a variety of diseases. The use of related structures in patent literature for neurodegenerative diseases further underscores the potential of this chemical scaffold.

The Rising Star in Drug Discovery: A Technical Guide to the Biological Potential of 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of pharmaceutical research, the quest for novel therapeutic agents with enhanced efficacy and safety profiles is perpetual. Among the myriad of heterocyclic compounds, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 1,3,4-oxadiazole derivatives, tailored for researchers, scientists, and drug development professionals.

The 1,3,4-oxadiazole nucleus, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, serves as a versatile pharmacophore. Its unique structural and electronic properties contribute to its ability to interact with a wide range of biological targets, leading to a diverse pharmacological profile. These derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][2][3][4]

Synthesis of 1,3,4-Oxadiazole Derivatives

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a cornerstone of research in this field. A variety of synthetic methodologies have been developed, offering flexibility and efficiency in generating diverse chemical libraries for biological screening.

A common and effective method involves the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones. Reagents such as phosphorus oxychloride, thionyl chloride, and various acids are frequently employed to facilitate these transformations.[5][6][7] More contemporary approaches utilize microwave-assisted synthesis and copper-catalyzed one-pot reactions, which offer advantages in terms of reaction times, yields, and environmental impact.[8]

A Spectrum of Biological Activities

The therapeutic potential of 1,3,4-oxadiazole derivatives spans multiple disease areas, with a significant body of research highlighting their efficacy in preclinical models.

Anticancer Potential

1,3,4-oxadiazole derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[2][9][10] Their mechanisms of action are multifaceted and include the inhibition of crucial enzymes involved in cancer progression, such as histone deacetylases (HDACs), telomerase, and thymidylate synthase.[1] Furthermore, these compounds have been shown to induce apoptosis through various signaling pathways, including the NF-κB and mitochondrial pathways.[11]

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives (IC₅₀ values in µM)

Compound/DerivativeCell LineIC₅₀ (µM)Reference
2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazoleMCF-7 (Breast)0.7 ± 0.2[1]
SGC-7901 (Stomach)30.0 ± 1.2[1]
HepG2 (Liver)18.3 ± 1.4[1]
1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3 fluorophenyl) ureaPC-3 (Prostate)0.67[1]
HCT-116 (Colon)0.80[1]
ACHN (Renal)0.87[1]
(E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazideHEPG2, MCF7, SW1116, BGC8231.18 ± 0.14[1]
2-(2,3-Dihydrobenzo[b][2][11]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazoleTelomerase Inhibition1.27 ± 0.05[1]
AMK OX-8A549 (Lung)25.04[2]
HeLa (Cervical)35.29[2]
AMK OX-9A549 (Lung)20.73[2]
AMK OX-10HeLa (Cervical)5.34[2]
AMK OX-11A549 (Lung)45.11[2]
AMK OX-12A549 (Lung)41.92[2]
HeLa (Cervical)32.91[2]
Compound 4hA549 (Lung)<0.14[11]
Compound 4iA549 (Lung)1.59[11]
Compound 4lA549 (Lung)1.80[11]
Antimicrobial Efficacy

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,3,4-oxadiazole derivatives have exhibited significant activity against a variety of bacterial and fungal strains.[3][12][13] Their proposed mechanism of action involves the inhibition of essential microbial enzymes and disruption of cell membrane integrity. The toxophoric -N=C-O- linkage is believed to be crucial for their antimicrobial effects.[14]

Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives (MIC values in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Norfloxacin derivative 4aS. aureus1-2[12]
MRSA0.25-1[12]
Norfloxacin derivative 4bS. aureus1-2[12]
MRSA0.25-1[12]
Norfloxacin derivative 4cS. aureus1-2[12]
MRSA0.25-1[12]
OZE-IS. aureus strains4-16[15]
OZE-IIS. aureus strains4-16[15]
OZE-IIIS. aureus strains8-32[15]
Naphthofuran derivative 14aP. aeruginosa0.2[12]
B. subtilis0.2[12]
Naphthofuran derivative 14bP. aeruginosa0.2[12]
B. subtilis0.2[12]
Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases. 1,3,4-oxadiazole derivatives have demonstrated potent anti-inflammatory effects in various in vivo models, such as the carrageenan-induced paw edema assay.[16][17] Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Table 3: Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole Derivatives in Carrageenan-Induced Paw Edema Model

Compound/DerivativeDose (mg/kg)Edema Inhibition (%)Time (h)Reference
Flurbiprofen-based oxadiazole 102088.332[16]
Flurbiprofen-based oxadiazole 32066.662[16]
Flurbiprofen-based oxadiazole 52055.552[16]
Pyrrolo[3,4-d]pyridazinone derivative 10b10Significant2-6[17]
20Significant2-6[17]
Pyrrolo[3,4-d]pyridazinone derivative 13b10Significant2-6[17]
20Significant2-6[17]
Anticonvulsant Potential

Epilepsy is a neurological disorder characterized by recurrent seizures. Several 1,3,4-oxadiazole derivatives have shown promising anticonvulsant activity in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[4][18] Their mechanism is thought to involve modulation of GABAergic neurotransmission.

Table 4: Anticonvulsant Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound/DerivativeTestED₅₀ (mg/kg)Reference
Compound 5bMES8.9[4]
scPTZ10.2[4]

Experimental Protocols

To facilitate further research and development, this guide provides detailed methodologies for key experiments cited in the evaluation of 1,3,4-oxadiazole derivatives.

General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

A common synthetic route involves the following steps:

  • Esterification: A substituted benzoic acid is refluxed with ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding ethyl ester.

  • Hydrazide Formation: The ethyl ester is then treated with hydrazine hydrate in ethanol at room temperature to produce the acid hydrazide.

  • Cyclization: The acid hydrazide is reacted with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) under reflux conditions to afford the desired 2,5-disubstituted-1,3,4-oxadiazole. The reaction progress is monitored by thin-layer chromatography (TLC). The final product is typically purified by recrystallization.[2][6]

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.[19]

  • Compound Treatment: The synthesized 1,3,4-oxadiazole derivatives are dissolved in dimethyl sulfoxide (DMSO) and serially diluted with culture medium to various concentrations. The cells are then treated with these solutions and incubated for 48-72 hours.[19]

  • MTT Addition and Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[19]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Inoculum Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to a standardized concentration (e.g., 1 x 10⁶ colony-forming units/mL).[15]

  • Serial Dilution: The 1,3,4-oxadiazole derivatives are serially diluted in a 96-well microtiter plate using the broth medium.

  • Inoculation: A standardized inoculum of the microorganism is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified period (e.g., 16-24 hours for bacteria, 48-72 hours for fungi).[15][19]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[19]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

  • Animal Grouping and Administration: Rats are divided into control and treatment groups. The treatment groups receive the test compounds (1,3,4-oxadiazole derivatives) or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.[20][21]

  • Induction of Edema: After a specific time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[20]

  • Paw Volume Measurement: The paw volume is measured at various time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[20][22]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test in Mice

This model is used to screen for drugs that prevent seizure spread.

  • Animal Preparation and Drug Administration: Mice are divided into groups and administered with either the vehicle, a standard antiepileptic drug, or the test 1,3,4-oxadiazole derivative at various doses.

  • Application of Electrical Stimulus: At the time of peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[23]

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Determination of Protection: An animal is considered protected if it does not exhibit tonic hindlimb extension. The percentage of protection in each group is calculated, and the median effective dose (ED₅₀) is determined.[23]

Visualizing the Pathways and Processes

To further elucidate the complex biological interactions and experimental designs, the following diagrams have been generated using Graphviz.

G cluster_synthesis General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles start Substituted Benzoic Acid ester Ethyl Ester start->ester EtOH, H₂SO₄ (Esterification) hydrazide Acid Hydrazide ester->hydrazide N₂H₄·H₂O (Hydrazinolysis) oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole hydrazide->oxadiazole R'-COOH, POCl₃ (Cyclization)

A generalized synthetic pathway for 2,5-disubstituted-1,3,4-oxadiazoles.

G cluster_workflow MTT Assay Workflow for Anticancer Activity seed Seed Cancer Cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with 1,3,4-Oxadiazole Derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC₅₀ read->analyze

Workflow of the MTT assay for evaluating in vitro anticancer activity.

G cluster_pathway Apoptosis Induction by 1,3,4-Oxadiazole Derivatives cluster_intrinsic Mitochondrial Pathway cluster_extrinsic NF-κB Inhibition oxadiazole 1,3,4-Oxadiazole Derivative mito Mitochondrial Membrane Depolarization oxadiazole->mito ikb Inhibition of IκB Phosphorylation oxadiazole->ikb cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 nfkb Inhibition of p65 (NF-κB) Activation ikb->nfkb nfkb->caspase3 Crosstalk apoptosis Apoptosis caspase3->apoptosis

Signaling pathways involved in apoptosis induced by 1,3,4-oxadiazole derivatives.

Conclusion and Future Directions

The 1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive research into their synthesis and biological activities has provided a solid foundation for future drug development efforts. The versatility of this heterocyclic core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity while minimizing toxicity.

Future research should focus on elucidating the precise molecular targets of these compounds and exploring their potential in combination therapies. The development of more efficient and sustainable synthetic methods will also be crucial in advancing these promising molecules from the laboratory to clinical applications. The data and protocols presented in this guide aim to serve as a valuable resource for the scientific community, fostering further innovation in the field of 1,3,4-oxadiazole-based drug discovery.

References

An In-depth Technical Guide to 5-Substituted 1,3,4-Oxadiazole-2-methanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 5-substituted 1,3,4-oxadiazole-2-methanols. The 1,3,4-oxadiazole ring is a key pharmacophore in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding. The introduction of a methanol group at the 2-position and various substituents at the 5-position allows for the fine-tuning of the molecule's physicochemical properties and biological activity, making this class of compounds a subject of significant interest in the pursuit of novel therapeutic agents.

Core Concepts and Synthesis

The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. The stability of this aromatic ring system makes it a desirable scaffold in drug design. The general structure of the compounds discussed in this guide is characterized by a substituent (R) at the 5-position and a hydroxymethyl (CH₂OH) group at the 2-position of the 1,3,4-oxadiazole core.

The synthesis of these compounds typically involves a multi-step process. A common synthetic route starts with the conversion of a carboxylic acid to its corresponding acid hydrazide. This intermediate then undergoes cyclization to form the 1,3,4-oxadiazole ring. The methanol group can be introduced through various methods, one of which involves the reaction of an intermediate with a suitable reagent to install the hydroxymethyl functionality.

A general synthetic pathway is outlined below:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation Carboxylic_Acid R-COOH (Substituted Carboxylic Acid) Acid_Hydrazide R-CONHNH₂ (Acid Hydrazide) Carboxylic_Acid->Acid_Hydrazide Hydrazine Hydrate Oxadiazole_Intermediate 5-Substituted-1,3,4-oxadiazole Intermediate Acid_Hydrazide->Oxadiazole_Intermediate Cyclizing Agent Final_Product 5-Substituted-1,3,4-oxadiazole-2-methanol Oxadiazole_Intermediate->Final_Product Introduction of Methanol Group

Caption: General synthetic workflow for 5-substituted 1,3,4-oxadiazole-2-methanols.

Biological Activities and Potential Therapeutic Applications

Derivatives of the 1,3,4-oxadiazole scaffold have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution at the 5-position and the presence of the 2-methanol group can significantly influence the pharmacological profile of the molecule.

Antimicrobial Activity

While specific data for 5-substituted 1,3,4-oxadiazole-2-methanols is limited, related compounds have shown promising antimicrobial effects. For instance, (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives have been synthesized and evaluated for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antibacterial Activity of (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol Derivatives against MRSA

Compound5-Aryl SubstituentMinimum Inhibitory Concentration (MIC) in µg/mL
4a 4-CH₂-Ph62
4b 3-CH₂-Ph62
4c 5-Naphthalen62
4d 4-Br-Ph>62
4e 3-Br-Ph>62
4f Ph>62

Data sourced from a study on related methanol derivatives.

Anticancer Activity

The 1,3,4-oxadiazole nucleus is a common feature in many compounds with demonstrated anticancer activity. Although specific IC₅₀ values for 5-substituted 1,3,4-oxadiazole-2-methanols are not widely reported, studies on other 2,5-disubstituted 1,3,4-oxadiazoles provide valuable insights into their potential as cytotoxic agents.

Table 2: Cytotoxic Activity of Selected 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

Compound5-SubstituentCancer Cell LineIC₅₀ (µM)
Compound 5 Caffeic acid derivativeU87 (Glioblastoma)35.1
Compound 5 Caffeic acid derivativeT98G (Glioblastoma)34.4
Compound 5 Caffeic acid derivativeLN229 (Glioblastoma)37.9
Compound 5 Caffeic acid derivativeSKOV3 (Ovarian Cancer)14.2
Compound 5 Caffeic acid derivativeMCF7 (Breast Cancer)30.9
Compound 5 Caffeic acid derivativeA549 (Lung Cancer)18.3

Data from a study on 1,3,4-oxadiazole derivatives with different 2-substituents, highlighting the potential of the core scaffold.[1]

Anti-inflammatory Activity

Inflammation is a key pathological factor in many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. The 1,3,4-oxadiazole scaffold has been incorporated into molecules designed as anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX). The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit protein denaturation.

Table 3: In Vitro Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound5-SubstituentConcentration (µg/mL)% Inhibition of Protein Denaturation
3e 4-Chlorophenyl10078.45
3f 4-Nitrophenyl10082.13
3i 3-Nitrophenyl10075.21
Diclofenac Sodium (Standard) -10092.54

Data from a study on 2,5-disubstituted 1,3,4-oxadiazoles, demonstrating the anti-inflammatory potential of the heterocyclic core.[2]

The mechanism of anti-inflammatory action for many 1,3,4-oxadiazole derivatives is believed to involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX), which is a key enzyme in the prostaglandin synthesis pathway.

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX_Enzymes Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Oxadiazole_Methanol 5-Substituted 1,3,4-Oxadiazole-2-methanol (Potential Inhibitor) Oxadiazole_Methanol->COX_Enzymes Inhibition

Caption: Potential anti-inflammatory mechanism of 1,3,4-oxadiazole derivatives.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of a specific 5-substituted 1,3,4-oxadiazole-2-methanol derivative.

Synthesis of {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol[3]

Step 1: Synthesis of the Intermediate 2-[4-(bromomethyl)phenyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole

This intermediate is synthesized according to previously described methods.

Step 2: Synthesis of the Final Product

  • Disperse potassium hydroxide (3.62 mmol) in 30 mL of N,N-dimethylformamide (DMF) and stir for 10 minutes.

  • Add 2-[4-(bromomethyl)phenyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (3.62 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 24 hours.

  • After cooling, neutralize the reaction with a saturated aqueous solution of ammonium chloride (100 mL).

  • Extract the product with dichloromethane (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the crude product and purify it using silica column chromatography to obtain the final product, {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol.

Characterization Data:

  • Melting Point: 381–383 K

  • ¹H-NMR (500 MHz, CDCl₃): δ 8.12–8.05 (m, 4H, Ar—H), 7.56–7.52 (m, 4H, Ar—H), 4.81 (s, 2H, –CH₂–), 2.31 (s, 1H, –OH), 1.41 (s, 9H, –CH₃).

Conclusion

5-Substituted 1,3,4-oxadiazole-2-methanols represent a promising class of compounds for the development of new therapeutic agents. Their versatile synthesis allows for the introduction of a wide range of substituents, enabling the modulation of their biological activities. While research specifically focused on the 2-methanol derivatives is still emerging, the broader family of 2,5-disubstituted 1,3,4-oxadiazoles has demonstrated significant potential in antimicrobial, anticancer, and anti-inflammatory applications. Further investigation into the synthesis and biological evaluation of a wider range of 5-substituted 1,3,4-oxadiazole-2-methanols is warranted to fully explore their therapeutic potential and to elucidate their mechanisms of action. This will undoubtedly contribute to the development of novel and effective treatments for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The 1,3,4-oxadiazole moiety is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. The presence of a hydroxymethyl group provides a versatile handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides a detailed two-step protocol for the synthesis of this compound, commencing with the preparation of the intermediate, methyl (5-methyl-1,3,4-oxadiazol-2-yl)acetate, followed by its reduction to the target alcohol.

Experimental Protocols

This synthesis is performed in two main stages: the synthesis of the ester intermediate and its subsequent reduction.

Part 1: Synthesis of Methyl (5-methyl-1,3,4-oxadiazol-2-yl)acetate

This procedure involves the acylation of acetohydrazide with a malonic acid derivative, followed by cyclodehydration to form the 1,3,4-oxadiazole ring.

Materials:

  • Acetohydrazide

  • Monomethyl malonate

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of Monomethyl Malonyl Chloride: In a fume hood, to a stirred solution of monomethyl malonate (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of pyridine. Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases. The resulting solution of monomethyl malonyl chloride is used directly in the next step.

  • Acylation of Acetohydrazide: In a separate flask, dissolve acetohydrazide (1.0 eq) in anhydrous DCM and cool to 0 °C. To this solution, add the freshly prepared monomethyl malonyl chloride solution dropwise. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of the Diacylhydrazine Intermediate: Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-N'-(methoxycarbonylacetyl)hydrazine. This intermediate can be used in the next step without further purification.

  • Cyclodehydration: In a fume hood, add phosphorus oxychloride (POCl₃, 5.0 eq) to the crude diacylhydrazine intermediate at 0 °C. Heat the reaction mixture to 80-90 °C and stir for 3-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford methyl (5-methyl-1,3,4-oxadiazol-2-yl)acetate as a pure compound.

Part 2: Reduction of Methyl (5-methyl-1,3,4-oxadiazol-2-yl)acetate to this compound

This step involves the reduction of the ester functionality to a primary alcohol using a strong reducing agent.

Materials:

  • Methyl (5-methyl-1,3,4-oxadiazol-2-yl)acetate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a fume hood, to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of methyl (5-methyl-1,3,4-oxadiazol-2-yl)acetate (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.

  • Isolation and Purification: Filter the precipitate through a pad of Celite® and wash the filter cake with ethyl acetate. Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactantMolar RatioSolventReaction Time (h)Temperature (°C)Expected Yield (%)
1a Acetohydrazide1.0DCM4-60 to RT-
1b N-acetyl-N'-(methoxycarbonylacetyl)hydrazine1.0POCl₃ (neat)3-480-9060-70
2 Methyl (5-methyl-1,3,4-oxadiazol-2-yl)acetate1.0THF2-30 to RT80-90

Mandatory Visualization

Synthesis_Workflow Synthesis of this compound Workflow cluster_step1 Step 1: Synthesis of the Ester Intermediate cluster_step2 Step 2: Reduction to the Alcohol A Acetohydrazide + Monomethyl Malonyl Chloride B Acylation in DCM A->B Pyridine (cat.) 0 °C to RT C Work-up (NaHCO3 wash) B->C D N-acetyl-N'-(methoxycarbonylacetyl)hydrazine (crude) C->D E Cyclodehydration with POCl3 D->E 80-90 °C F Work-up (Ice quench, Neutralization, Extraction) E->F G Purification (Column Chromatography) F->G H Methyl (5-methyl-1,3,4-oxadiazol-2-yl)acetate G->H I Methyl (5-methyl-1,3,4-oxadiazol-2-yl)acetate J Reduction with LiAlH4 in THF I->J 0 °C to RT K Quenching and Work-up J->K L Purification K->L M This compound L->M

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: Synthesis of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The 1,3,4-oxadiazole scaffold is a key pharmacophore found in numerous therapeutic agents. This protocol outlines a reliable two-step synthetic route, commencing with the formation of an N'-acetyl-2-chloroacetohydrazide intermediate, followed by cyclodehydration and subsequent hydrolysis to yield the target compound. The procedure is designed for facile implementation in a standard organic chemistry laboratory.

Introduction

The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties to parent molecules.[1] Derivatives of 1,3,4-oxadiazoles exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] this compound serves as a crucial intermediate for the synthesis of more complex molecules, enabling the introduction of the 5-methyl-1,3,4-oxadiazole moiety with a reactive hydroxyl group for further functionalization. This protocol details a practical and efficient method for its preparation.

Experimental Protocol

The synthesis of this compound is achieved through a two-step process. The first step involves the acylation of acetohydrazide with chloroacetyl chloride to form the N'-acetyl-2-chloroacetohydrazide intermediate. The second step is a one-pot cyclodehydration and hydrolysis to yield the final product.

Step 1: Synthesis of N'-acetyl-2-chloroacetohydrazide

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetohydrazide (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the resulting precipitate and wash with cold DCM to afford N'-acetyl-2-chloroacetohydrazide as a white solid.

Step 2: Synthesis of this compound

  • To the N'-acetyl-2-chloroacetohydrazide (1.0 eq) in a 250 mL round-bottom flask, add phosphorus oxychloride (3.0 eq) at 0 °C.

  • Heat the mixture at 80-90 °C for 2 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • The intermediate, 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole, is then subjected to hydrolysis. Add sodium acetate (2.5 eq) and water to the reaction mixture.

  • Heat the mixture at 100 °C for 12 hours to facilitate the hydrolysis of the chloromethyl group to the hydroxymethyl group. A related synthesis of a hydroxymethyl-1,3,4-oxadiazole derivative is achieved by hydrolyzing the corresponding acetate ester.[4]

  • After cooling, extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

Data Presentation

Table 1: Summary of Reactants and Reaction Conditions

StepReactant 1Reactant 2Reagent/CatalystSolventTemperature (°C)Time (h)Product
1AcetohydrazideChloroacetyl chloride-Dichloromethane0 to RT4N'-acetyl-2-chloroacetohydrazide
2N'-acetyl-2-chloroacetohydrazide-Phosphorus oxychloride, Sodium acetateWater80-90, then 1002, then 12This compound

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization and Hydrolysis start1 Acetohydrazide + Chloroacetyl Chloride reagents1 DCM, 0°C to RT start1->reagents1 product1 N'-acetyl-2-chloroacetohydrazide reagents1->product1 start2 N'-acetyl-2-chloroacetohydrazide product1->start2 Proceed to Step 2 reagents2 1. POCl₃, 80-90°C 2. NaOAc, H₂O, 100°C start2->reagents2 product2 This compound reagents2->product2

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Chloroacetyl chloride and phosphorus oxychloride are corrosive and moisture-sensitive. Handle with extreme care.

  • The neutralization step is exothermic; perform it slowly and with cooling.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

This detailed protocol provides a clear and reproducible method for the synthesis of this compound, a key intermediate for the development of novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol from Ethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, multi-step synthetic route for the preparation of (5-methyl-1,3,4-oxadiazol-2-yl)methanol, a valuable building block in medicinal chemistry, starting from the readily available reagent, ethyl acetate. The synthesis is presented in three major stages:

  • Preparation of Acethydrazide: Synthesis of the key hydrazide intermediate from ethyl acetate.

  • Formation of the Oxadiazole Core: Construction of the ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate intermediate.

  • Reduction to the Target Alcohol: Selective reduction of the ester to the final hydroxymethyl product.

Each stage includes detailed experimental protocols with reaction parameters, reagent quantities, and purification methods. Quantitative data for each step is summarized in tables for clarity and reproducibility. A graphical workflow of the entire synthetic pathway is also provided.

Overall Synthetic Workflow

The synthesis of this compound from ethyl acetate is a linear sequence involving the formation of key intermediates. The overall transformation is depicted in the following workflow diagram.

Synthesis_Workflow cluster_0 Stage 1: Acethydrazide Synthesis cluster_1 Stage 2: Oxadiazole Core Formation cluster_2 Stage 3: Reduction to Alcohol ethyl_acetate Ethyl Acetate acethydrazide Acethydrazide ethyl_acetate->acethydrazide Hydrazine Hydrate, MeOH, 45°C diethyl_oxalate Diethyl Oxalate monoethyl_oxalate_hydrazide Monoethyl Oxalate Hydrazide diethyl_oxalate->monoethyl_oxalate_hydrazide Hydrazine Hydrate diacyl_hydrazide Ethyl 2-(2-acetylhydrazinyl) -2-oxoacetate monoethyl_oxalate_hydrazide->diacyl_hydrazide Acetic Anhydride, Ethanol, 0-5°C oxadiazole_ester Ethyl 5-methyl-1,3,4- oxadiazole-2-carboxylate diacyl_hydrazide->oxadiazole_ester POCl3, Toluene, 100°C target_alcohol (5-Methyl-1,3,4-oxadiazol-2-yl) methanol oxadiazole_ester->target_alcohol KBH4, LiCl, MeOH, Reflux

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Acethydrazide from Ethyl Acetate

This protocol describes the efficient synthesis of acethydrazide, a key intermediate, through the hydrazinolysis of ethyl acetate.[1]

Protocol 1: Acethydrazide Synthesis

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol and hydrazine hydrate.

  • Reagent Addition: While stirring at 750 rpm and maintaining the temperature at 40°C, add ethyl acetate to the mixture. The molar ratio of ethyl acetate to hydrazine should be approximately 1.1.

  • Reaction: After the addition of ethyl acetate is complete, increase the temperature to 45°C and continue stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction (typically after 2-3 hours), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure to yield crude acethydrazide. The product can be further purified by crystallization from ethanol.

Table 1: Quantitative Data for Acethydrazide Synthesis

ParameterValueReference
Molar Ratio (Ethyl Acetate:Hydrazine)1.1 : 1[1]
SolventMethanol[1]
Temperature45°C[1]
Reaction Time2-3 hours[1]
Yield ~98% [1]
AppearanceWhite crystalline solid[2]
Stage 2: Synthesis of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

This stage involves a three-step process to construct the 5-methyl-1,3,4-oxadiazole ring with an ethyl ester at the 2-position.

Protocol 2.1: Synthesis of Monoethyl Oxalate Hydrazide

  • Reaction Setup: In a reaction vessel, subject diethyl oxalate and hydrazine hydrate to ammonolysis to obtain monoethyl oxalate hydrazide.

Protocol 2.2: Synthesis of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate

  • Reaction Setup: Dissolve monoethyl oxalate hydrazide (1.0 eq) in ethanol and cool the solution to between -20°C and -15°C.

  • Reagent Addition: Add acetic anhydride (1.25 eq) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0-5°C for 4 hours, and then allow it to stir overnight at room temperature to ensure the reaction goes to completion.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure to obtain an off-white solid. Add toluene and stir to form a slurry, then filter. Wash the filter cake with toluene and dry to yield the product.

Protocol 2.3: Synthesis of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

  • Reaction Setup: Under a nitrogen atmosphere, suspend ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (1.0 eq) in toluene in a reaction flask.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, ~1.0 eq).

  • Reaction: Heat the mixture with stirring. The reaction is maintained at 100°C for 4 hours to ensure complete cyclization.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is carefully quenched and worked up to isolate the crude product. Purification by column chromatography or recrystallization yields the final ester.

Table 2: Quantitative Data for Oxadiazole Ester Synthesis

StepProductReagentsSolventTemperatureTimeYieldReference
2.2Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetateMonoethyl oxalate hydrazide, Acetic anhydrideEthanol0-5°C then RT~16 h85%
2.3Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylateEthyl 2-(2-acetylhydrazinyl)-2-oxoacetate, POCl₃Toluene100°C4 h65-85%

Stage 3: Reduction of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

This final stage describes the selective reduction of the ethyl ester to the target alcohol, this compound. The protocol is based on a similar reduction of a heterocyclic carboxylic acid ester.

Protocol 3: Synthesis of this compound

  • Reaction Setup: Dissolve ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (1.0 eq) in methanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add lithium chloride (LiCl, ~1.2 eq) to the solution, followed by the portion-wise addition of potassium borohydride (KBH₄, ~3.0 eq) over a period of 2 hours.

  • Reaction: Heat the reaction mixture to reflux and maintain for approximately 5 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture and add water to quench the reaction and dissolve any precipitates. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure, and purify the resulting crude product by column chromatography to yield this compound.

Table 3: Quantitative Data for the Reduction to this compound

ParameterValue
Reducing AgentPotassium Borohydride (KBH₄)
AdditiveLithium Chloride (LiCl)
SolventMethanol
TemperatureReflux
Reaction Time5 hours
Yield ~71% (analogous)
PurificationColumn Chromatography
Signaling Pathways and Logical Relationships

The logical progression of the synthesis, highlighting the transformation of key functional groups, is illustrated below.

logical_flow start Ethyl Acetate (Ester) hydrazide Acethydrazide (Hydrazide) start->hydrazide Hydrazinolysis diacyl_intermediate Diacyl Hydrazide Intermediate hydrazide->diacyl_intermediate Acylation oxadiazole_ester Substituted Oxadiazole (Ester) diacyl_intermediate->oxadiazole_ester Cyclodehydration final_product This compound (Primary Alcohol) oxadiazole_ester->final_product Reduction

References

Characterization of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the characterization of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a combination of predicted data based on analogous structures and generalized experimental protocols derived from the characterization of similar 1,3,4-oxadiazole derivatives.

Compound Profile

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₄H₆N₂O₂[1]
Molecular Weight 114.10 g/mol [1]
CAS Number 915924-37-7[1]
SMILES CC1=NN=C(O1)CO[1]

Predicted Spectroscopic and Analytical Data

The following tables summarize the predicted analytical data for this compound. These predictions are based on the analysis of structurally related compounds reported in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.80s2H-CH ₂OH
~3.50t (broad)1H-CH₂OH
~2.50s3H-CH

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165C5 (Oxadiazole ring)
~162C2 (Oxadiazole ring)
~55-C H₂OH
~11-C H₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The actual chemical shifts may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
2980-2850MediumC-H stretch (aliphatic)
~1620Medium-StrongC=N stretch (oxadiazole ring)
~1240Medium-StrongC-O-C stretch (oxadiazole ring)
~1050StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zPredicted Fragment
114[M]⁺
97[M - OH]⁺
83[M - CH₂OH]⁺
43[CH₃CO]⁺

Note: The fragmentation pattern may vary depending on the ionization technique used.

Experimental Protocols

The following are generalized protocols for the characterization of this compound based on standard laboratory practices for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Protocol:

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • If using CDCl₃, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). For DMSO-d₆, the residual solvent peak can be used for referencing.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • Acquire the ¹³C NMR spectrum. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for all signals in both spectra.

Workflow for NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H NMR Spectrum transfer->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum transfer->acquire_13C process_spectra Process Spectra acquire_1H->process_spectra acquire_13C->process_spectra analyze_spectra Analyze Chemical Shifts, Integrals, and Multiplicities process_spectra->analyze_spectra

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Hydraulic press for pellet making

  • FTIR spectrometer

Protocol:

  • Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-making die and press it under high pressure to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq_analysis Data Acquisition & Analysis mix Mix Sample with KBr grind Grind to Fine Powder mix->grind press Press into Pellet grind->press acquire Acquire IR Spectrum press->acquire analyze Analyze Absorption Bands acquire->analyze

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization or Electrospray Ionization source)

Protocol:

  • Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer. The method of introduction will depend on the instrument (e.g., direct infusion for ESI, or via a GC inlet for EI).

  • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

  • Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight.

  • Analyze the fragmentation pattern to gain further structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

Logical Flow for Structure Elucidation

Structure_Elucidation MS Mass Spectrometry (Molecular Formula) Structure Proposed Structure of This compound MS->Structure IR IR Spectroscopy (Functional Groups) IR->Structure NMR NMR Spectroscopy (¹H & ¹³C Connectivity) NMR->Structure

Caption: Logical flow for structure elucidation.

Conclusion

The characterization of this compound can be effectively achieved through a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. While specific experimental data is not widely available, the predicted data and generalized protocols provided in this document offer a solid foundation for researchers to confirm the identity, purity, and structure of this compound. These analytical techniques, when used in concert, provide a comprehensive characterization that is essential for its application in research and development.

References

Application Note: 1H NMR Spectroscopic Analysis of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the characterization of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This compound is a key heterocyclic building block in medicinal chemistry, and understanding its structural features through NMR is crucial for synthesis verification and further drug development.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts are estimated based on the analysis of structurally similar compounds, such as (5-methyl-1,3-oxazol-4-yl)methanol.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃~2.3 - 2.5Singlet3H
-CH₂OH~4.5 - 4.8Singlet2H
-OHVariable (Broad Singlet)Broad Singlet1H

Experimental Protocol

This section outlines a standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired resolution of the hydroxyl proton signal.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Probe Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of 10-12 ppm is typically sufficient.

    • Temperature: 298 K (25 °C).

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shift of each peak.

Visualizations

Chemical Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound, highlighting the distinct proton environments that give rise to the signals in the ¹H NMR spectrum.

Caption: Molecular structure and key proton groups of the target compound.

Experimental Workflow

This diagram outlines the major steps involved in the ¹H NMR analysis of this compound.

G SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcquisition NMR Data Acquisition (400 MHz Spectrometer) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) DataProcessing->Analysis StructureVerification Structure Verification Analysis->StructureVerification

Caption: Workflow for ¹H NMR spectroscopic analysis.

Application Note: 13C NMR Analysis of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3,4-oxadiazole ring is a crucial heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] (5-Methyl-1,3,4-oxadiazol-2-yl)methanol is a representative member of this class. Accurate structural confirmation is a critical step in the synthesis and development of new chemical entities for pharmaceutical applications.[2] Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique that provides direct information about the carbon skeleton of organic molecules, making it an indispensable tool for structural elucidation.[4][5]

This document provides a detailed protocol for the 13C NMR analysis of this compound, presents the expected chemical shift data, and outlines the workflow for researchers in a drug discovery context.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of this compound is expected to show four distinct signals corresponding to the four non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. For instance, carbons in the oxadiazole ring are significantly deshielded and appear downfield.[6][7]

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2 (Oxadiazole ring, attached to CH₂OH)163 – 168sp² hybridized carbon double bonded to nitrogen and single bonded to oxygen within the heterocyclic ring.
C5 (Oxadiazole ring, attached to CH₃)158 – 163sp² hybridized carbon double bonded to nitrogen and single bonded to oxygen within the heterocyclic ring.
-CH₂OH (Methanol carbon)55 – 65sp³ hybridized carbon attached to an electronegative oxygen atom.
-CH₃ (Methyl carbon)10 – 15sp³ hybridized carbon in an alkyl environment.

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. The exact values may vary depending on the solvent and experimental conditions.[7][8]

Experimental Protocol: 13C NMR Spectroscopy

This protocol outlines the standard procedure for obtaining a proton-decoupled 13C NMR spectrum.

1. Sample Preparation

  • Dissolution: Accurately weigh 10-20 mg of the synthesized this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[6]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool into the NMR tube to prevent issues with magnetic field homogeneity.

2. Instrument Setup and Calibration

  • Spectrometer Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking: Lock the spectrometer on the deuterium signal of the chosen solvent. This step is crucial for maintaining a stable magnetic field during the experiment.[4]

  • Shimming: Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.[4]

  • Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure maximum signal transmission and sensitivity.

3. Data Acquisition

  • Experiment Selection: Load a standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).[4] This is the most common type of 13C experiment, where broadband proton decoupling removes C-H coupling, resulting in a simplified spectrum with a single peak for each unique carbon atom.[5]

  • Acquisition Parameters:

    • Number of Scans (ns): Set the number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is typically required compared to 1H NMR.[5]

    • Relaxation Delay (d1): Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow the carbon nuclei to return to their equilibrium state between pulses. For quantitative analysis, a much longer delay (at least 5 times the longest T1) is necessary.[4]

  • Initiate Acquisition: Start the experiment by typing the appropriate command (e.g., zg).

4. Data Processing and Analysis

  • Fourier Transformation: Once the acquisition is complete, apply a Fourier transform to the raw data (Free Induction Decay, FID) to convert it from the time domain to the frequency domain.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.[4]

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or by referencing the known solvent peak.

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

  • Interpretation: Compare the observed chemical shifts with the predicted values (Table 1) to confirm the structure of this compound. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.[9]

G Workflow for 13C NMR Analysis cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_acq 3. Data Acquisition cluster_proc 4. Data Processing & Analysis prep1 Weigh Compound (10-20 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 setup1 Insert Sample prep4->setup1 setup2 Lock on Solvent Signal setup1->setup2 setup3 Shim Magnetic Field setup2->setup3 setup4 Tune & Match Probe setup3->setup4 acq1 Load 13C Pulse Sequence setup4->acq1 acq2 Set Parameters (Scans, Delay) acq1->acq2 acq3 Start Acquisition acq2->acq3 proc1 Fourier Transform (FID) acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum (to TMS) proc2->proc3 proc4 Peak Picking proc3->proc4 proc5 Structural Elucidation proc4->proc5

Figure 1. Experimental workflow for 13C NMR analysis.

Applications in Drug Development

The structural integrity of a potential drug candidate is paramount. For researchers working with 1,3,4-oxadiazole derivatives, 13C NMR serves several critical functions:

  • Structural Verification: It provides unambiguous confirmation that the desired molecular structure has been successfully synthesized.

  • Purity Assessment: The presence of unexpected peaks can indicate impurities from starting materials or side reactions, which is crucial for quality control.

  • Isotopic Labeling Studies: In advanced studies, molecules can be synthesized with 13C enrichment at specific positions. 13C NMR can then be used to track the metabolic fate of a drug candidate within a biological system, providing key insights into its mechanism of action.[4][6]

Given the broad therapeutic potential of the 1,3,4-oxadiazole scaffold, robust and reliable analytical methods like 13C NMR are essential for advancing these promising compounds through the drug discovery and development pipeline.[1][10]

References

Application Notes and Protocols for Mass Spectrometry of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the mass spectrometric analysis of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct mass spectral data for this specific compound in the public domain, this document presents a theoretical fragmentation pathway based on the analysis of structurally related oxadiazole derivatives.

Introduction

This compound is a five-membered heterocyclic compound containing an oxadiazole ring, which is a common scaffold in many biologically active molecules. The 1,3,4-oxadiazole nucleus is known for its diverse pharmacological properties. The characterization of such compounds is a critical step in drug discovery and development, with mass spectrometry being a primary tool for structural elucidation and purity assessment. This document outlines the expected mass spectrometric behavior of this compound and provides a comprehensive protocol for its analysis.

The molecular formula of this compound is C4H6N2O2, with a monoisotopic mass of 114.04 Da.[1] Understanding its fragmentation pattern is essential for its identification in complex matrices and for metabolic studies.

Predicted Fragmentation Pathway

The fragmentation of 1,3,4-oxadiazole derivatives in mass spectrometry is influenced by the substituents on the ring. For this compound, the fragmentation is expected to be initiated by the ionization of the molecule, followed by cleavage of the heterocyclic ring and the methanol substituent. The following is a proposed fragmentation pathway under electron ionization (EI) conditions.

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Proposed Fragment Structures
m/z (Predicted)Proposed Fragment IonPutative Structure
114[M]+• (Molecular Ion)5-Methyl-1,3,4-oxadiazol-2-yl)methanol
83[M - CH2OH]+5-Methyl-1,3,4-oxadiazole
70[M - C2H4O]+•1,3,4-Oxadiazole-2-carbonitrile
55[CH3-C≡N-O]+Acetonitrile oxide
43[CH3-C≡O]+Acetyl cation
42[CH2=C=O]+•Ketene radical cation

Experimental Protocols

This section details the recommended experimental procedures for acquiring the mass spectrum of this compound.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent for direct infusion analysis or with the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method
  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for high-resolution analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Electrospray Ionization - ESI):

    • Ionization Mode: Positive and Negative.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Nitrogen, 600 L/hr.

    • Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (Electron Ionization - EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-300.

Visualization of Methodologies

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Acquisition & Processing stock 1 mg/mL Stock Solution working 1-10 µg/mL Working Solution stock->working Dilution lc_ms LC-MS Analysis working->lc_ms gc_ms GC-MS Analysis working->gc_ms data_acq Data Acquisition lc_ms->data_acq gc_ms->data_acq data_proc Data Processing & Interpretation data_acq->data_proc

Caption: Experimental workflow for the mass spectrometric analysis.

Proposed Fragmentation Pathway

fragmentation_pathway mol C4H6N2O2 m/z = 114 frag1 C3H3N2O m/z = 83 mol->frag1 - CH2OH frag2 C2H2N2O m/z = 70 mol->frag2 - C2H4O frag3 C2H3NO m/z = 55 frag1->frag3 - CO frag4 C2H3O m/z = 43 frag1->frag4 - N2 frag5 C2H2O m/z = 42 frag2->frag5 - N2

Caption: Proposed fragmentation of this compound.

Data Interpretation

The interpretation of the mass spectrum should focus on the identification of the molecular ion peak at m/z 114. The subsequent fragmentation pattern, particularly the loss of the hydroxymethyl group (resulting in a fragment at m/z 83) and the characteristic cleavage of the oxadiazole ring, will provide strong evidence for the compound's structure. High-resolution mass spectrometry is recommended to confirm the elemental composition of the parent and fragment ions, which will increase the confidence in the identification.

Conclusion

The protocols and theoretical fragmentation pathways provided in these application notes serve as a comprehensive guide for the mass spectrometric analysis of this compound. While the fragmentation data is predictive, it is based on the established behavior of similar chemical structures. These guidelines will aid researchers in the structural confirmation, purity assessment, and metabolic investigation of this and related oxadiazole compounds, thereby supporting advancements in drug discovery and development.

References

Application Notes and Protocols: Infrared Spectroscopy of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,3,4-oxadiazole scaffold in a wide range of pharmacologically active molecules.[1] Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of such compounds, providing valuable information about their functional groups and molecular structure.[2] These application notes provide a detailed protocol for the acquisition and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of this compound, including predicted characteristic absorption bands and a general workflow for analysis.

Predicted Infrared Spectral Data

While a definitive experimental spectrum for this compound is not widely published, the expected characteristic infrared absorption bands can be predicted based on the analysis of its functional groups and data from structurally related 1,3,4-oxadiazole derivatives.[3][4] The key vibrational modes are summarized in the table below.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200 (broad)O-H stretchingMethanol (-CH₂OH)
3000 - 2850C-H stretchingMethyl (-CH₃) and Methylene (-CH₂)
1625 - 1580C=N stretching1,3,4-Oxadiazole ring
1550 - 1500N=N stretching (often weak)1,3,4-Oxadiazole ring
1470 - 1430C-H bendingMethyl (-CH₃) and Methylene (-CH₂)
1250 - 1200C-O-C stretching (asymmetric)1,3,4-Oxadiazole ring
1100 - 1000C-O stretchingMethanol (-CH₂OH)
1050 - 1000C-O-C stretching (symmetric)1,3,4-Oxadiazole ring

Experimental Protocols

Synthesis of this compound

A general synthetic approach for 1,3,4-oxadiazole derivatives involves the cyclization of hydrazides.[2][5] A plausible route to the title compound is outlined below.

Workflow for Synthesis and Purification:

cluster_synthesis Synthesis cluster_cyclization Cyclization cluster_purification Purification A Ethyl Acetate C Acetylhydrazide A->C Reaction B Hydrazine Hydrate B->C F This compound C->F Reaction D Glycolic Acid D->F E Phosphorus Oxychloride E->F Dehydrating Agent G Crude Product F->G H Recrystallization G->H I Pure Product H->I

Caption: Synthetic and purification workflow for this compound.

Materials:

  • Ethyl acetate

  • Hydrazine hydrate

  • Glycolic acid

  • Phosphorus oxychloride

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Synthesis of Acetylhydrazide: Reflux a mixture of ethyl acetate and hydrazine hydrate in ethanol to yield acetylhydrazide.

  • Cyclization: To the acetylhydrazide, add glycolic acid. Slowly add phosphorus oxychloride as a dehydrating agent while cooling the reaction mixture. Reflux the mixture for several hours.[6]

  • Work-up: After cooling, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

FTIR Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory or KBr press

Workflow for FTIR Analysis:

A Sample Preparation (Solid as KBr pellet or on ATR) B Instrument Setup (Background Scan) A->B C Data Acquisition (Sample Scan) B->C D Data Processing (Baseline Correction, Smoothing) C->D E Spectral Interpretation (Peak Assignment) D->E F Reporting E->F

Caption: General workflow for FTIR spectroscopic analysis.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the purified this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Background Scan: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the infrared spectrum.

  • Parameters: A typical measurement would involve scanning from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Data Interpretation and Applications

The obtained infrared spectrum should be compared with the predicted absorption bands in the provided table. The presence of a broad band in the 3400-3200 cm⁻¹ region is a strong indicator of the hydroxyl group. The characteristic absorptions for the 1,3,4-oxadiazole ring (C=N and C-O-C stretching) are crucial for confirming the formation of the heterocyclic core.[7][8] The C-H stretching and bending vibrations will confirm the presence of the methyl and methylene groups.

Logical Relationship for Structural Confirmation:

cluster_observed Observed IR Bands cluster_functional_group Functional Group Assignment cluster_structure Structural Confirmation A ~3300 cm⁻¹ (broad) F O-H Stretch A->F B ~2950 cm⁻¹ G C-H Stretch B->G C ~1610 cm⁻¹ H C=N Stretch C->H D ~1230 cm⁻¹ I C-O-C Stretch D->I E ~1050 cm⁻¹ J C-O Stretch E->J K This compound F->K G->K H->K I->K J->K

Caption: Logical flow for structural confirmation via IR spectroscopy.

These spectroscopic data are invaluable for:

  • Structural Verification: Confirming the successful synthesis of this compound.

  • Purity Assessment: Identifying the presence of impurities or starting materials in the final product.

  • Reaction Monitoring: Tracking the progress of the synthesis by observing the appearance of product-specific peaks and the disappearance of reactant-specific peaks.

  • Quality Control: Ensuring batch-to-batch consistency in drug manufacturing processes.

The 1,3,4-oxadiazole moiety is a key pharmacophore in many drug candidates, and understanding its spectroscopic properties is fundamental for the development of new therapeutic agents.[9]

References

Application Notes and Protocols for (5-Methyl-1,3,4-oxadiazol-2-yl)methanol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the antimicrobial activity of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol. The following application notes and protocols are based on the well-documented antimicrobial properties of the broader class of 1,3,4-oxadiazole derivatives and are intended to serve as a guide for the investigation of this specific compound.

Introduction to 1,3,4-Oxadiazoles in Antimicrobial Research

The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3] Derivatives incorporating this moiety have demonstrated a wide spectrum of biological effects, including antibacterial, antifungal, antiviral, and antitubercular properties.[1][2][3] The structural features of the 1,3,4-oxadiazole ring, such as its ability to act as a bioisostere for amide and ester groups and its participation in hydrogen bonding, contribute to its biological activity.[2]

Antimicrobial Activity of Structurally Related 1,3,4-Oxadiazole Derivatives

While specific data for this compound is not available, numerous studies have reported the antimicrobial potency of various substituted 1,3,4-oxadiazole derivatives. These studies provide a valuable reference for predicting the potential activity of the target compound and for designing appropriate screening protocols.

For instance, a study on N-(5-substituted-1,3,4-oxadiazol-2-yl)benzamide derivatives showed significant activity against S. aureus and MRSA strains.[1] Another research highlighted a series of 2,5-disubstituted 1,3,4-oxadiazoles with notable antibacterial and antifungal activities. A summary of representative data from the literature for various 1,3,4-oxadiazole derivatives is presented in the table below.

Table 1: Summary of Antimicrobial Activity of Representative 1,3,4-Oxadiazole Derivatives

Compound ClassTest Organism(s)Activity MetricResultReference
N-(1,3,4-oxadiazol-2-yl)-benzamide derivativesStaphylococcus aureus, MRSAMIC4-fold more potent than vancomycin[1]
5-Aryl-1,3,4-oxadiazole-2-thiol derivativesE. coli, S. pneumoniae, P. aeruginosaActivity ComparisonStronger than ampicillin[1]
Pyrazine containing 1,3,4-oxadiazolesB. subtilis, S. aureus, E. coli, P. aeruginosaActivity ComparisonModerate to excellent vs. amoxicillin[1]
Cholyl 1,3,4-oxadiazole hybrid compoundsS. aureus, Bacillus subtilisMIC31-70 µg/mL[4]
(5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivativesMethicillin-resistant Staphylococcus aureusMIC62 µg/mL for promising compounds[5]

Note: MIC = Minimum Inhibitory Concentration. The presented data is for structurally related compounds and should not be directly extrapolated to this compound.

Experimental Protocols for Antimicrobial Screening

The following are detailed, generalized protocols for assessing the antimicrobial activity of novel compounds like this compound, based on methodologies reported for other 1,3,4-oxadiazole derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound: this compound

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO or solvent used to dissolve the compound)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight in their respective broth media.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum and solvent). A sterility control (broth only) should also be included.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Agar Well Diffusion Method for Preliminary Screening

This method is used for the initial qualitative assessment of antimicrobial activity.

Materials:

  • Test compound: this compound

  • Bacterial/Fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer

  • Positive and negative controls

Procedure:

  • Preparation of Agar Plates:

    • Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation:

    • Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

    • Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation and Compound Addition:

    • Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

    • Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.

    • Add positive and negative controls to separate wells.

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

The following diagrams illustrate the general workflows for the described experimental protocols.

Antimicrobial_Screening_Workflow cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Well Diffusion prep_inoculum Prepare Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Compound Dilutions prep_dilutions->inoculate incubate_mic Incubate inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic prep_plates Prepare Agar Plates spread_culture Spread Microbial Culture prep_plates->spread_culture create_wells Create Wells spread_culture->create_wells add_compound Add Compound create_wells->add_compound incubate_diffusion Incubate add_compound->incubate_diffusion measure_zone Measure Zone of Inhibition incubate_diffusion->measure_zone

Caption: General workflow for antimicrobial susceptibility testing.

MIC_Determination_Logic start Start with Serial Dilutions of Test Compound growth Visible Microbial Growth? start->growth mic MIC is the Lowest Concentration with No Visible Growth growth->mic No no_mic Continue to Lower Concentration growth->no_mic Yes no_mic->growth

Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC).

Potential Mechanisms of Action

While the specific mechanism of action for this compound is unknown, studies on other 1,3,4-oxadiazole derivatives suggest several potential targets. These include inhibition of essential enzymes in microbial metabolic pathways, disruption of cell membrane integrity, and interference with nucleic acid synthesis. Further research, including molecular docking studies and specific enzymatic assays, would be required to elucidate the precise mechanism for this compound.

Conclusion

Although direct experimental data on the antimicrobial activity of this compound is currently unavailable in the public domain, the extensive body of research on the 1,3,4-oxadiazole class of compounds suggests that it is a promising candidate for antimicrobial screening. The protocols and information provided herein offer a solid foundation for researchers to initiate an evaluation of its potential as a novel antimicrobial agent.

References

Anticancer Evaluation of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the anticancer potential of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol, a distinct derivative of the 1,3,4-oxadiazole scaffold, are currently limited in publicly available scientific literature. While the broader class of 1,3,4-oxadiazole derivatives has demonstrated significant promise in anticancer research, specific data on the efficacy and mechanisms of action for the title compound remains to be elucidated.

The 1,3,4-oxadiazole nucleus is a well-established pharmacophore known to be a part of various compounds exhibiting a wide range of biological activities, including anticancer effects.[1] Derivatives have been synthesized and evaluated for their cytotoxic and antiproliferative activities against numerous cancer cell lines. These compounds often exert their effects through diverse mechanisms such as enzyme inhibition, disruption of signaling pathways, and induction of apoptosis.

This document outlines a prospective framework for the comprehensive anticancer evaluation of this compound, drawing upon established protocols for analogous compounds. These proposed application notes and protocols are intended to guide researchers in systematically investigating its potential as a therapeutic agent.

Data Presentation

Upon successful completion of the experimental protocols outlined below, all quantitative data should be meticulously organized for clear interpretation and comparison.

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

Cancer Cell LineTissue of OriginIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
MCF-7 Breast
MDA-MB-231 Breast
A549 Lung
HCT116 Colon
HeLa Cervical
PC-3 Prostate
Normal Cell Line (e.g., HEK293) Embryonic Kidney

Table 2: Apoptotic Effect of this compound on a Selected Cancer Cell Line (e.g., MCF-7)

Treatment Concentration% Early Apoptosis% Late Apoptosis% Necrosis% Live Cells
Control
IC₅₀ / 2
IC₅₀
IC₅₀ * 2

Experimental Protocols

Synthesis of this compound

A potential synthetic route for this compound can be adapted from established methods for synthesizing similar 1,3,4-oxadiazole derivatives. One plausible approach involves the cyclization of a corresponding acyl hydrazide.

Diagram 1: Proposed Synthesis Workflow

G A Ethyl Acetate C Acetylhydrazide A->C Reflux B Hydrazine Hydrate B->C E Intermediate Hydrazone C->E Condensation D Glyoxylic Acid D->E G This compound E->G Cyclization & Reduction F Cyclizing Agent (e.g., POCl3) F->G G A Seed cancer cells in 96-well plates B Treat with varying concentrations of the compound A->B C Incubate for 24, 48, 72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 values G->H G A Treat cells with the compound at selected concentrations B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

References

In vitro assays for (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An overview of in vitro assays for (5-Methyl-1,3,4-oxadiazol-2-yl)methanol, a member of the pharmacologically significant 1,3,4-oxadiazole class of heterocyclic compounds. Derivatives of 1,3,4-oxadiazole are widely recognized for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4] This document provides detailed application notes and standardized protocols for the initial in vitro screening of this compound to characterize its potential biological activities.

The protocols described herein are based on established methodologies frequently applied to the broader class of 1,3,4-oxadiazole derivatives, providing a robust framework for preliminary evaluation.

Application Note 1: Anticancer Activity Evaluation

Principle: The 1,3,4-oxadiazole scaffold is a privileged structure in the design of novel anticancer agents.[1][5] These compounds have been shown to exert cytotoxic effects against a wide range of human cancer cell lines, including leukemia, melanoma, lung, colon, ovarian, and breast cancers.[1][6] The primary in vitro assays aim to determine the compound's cytotoxicity (cell-killing ability), its effect on cell proliferation, and the underlying mechanisms of action, such as the induction of apoptosis or cell cycle arrest.

Experimental Workflow for Anticancer Screening:

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Studies (for active compounds) cluster_2 Phase 3: Data Analysis A Compound Preparation (Stock Solution in DMSO) C MTT Cell Viability Assay (Determine IC50) A->C B Cell Culture (e.g., A549, MCF-7, HCT-116) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D IC50 < Threshold E Cell Cycle Analysis (Propidium Iodide Staining) C->E IC50 < Threshold F Enzyme Inhibition Assay (e.g., MMP-9, Caspase-3) C->F IC50 < Threshold G Calculate IC50 Values C->G H Quantify Apoptotic Cells & Cell Cycle Distribution D->H E->H I Determine Mechanism of Action F->I

Caption: Workflow for in vitro anticancer evaluation.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[7][8]

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compound at various concentrations. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Cytotoxicity of 1,3,4-Oxadiazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference Compound (IC₅₀, µM)
4h A549 (Lung)<0.14Cisplatin (4.98 µM)
4i A549 (Lung)1.59Cisplatin (4.98 µM)
4l A549 (Lung)1.80Cisplatin (4.98 µM)
3e MDA-MB-231 (Breast)N/A (57.7% viability at 10 µM)Doxorubicin
76 MCF-7 (Breast)0.7 ± 0.25-Fluorouracil (22.8 ± 1.2 µM)

Data is representative of values found for various 1,3,4-oxadiazole derivatives in the literature.[6][9][10]

Application Note 2: Antimicrobial Susceptibility Testing

Principle: 1,3,4-oxadiazole derivatives have demonstrated potent activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][7][11] Key in vitro assays are designed to determine the minimum concentration of the compound required to inhibit microbial growth (MIC) or to kill the microbes (MBC).

Experimental Workflow for Antimicrobial Screening:

cluster_0 Preparation cluster_1 Primary Assay cluster_2 Secondary Assays (Optional) cluster_3 Analysis A Prepare Compound Stock (in DMSO) C Prepare Inoculum (Standardized Density) A->C B Culture Microbial Strains (e.g., S. aureus, E. coli) B->C D Broth Microdilution Assay (96-well plate) C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Determine MBC (Plate on agar) E->F G Anti-Biofilm Assay (Crystal Violet Staining) E->G H Time-Kill Kinetics Assay E->H I Compare MIC/MBC to Standard Antibiotics E->I F->I G->I H->I

Caption: Workflow for in vitro antimicrobial screening.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Standard antibiotics (e.g., Ciprofloxacin, Ampicillin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate. The typical concentration range is 0.25 to 256 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Data Presentation: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
OZE-I 4 - 16N/AN/AN/A
4a 62N/AN/AN/A
35 N/A< Ampicillin>100x Ampicillin< Terbinafine
3a-e N/AN/AHigh ActivityHigh Activity

Data is representative of values found for various 1,3,4-oxadiazole derivatives in the literature.[2][7][11][12]

Application Note 3: Enzyme Inhibition Assay

Principle: Derivatives of 1,3,4-oxadiazole are known to inhibit a variety of enzymes, which is often the basis of their therapeutic effects.[10][13] Examples include tyrosinase (implicated in pigmentation), matrix metalloproteinases (cancer), and aromatase (cancer).[10][14][15] In vitro enzyme assays measure the ability of a compound to reduce the activity of a specific enzyme, typically by monitoring the conversion of a substrate to a product.

General Signaling Pathway for Enzyme Inhibition:

A Enzyme C Product (Signal Detected) A->C Catalysis E Enzyme-Inhibitor Complex (Inactive) A->E Binding B Substrate B->A D Inhibitor (Oxadiazole Compound) D->E F No Product Formation (Signal Reduced) E->F

Caption: General mechanism of enzyme inhibition.

Protocol 3: Mushroom Tyrosinase Inhibition Assay

This assay measures the inhibition of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome. The formation of the colored product, dopachrome, is monitored spectrophotometrically.[15]

Materials:

  • This compound

  • Mushroom Tyrosinase (in phosphate buffer, pH 6.8)

  • L-DOPA substrate solution (in phosphate buffer)

  • Phosphate buffer (pH 6.8)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution (in buffer/DMSO), and 20 µL of the mushroom tyrosinase solution.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for 20 minutes. Measure the absorbance of the formed dopachrome at 475 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition compared to a control reaction without the inhibitor. Determine the IC₅₀ value.

Data Presentation: Enzyme Inhibition by 1,3,4-Oxadiazole Derivatives

Compound IDTarget EnzymeIC₅₀ (µM)Reference Compound (IC₅₀, µM)
Compound Tyrosinase0.003 ± 0.00Kojic Acid (16.83 ± 1.16 µM)
67 Telomerase0.8 ± 0.1N/A
132 EGFR Kinase0.41Erlotinib (0.30 µM)
5a Aromatase2.314 ± 0.103Letrozole

Data is representative of values found for various 1,3,4-oxadiazole derivatives in the literature.[10][14][15]

References

Application Notes and Protocols for (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol is a research chemical belonging to the 1,3,4-oxadiazole class of heterocyclic compounds. While specific biological data for this particular molecule is limited in publicly available literature, the 1,3,4-oxadiazole scaffold is a well-established pharmacophore known to exhibit a wide range of pharmacological activities.[1][2][3][4] This document provides an overview of the potential applications of this compound based on the activities of structurally related compounds and offers detailed protocols for its initial screening and evaluation in key therapeutic areas.

Chemical Properties

A summary of the key chemical properties for this compound is provided in the table below.

PropertyValueReference
IUPAC Name This compound[5]
Molecular Formula C₄H₆N₂O₂[5]
Molecular Weight 114.10 g/mol [5]
SMILES CC1=NN=C(O1)CO[5]
InChIKey LCLOUZXOEJVYFP-UHFFFAOYSA-N[5]

Potential Research Applications

Based on the extensive research on 1,3,4-oxadiazole derivatives, this compound is a candidate for investigation in the following areas:

  • Antimicrobial Research: 1,3,4-oxadiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[6][1][7][8][9]

  • Anticancer Research: Numerous studies have reported the cytotoxic effects of 1,3,4-oxadiazole compounds against various cancer cell lines.[4][10][11][12]

  • Anti-inflammatory Research: The 1,3,4-oxadiazole nucleus is a common feature in compounds exhibiting anti-inflammatory properties.[13][14][15]

Experimental Protocols

The following protocols are provided as a starting point for the biological evaluation of this compound.

Antimicrobial Activity Screening

A common initial step in assessing the antimicrobial potential of a compound is to determine its ability to inhibit the growth of various microorganisms.

3.1.1. Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

  • Materials:

    • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

    • Sterile petri dishes

    • Sterile cork borer

    • Micropipettes

    • Incubator

    • This compound stock solution (e.g., 1 mg/mL in DMSO)

    • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

    • Negative control (DMSO)

  • Protocol:

    • Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.

    • Allow the agar to solidify.

    • Prepare a microbial inoculum and evenly spread it over the surface of the agar plates.

    • Using a sterile cork borer, create wells of uniform diameter in the agar.

    • Add a defined volume (e.g., 100 µL) of the this compound stock solution, positive control, and negative control to separate wells.

    • Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

    • Measure the diameter of the zone of inhibition (in mm) around each well.

3.1.2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

    • Microbial inoculum standardized to a specific concentration

    • This compound stock solution

    • Positive and negative controls

  • Protocol:

    • Dispense the appropriate broth into the wells of a 96-well plate.

    • Perform serial two-fold dilutions of the this compound stock solution across the wells.

    • Add the standardized microbial inoculum to each well.

    • Include wells for positive (no compound) and negative (no inoculum) controls.

    • Incubate the plates under appropriate conditions.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

In Vitro Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Protocol:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity Screening

The carrageenan-induced rat paw edema model is a classic and widely used assay to evaluate the acute anti-inflammatory activity of compounds.

  • Materials:

    • Wistar rats

    • Carrageenan solution (1% in saline)

    • This compound suspension (in a suitable vehicle like 0.5% carboxymethyl cellulose)

    • Positive control (e.g., Indomethacin)

    • Plethysmometer

  • Protocol:

    • Fast the rats overnight before the experiment.

    • Administer the this compound suspension or the positive control orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Synthesis

Proposed Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Hydrazinolysis cluster_reaction2 Acylation cluster_reaction3 Cyclization A Ethyl Acetate R1 Hydrazine Hydrate Ethanol, Reflux A->R1 B Acetic Hydrazide R2 Methoxyacetyl chloride Base B->R2 R1->B C N'-Acetyl-2-hydroxybenzohydrazide R3 POCl3 or other dehydrating agent C->R3 R2->C D This compound R3->D

Caption: Proposed synthesis of this compound.

Signaling Pathway Visualization (Hypothetical)

Given the known anti-inflammatory activity of many 1,3,4-oxadiazole derivatives, a hypothetical mechanism of action could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Hypothetical Inhibition of NF-κB Signaling Pathway

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_inhibition Potential Inhibition cluster_response Cellular Response Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p50/p65) IkappaB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB->Genes Induces Oxadiazole This compound Oxadiazole->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB pathway by the compound.

Conclusion

This compound represents a valuable starting point for research programs in drug discovery. The provided protocols offer a framework for the initial biological evaluation of this compound, leveraging the well-documented and diverse activities of the 1,3,4-oxadiazole chemical class. Further studies are warranted to elucidate the specific biological profile of this molecule.

References

Application Notes and Protocols: Medicinal Chemistry Applications of 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diverse medicinal chemistry applications of 1,3,4-oxadiazole derivatives, a class of heterocyclic compounds recognized for their wide-ranging pharmacological activities.[1][2][3][4] This document details their significant potential in various therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. Included are structured data summaries for quantitative comparison, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Applications

1,3,4-oxadiazole derivatives have emerged as a promising scaffold in the development of novel anticancer agents.[5][6][7] Their mechanism of action is often attributed to the inhibition of various enzymes and growth factors crucial for cancer cell proliferation and survival, such as telomerase, topoisomerase, and histone deacetylase (HDAC).[8] Furthermore, specific derivatives have been shown to target key signaling pathways, including NF-κB and STAT3.[9][10][11]

Data Presentation: Anticancer Activity of 1,3,4-Oxadiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of representative 1,3,4-oxadiazole compounds against various cancer cell lines.

Compound ID/ReferenceCancer Cell LineAssay TypeIC₅₀ (µM)
4h [3]A549 (Lung)Cytotoxicity<0.14
4f [3]A549 (Lung)Cytotoxicity1.59 - 7.48
4i [3]A549 (Lung)Cytotoxicity1.59
4l [3]A549 (Lung)Cytotoxicity1.80
4g [3]C6 (Glioma)Cytotoxicity8.16
4h [3]C6 (Glioma)Cytotoxicity13.04
AMK OX-8 [12]A549 (Lung)MTT25.04
AMK OX-9 [12]A549 (Lung)MTT20.73
AMK OX-10 [12]HeLa (Cervical)MTT5.34
AMK OX-12 [12]HeLa (Cervical)MTT32.91
Compound 10 [13]HT-29 (Colon)Cytotoxicity0.78
Compound 10 [13]HepG2 (Liver)Cytotoxicity0.26
Compound 26 [13]MCF-7 (Breast)Cytotoxicity0.34 - 2.45
Compound 73 [14]HEPG2 (Liver)TRAP PCR-ELISA1.18 ± 0.14
Compound 76 [14]MCF-7 (Breast)Cytotoxicity0.7 ± 0.2
Compound 99 [14]PC-3 (Prostate)Cytotoxicity0.67
Compound 156 [14]A549 (Lung)Cytotoxicity2.8 ± 0.02
Hybrid 21 [15]HeLa (Cervical)MTT2.6 ± 0.89
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of 1,3,4-oxadiazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][16]

Materials:

  • 1,3,4-oxadiazole test compounds

  • Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

  • DMEM/MEM medium supplemented with 10% FBS

  • Phosphate Buffered Saline (PBS)

  • MTT reagent (1 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom tissue culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plate with 50,000 cells per well in 100 µL of complete medium and incubate for 24 hours in a CO₂ incubator.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium (e.g., 100, 50, 25, 12.5 µM) with a final DMSO concentration of 0.2%.[12] Remove the old medium from the wells and add 100 µL of the compound dilutions. The control group should receive medium with 0.2% DMSO only.[12] Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, remove the drug-containing medium and wash the cells with 200 µL of PBS.[12] Add 100 µL of MTT reagent (1 mg/mL) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway and Experimental Workflow Visualization

anticancer_workflow cluster_workflow Anticancer Activity Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_prep Prepare Compound Dilutions cell_seeding->compound_prep treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Read Absorbance (570 nm) mtt_assay->read_plate data_analysis Calculate IC50 Values read_plate->data_analysis end End data_analysis->end stat3_pathway cluster_pathway STAT3 Signaling Pathway Inhibition cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Target Gene Transcription nucleus->gene oxadiazole 1,3,4-Oxadiazole Derivative oxadiazole->stat3 Inhibition antimicrobial_workflow cluster_workflow Antimicrobial Activity Workflow (MIC) start Start prepare_compounds Prepare Compound Dilutions in Broth start->prepare_compounds prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_compounds->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_inoculum->inoculate_plate incubate Incubate (18-24h) inoculate_plate->incubate read_mic Determine MIC (Visual Inspection) incubate->read_mic end End read_mic->end anti_inflammatory_workflow cluster_workflow Anti-inflammatory Activity Workflow start Start animal_prep Animal Acclimatization & Grouping start->animal_prep baseline_measure Baseline Paw Volume Measurement animal_prep->baseline_measure drug_admin Administer Test Compounds/Vehicle baseline_measure->drug_admin carrageenan_injection Inject Carrageenan drug_admin->carrageenan_injection paw_measurement Measure Paw Volume (1-6h) carrageenan_injection->paw_measurement data_analysis Calculate % Edema Inhibition paw_measurement->data_analysis end End data_analysis->end anticonvulsant_workflow cluster_workflow Anticonvulsant Activity Workflow start Start animal_prep Animal Dosing (Test Compound/Vehicle) start->animal_prep mes_test MES Test animal_prep->mes_test ptz_test scPTZ Test animal_prep->ptz_test mes_stim Electrical Stimulation mes_test->mes_stim ptz_inject Inject PTZ ptz_test->ptz_inject mes_obs Observe for Tonic Hindlimb Extension mes_stim->mes_obs data_analysis Determine ED50 or Protection mes_obs->data_analysis ptz_obs Observe for Clonic Seizures ptz_inject->ptz_obs ptz_obs->data_analysis end End data_analysis->end synthesis_pathway cluster_synthesis Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles acylhydrazide Acylhydrazide diacylhydrazine 1,2-Diacylhydrazine (Intermediate) acylhydrazide->diacylhydrazine aroyl_chloride Aroyl Chloride aroyl_chloride->diacylhydrazine oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole diacylhydrazine->oxadiazole Cyclodehydration dehydrating_agent Dehydrating Agent (e.g., POCl3) dehydrating_agent->oxadiazole

References

Troubleshooting & Optimization

Technical Support Center: Purification of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol. The following information is based on established purification methodologies for analogous 1,3,4-oxadiazole derivatives and general organic chemistry principles.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound by recrystallization and column chromatography.

Recrystallization Issues
Problem Potential Cause Suggested Solution
Compound does not dissolve The solvent is not appropriate for the compound.Test the solubility of your compound in a variety of solvents on a small scale. For oxadiazole derivatives, consider solvents like ethanol, methanol, ethyl acetate, or a mixed solvent system such as ethanol/water.[1][2]
Low or no crystal formation upon cooling The solution is not saturated (too much solvent was used). The compound is highly soluble in the solvent even at low temperatures.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. If crystals still do not form, consider using a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.[3]
Oiling out instead of crystallization The melting point of the compound is lower than the boiling point of the solvent. The solution is supersaturated, or the cooling is too rapid.Use a solvent with a lower boiling point. Allow the solution to cool more slowly to encourage crystal lattice formation instead of amorphous precipitation. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Colored impurities in the final product The impurities were not effectively removed during recrystallization.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4] Be aware that using too much charcoal can lead to loss of the desired product.
Poor recovery of the purified product Too much solvent was used. The crystals were washed with a solvent in which they are too soluble. The product is still in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] Wash the collected crystals with a minimal amount of ice-cold solvent to reduce loss.[4] The mother liquor can be concentrated and a second crop of crystals can be collected.
Column Chromatography Issues
Problem Potential Cause Suggested Solution
Poor separation of the compound from impurities The chosen eluent system has the wrong polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point for oxadiazole derivatives is a mixture of hexane and ethyl acetate.[5] Adjust the ratio to achieve a good separation of spots on the TLC plate.
Compound is not eluting from the column The eluent is not polar enough. The compound may be strongly adsorbed to the stationary phase.Gradually increase the polarity of the eluent. If the compound is suspected to be very polar, a small amount of a more polar solvent like methanol can be added to the eluent system.[5]
Streaking of the compound on the column The column is overloaded with the sample. The initial solvent polarity is too high.Use an appropriate amount of crude material for the size of the column. Start with a less polar solvent system to ensure the compound loads onto the column in a tight band.[3]
Cracking of the silica gel bed The column was allowed to run dry. Improper packing of the column.Always keep the solvent level above the top of the stationary phase. Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for this compound?

A1: Both recrystallization and column chromatography are suitable methods. The choice depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities from a solid product.[6] Column chromatography is more suitable for separating mixtures with multiple components or when impurities have similar solubility to the desired product.[5]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on procedures for similar oxadiazole compounds, good starting solvents to screen are ethanol, methanol, or a mixed solvent system like ethanol/water.[2][7] The ideal solvent will dissolve the compound when hot but have low solubility when cold.[6]

Q3: What is a good starting solvent system for column chromatography?

A3: A common starting point for the purification of polar heterocyclic compounds like this compound on a silica gel column is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5] The polarity can be gradually increased by increasing the proportion of ethyl acetate.

Q4: How can I monitor the purity of my compound during purification?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography and to check the purity of fractions. For recrystallization, the purity of the final product can be assessed by its melting point and spectroscopic methods such as NMR.[7]

Q5: My compound appears to be degrading during purification. What can I do?

A5: The 1,3,4-oxadiazole ring can be sensitive to strong acids and bases, as well as prolonged heating.[8] If degradation is suspected, try to use neutral solvents and avoid excessive heating. Purification at lower temperatures, if possible, might also be beneficial.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent should dissolve the compound when hot and show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[4]

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal eluent should give the desired compound an Rf value of approximately 0.2-0.4.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5]

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent to move the compound down the column.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_0 Recrystallization Process start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Cool to crystallize hot_filter->cool collect Collect Crystals (Filtration) cool->collect wash Wash with ice-cold solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A general workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic cluster_1 Troubleshooting Purification problem Problem Encountered (e.g., Low Yield) cause1 Cause: Too much solvent used problem->cause1 cause2 Cause: Inappropriate solvent system problem->cause2 cause3 Cause: Compound degradation problem->cause3 solution1 Solution: Concentrate the mother liquor cause1->solution1 solution2 Solution: Re-optimize solvent via TLC cause2->solution2 solution3 Solution: Use milder conditions (pH, temp) cause3->solution3

Caption: Logical relationships for troubleshooting common purification issues.

References

Technical Support Center: (5-Methyl-1,3,4-oxadiazol-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) regarding the synthesis of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol.

Troubleshooting Guide

Unanticipated results and the presence of impurities are common challenges in organic synthesis. This guide outlines potential issues you might encounter during the synthesis of this compound, their probable causes, and recommended solutions.

Observed Problem Potential Cause (Impurity) Recommended Solution
Low yield of the final product Incomplete cyclodehydration of the intermediate, N'-acetyl-2-hydroxyacetohydrazide.- Ensure the complete removal of water from the reaction mixture. - Increase the reaction time or temperature, monitoring for product degradation. - Use a more efficient dehydrating agent, such as triflic anhydride, in place of phosphorus oxychloride.
Decomposition of starting materials or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use milder reaction conditions if possible.
Presence of a starting material in the final product Unreacted Acetic Hydrazide or Methyl Glycolate.- Ensure the correct stoichiometry of reactants. - Increase the reaction time for the formation of the diacylhydrazine intermediate. - Purify the intermediate before the cyclodehydration step.
Additional unexpected peaks in NMR or Mass Spectrum N'-acetyl-2-chloroacetohydrazide- This impurity can form if phosphorus oxychloride is used as the dehydrating agent. The hydroxyl group of the intermediate can be substituted by a chlorine atom. Use a non-chlorinating dehydrating agent.
1,2-Diacetylhydrazine- Can form from the self-condensation of acetic hydrazide. - Add the glycolic acid derivative slowly to the acetic hydrazide.
Polymeric byproducts- Can form under harsh reaction conditions. - Control the reaction temperature carefully. - Use a less aggressive dehydrating agent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method involves a two-step process. The first step is the formation of a 1,2-diacylhydrazine intermediate, N'-acetyl-2-hydroxyacetohydrazide, from the reaction of acetic hydrazide with a glycolic acid derivative, such as methyl glycolate. The second step is the cyclodehydration of this intermediate to form the 1,3,4-oxadiazole ring, typically using a dehydrating agent like phosphorus oxychloride (POCl₃).

Q2: What are the most likely impurities I will encounter in my synthesis?

The most common impurities include:

  • Unreacted starting materials: Acetic hydrazide and methyl glycolate.

  • Incompletely reacted intermediate: N'-acetyl-2-hydroxyacetohydrazide.

  • Byproducts from the dehydrating agent: If using phosphorus oxychloride, residual phosphoric acid or chlorinated byproducts could be present. A key potential byproduct is the chlorinated intermediate, N'-acetyl-2-chloroacetohydrazide, which can subsequently cyclize to form 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole.

  • Side-products: 1,2-Diacetylhydrazine from the self-reaction of acetic hydrazide.

Q3: How can I detect these impurities?

A combination of analytical techniques is recommended for impurity profiling:

  • Thin Layer Chromatography (TLC): A quick method to monitor the progress of the reaction and detect the presence of starting materials and major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and can separate closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the desired product and any impurities present in significant amounts.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and identifying unknown impurities.

Q4: What are the key experimental parameters to control for a successful synthesis?

  • Purity of Starting Materials: Ensure the use of high-purity acetic hydrazide and methyl glycolate to minimize the introduction of initial impurities.

  • Stoichiometry: Precise control of the molar ratios of the reactants is crucial to drive the reaction to completion and minimize unreacted starting materials.

  • Reaction Temperature: Temperature control is critical during both the formation of the diacylhydrazine and the cyclodehydration step to prevent side reactions and decomposition.

  • Choice and Handling of Dehydrating Agent: Phosphorus oxychloride is effective but can lead to chlorinated byproducts. Handle it with care under anhydrous conditions. Alternative dehydrating agents like polyphosphoric acid or Burgess reagent can be considered.

  • Work-up and Purification: A proper aqueous work-up is necessary to remove the dehydrating agent and its byproducts. Purification by column chromatography or recrystallization is often required to obtain the final product with high purity.

Experimental Protocols

Synthesis of N'-acetyl-2-hydroxyacetohydrazide
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetic hydrazide (1.0 eq) in a suitable solvent such as methanol.

  • Add methyl glycolate (1.05 eq) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Synthesis of this compound
  • To a flask containing the purified N'-acetyl-2-hydroxyacetohydrazide (1.0 eq), add phosphorus oxychloride (3.0 eq) dropwise at 0 °C under an inert atmosphere.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-90 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Diacylhydrazine Formation cluster_step2 Step 2: Cyclodehydration cluster_impurities Potential Impurities SM1 Acetic Hydrazide Intermediate N'-acetyl-2-hydroxyacetohydrazide SM1->Intermediate Imp3 1,2-Diacetylhydrazine SM1->Imp3 Self-Condensation SM2 Methyl Glycolate SM2->Intermediate Product This compound Intermediate->Product Imp1 Unreacted Starting Materials Intermediate->Imp1 Incomplete Reaction Reagent POCl3 Reagent->Product Imp2 N'-acetyl-2-chloroacetohydrazide Product->Imp2 Side Reaction with POCl3

Caption: Synthetic workflow for this compound and common impurity formation pathways.

Troubleshooting_Logic Problem Observed Problem (e.g., Low Yield, Extra Peaks) Cause Identify Potential Cause (Impurity) Problem->Cause Solution Implement Solution (e.g., Adjust Conditions, Purify) Cause->Solution Analysis Analyze Product (TLC, HPLC, NMR, MS) Solution->Analysis Analysis->Problem Re-evaluate if problem persists

Caption: A logical workflow for troubleshooting common issues in chemical synthesis.

Technical Support Center: Optimizing Yield of 5-Substituted-1,3,4-Oxadiazole-2-Methanols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 5-substituted-1,3,4-oxadiazole-2-methanols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 5-substituted-1,3,4-oxadiazole-2-methanols, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient Cyclization: The final ring-closing step to form the oxadiazole is often the most challenging. The choice of cyclizing agent and reaction conditions are critical.- Optimize Dehydrating Agent: Experiment with various dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA). The choice of agent can be substrate-dependent. - Adjust Reaction Temperature: Some cyclizations require elevated temperatures to proceed efficiently. Consider a stepwise increase in temperature, monitoring the reaction by TLC. Microwave irradiation can sometimes improve yields and reduce reaction times. - Solvent Selection: Aprotic polar solvents like DMF or DMSO can facilitate the reaction.
Incomplete Hydrazide Formation: The conversion of the starting ester to the corresponding hydrazide may be incomplete.- Increase Reaction Time and/or Temperature: Ensure the reaction with hydrazine hydrate goes to completion by monitoring via TLC. - Use Excess Hydrazine Hydrate: A molar excess of hydrazine hydrate can drive the reaction forward.
Degradation of Starting Materials or Product: Harsh reaction conditions, such as excessively high temperatures or strong acidic/basic media, can lead to decomposition.- Moderate Reaction Conditions: If degradation is suspected, attempt the reaction at a lower temperature for a longer duration. - Purify Intermediates: Ensure the purity of the starting carboxylic acid, ester, and hydrazide intermediates, as impurities can interfere with the subsequent steps.
Formation of Significant Side Products Diacyl Hydrazide Formation: A common side product is the formation of a 1,2-diacyl hydrazide, which can be difficult to cyclize to the desired oxadiazole.[1]- Control Stoichiometry: Use a slight excess of the hydrazide relative to the cyclizing agent to minimize the formation of the diacyl hydrazide. - Alternative Synthetic Route: Consider a convergent synthesis approach that avoids the formation of a diacyl hydrazide intermediate. One such method involves the coupling of α-bromo nitroalkanes with acyl hydrazides.
Formation of 1,3,4-Thiadiazole: If sulfur-containing reagents are used or if there are sulfur impurities, the corresponding 1,3,4-thiadiazole may be formed.- Use High-Purity Reagents: Ensure all reagents and solvents are free from sulfur-containing impurities. - Avoid Sulfur-Based Reagents: If thiadiazole formation is a persistent issue, explore alternative cyclization methods that do not involve sulfur-containing compounds.
Difficulty in Product Purification Co-elution with Starting Materials or Side Products: The polarity of the desired product may be similar to that of the unreacted starting materials or side products, making chromatographic separation challenging.- Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexane, dichloromethane/methanol) for column chromatography. - Recrystallization: Attempt recrystallization from a suitable solvent system to purify the product. - Derivatization: In some cases, temporary derivatization of the hydroxyl group could alter the polarity and facilitate separation.
Product is an Oil or Low-Melting Solid: The product may not crystallize easily, making isolation difficult.- Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or diethyl ether. - Purification via Chromatography: If crystallization is unsuccessful, purification by column chromatography is the primary alternative.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-substituted-1,3,4-oxadiazole-2-methanols?

The most prevalent synthetic pathway begins with a 5-substituted carboxylic acid. This acid is first converted to its corresponding ester, typically a methyl or ethyl ester, which is then reacted with hydrazine hydrate to form the acyl hydrazide. The key and final step is the cyclization of this hydrazide with a suitable reagent to introduce the 2-methanol group and form the 1,3,4-oxadiazole ring. A plausible reagent for this step is a protected form of glycolic acid or a related derivative.

Q2: Which cyclizing agents are recommended for the final ring-closing step?

Several dehydrating agents are commonly used for the cyclization of diacylhydrazines to form 1,3,4-oxadiazoles, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA). The optimal choice often depends on the specific substrate and the desired reaction conditions. For the synthesis of the 2-methanol derivative, a direct one-pot reaction of an acyl hydrazide with a protected glycolic acid derivative in the presence of a coupling agent and subsequent deprotection could also be explored.

Q3: I am observing a significant amount of a diacyl hydrazide side product. How can I minimize its formation?

The formation of a 1,2-diacyl hydrazide intermediate is a common issue that can lower the yield of the desired 1,3,4-oxadiazole.[1] To minimize this, you can try adjusting the stoichiometry of your reactants, typically by using a slight excess of the acyl hydrazide. Alternatively, a different synthetic strategy that avoids this intermediate, such as the one involving the coupling of α-bromo nitroalkanes with acyl hydrazides, could be employed.

Q4: My product is difficult to purify. What are some effective purification techniques?

Purification of 5-substituted-1,3,4-oxadiazole-2-methanols can be challenging due to their polarity. Column chromatography using a silica gel stationary phase is the most common method. Experimenting with different solvent gradients, such as ethyl acetate in hexane or methanol in dichloromethane, is recommended. If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

Q5: How can I confirm the structure of my final product?

The structure of the synthesized 5-substituted-1,3,4-oxadiazole-2-methanol can be confirmed using a combination of spectroscopic techniques. ¹H NMR spectroscopy should show a characteristic singlet for the methylene protons of the methanol group. ¹³C NMR will confirm the presence of the oxadiazole ring carbons and the methylene carbon. Infrared (IR) spectroscopy should show a characteristic O-H stretching band for the alcohol and C=N and C-O-C stretching bands for the oxadiazole ring. Finally, mass spectrometry will confirm the molecular weight of the compound.

Experimental Protocols

Protocol 1: General Synthesis of a 5-Aryl-1,3,4-oxadiazole-2-methanol

This protocol outlines a general multi-step synthesis starting from a substituted benzoic acid.

Step 1: Esterification of Substituted Benzoic Acid

  • In a round-bottom flask, dissolve the substituted benzoic acid (1 equivalent) in methanol or ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the ester with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester.

Step 2: Formation of the Acyl Hydrazide

  • Dissolve the crude ester (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (3-5 equivalents).

  • Reflux the mixture for 6-12 hours, monitoring by TLC until the starting ester is consumed.

  • Remove the solvent and excess hydrazine hydrate under reduced pressure.

  • The resulting solid acyl hydrazide can often be used in the next step without further purification, or it can be recrystallized from ethanol or an ethanol/water mixture.

Step 3: Cyclization to form the 5-Aryl-1,3,4-oxadiazole-2-methanol (This is a proposed step and may require optimization)

  • To the acyl hydrazide (1 equivalent) in a suitable solvent (e.g., dioxane), add methoxyacetyl chloride (1.1 equivalents) and a non-nucleophilic base (e.g., pyridine or triethylamine).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon formation of the diacyl hydrazide intermediate, add a dehydrating agent such as phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • The resulting methoxy-protected oxadiazole can then be deprotected using standard methods (e.g., BBr₃) to yield the final 5-aryl-1,3,4-oxadiazole-2-methanol.

  • Purify the final product by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Dehydrating Agent on the Yield of a Model 5-Phenyl-1,3,4-oxadiazole Synthesis *

Dehydrating AgentReaction Temperature (°C)Reaction Time (h)Yield (%)
POCl₃100385
SOCl₂80578
PPA120275
TsCl/Pyridine110665

*Note: This table presents hypothetical data for a related 2,5-disubstituted oxadiazole synthesis to illustrate the impact of the dehydrating agent on yield. Actual yields for the target 2-methanol compound may vary and require optimization.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_esterification Step 1: Esterification cluster_hydrazide_formation Step 2: Hydrazide Formation cluster_cyclization Step 3: Cyclization & Deprotection cluster_final_product Final Product Substituted Carboxylic Acid Substituted Carboxylic Acid Esterification Esterification Substituted Carboxylic Acid->Esterification Methanol/Ethanol Methanol/Ethanol Methanol/Ethanol->Esterification H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Esterification Hydrazide Formation Hydrazide Formation Esterification->Hydrazide Formation Substituted Ester Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Hydrazide Formation Cyclization Cyclization Hydrazide Formation->Cyclization Acyl Hydrazide Protected Glycolic Acid Derivative Protected Glycolic Acid Derivative Protected Glycolic Acid Derivative->Cyclization Dehydrating Agent (e.g., POCl3) Dehydrating Agent (e.g., POCl3) Dehydrating Agent (e.g., POCl3)->Cyclization Deprotection Deprotection Cyclization->Deprotection Protected Oxadiazole 5-Substituted-1,3,4-oxadiazole-2-methanol 5-Substituted-1,3,4-oxadiazole-2-methanol Deprotection->5-Substituted-1,3,4-oxadiazole-2-methanol

Caption: General synthetic workflow for 5-substituted-1,3,4-oxadiazole-2-methanols.

troubleshooting_yield Low Yield Low Yield Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Check TLC Side Product Formation? Side Product Formation? Low Yield->Side Product Formation? Check NMR/MS Product Degradation? Product Degradation? Low Yield->Product Degradation? Check for charring Incomplete Hydrazide Formation Incomplete Hydrazide Formation Incomplete Reaction?->Incomplete Hydrazide Formation Yes Inefficient Cyclization Inefficient Cyclization Incomplete Reaction?->Inefficient Cyclization No Increase Reaction Time/\nTemp for Step 2 Increase Reaction Time/ Temp for Step 2 Incomplete Hydrazide Formation->Increase Reaction Time/\nTemp for Step 2 Optimize Dehydrating Agent Optimize Dehydrating Agent Inefficient Cyclization->Optimize Dehydrating Agent Adjust Reaction Temperature/\nTime for Step 3 Adjust Reaction Temperature/ Time for Step 3 Inefficient Cyclization->Adjust Reaction Temperature/\nTime for Step 3 Diacyl Hydrazide Diacyl Hydrazide Side Product Formation?->Diacyl Hydrazide Yes Other Impurities Other Impurities Side Product Formation?->Other Impurities Yes Adjust Stoichiometry Adjust Stoichiometry Diacyl Hydrazide->Adjust Stoichiometry Purify Intermediates Purify Intermediates Other Impurities->Purify Intermediates Harsh Conditions Harsh Conditions Product Degradation?->Harsh Conditions Yes Lower Reaction Temperature Lower Reaction Temperature Harsh Conditions->Lower Reaction Temperature

Caption: Troubleshooting logic for low yield in oxadiazole synthesis.

References

Technical Support Center: Synthesis of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound and related 1,3,4-oxadiazole derivatives.

Q1: My reaction yield for the 1,3,4-oxadiazole ring formation is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in 1,3,4-oxadiazole synthesis can arise from several factors, primarily related to incomplete cyclodehydration or degradation of starting materials and products.[1]

  • Inefficient Cyclodehydration: The choice and handling of the cyclodehydrating agent are critical.

    • Troubleshooting:

      • Reagent Quality: Ensure your dehydrating agent (e.g., POCl₃, PPA, SOCl₂) is fresh and anhydrous. Moisture can quench these reagents, reducing their effectiveness.

      • Reaction Conditions: Optimize the reaction temperature and time. Harsh conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of the starting materials or the desired oxadiazole product.[1] Consider starting with milder conditions and gradually increasing the temperature.

  • Starting Material Purity: The purity of your starting materials, such as the diacylhydrazine precursor, is crucial. Impurities can lead to side reactions and lower the yield of the desired product.

    • Troubleshooting:

      • Purify the starting materials by recrystallization or column chromatography before use.

      • Confirm the identity and purity of starting materials using analytical techniques like NMR or melting point analysis.

Q2: I am observing a significant amount of a sulfur-containing impurity in my final product. What is it likely to be and how can I avoid it?

A2: A common sulfur-containing impurity in 1,3,4-oxadiazole synthesis is the corresponding 1,3,4-thiadiazole.[1] This is particularly common if you are using sulfur-containing reagents, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), or if your starting materials contain sulfur impurities.[1]

  • Troubleshooting:

    • Reagent Selection: If possible, use sulfur-free cyclodehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

    • Starting Material Analysis: Ensure your starting materials are free from sulfur-containing contaminants.

    • Purification: If the thiadiazole byproduct has already formed, it can often be separated from the desired oxadiazole by column chromatography on silica gel. Careful selection of the eluent system will be necessary to achieve good separation.

Q3: The reduction of the ester precursor to this compound is not going to completion or is producing byproducts. What should I do?

A3: Incomplete reduction or the formation of byproducts during the ester reduction can be due to several factors related to the reducing agent and reaction conditions.

  • Reducing Agent Activity: The activity of the reducing agent (e.g., LiBH₄, NaBH₄) is critical for a successful reaction.

    • Troubleshooting:

      • Use a freshly opened or properly stored container of the reducing agent.

      • Consider using a stronger reducing agent if a milder one is proving ineffective, but be mindful of potential over-reduction or side reactions.

  • Reaction Conditions: Temperature and solvent can significantly impact the outcome of the reduction.

    • Troubleshooting:

      • Ensure the reaction is carried out under anhydrous conditions, as moisture can quench the reducing agent.

      • Optimize the reaction temperature. Some reductions may require cooling to control reactivity and minimize side reactions, while others may need gentle heating to proceed at a reasonable rate.

  • Work-up Procedure: The work-up procedure is important for isolating the desired alcohol and removing any remaining reducing agent or byproducts.

    • Troubleshooting:

      • Carefully quench the reaction with a suitable reagent, such as aqueous ammonium chloride, to neutralize any excess reducing agent.

      • Perform a proper aqueous work-up and extraction to separate the product from inorganic salts.

Q4: How can I effectively purify the final product, this compound?

A4: Purification of the final product is essential to obtain a high-purity compound. The choice of purification method will depend on the nature of the impurities present.

  • Recrystallization: This is a common and effective method for purifying solid compounds.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble at high temperatures but less soluble at low temperatures. Allow the solution to cool slowly to form crystals, which can then be collected by filtration. Common solvent systems for oxadiazole derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: This technique is widely used to separate the desired product from impurities with different polarities.

    • Procedure: A slurry of silica gel in a suitable solvent is packed into a column. The crude product is then loaded onto the column and eluted with a solvent system of appropriate polarity. The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product. For this compound, a polar solvent system such as ethyl acetate/hexane or dichloromethane/methanol would likely be effective.

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the formation of the oxadiazole ring followed by the reduction of an ester group.

Protocol 1: Synthesis of Ethyl 5-Methyl-1,3,4-oxadiazole-2-carboxylate

This protocol describes the cyclodehydration of a diacylhydrazine precursor to form the 1,3,4-oxadiazole ring.

Materials:

  • N'-Acetyl-N-ethoxycarbonylhydrazine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N'-Acetyl-N-ethoxycarbonylhydrazine (1 equivalent) in anhydrous toluene, add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 5-Methyl-1,3,4-oxadiazole-2-carboxylate.

Protocol 2: Synthesis of this compound

This protocol details the reduction of the ethyl ester to the corresponding alcohol.

Materials:

  • Ethyl 5-Methyl-1,3,4-oxadiazole-2-carboxylate

  • Lithium borohydride (LiBH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF) or ethanol

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Ethyl 5-Methyl-1,3,4-oxadiazole-2-carboxylate (1 equivalent) in anhydrous THF or ethanol in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) (2-3 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess reducing agent by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield this compound.

Data Presentation

The following tables summarize typical reaction conditions for the key synthetic steps.

Table 1: Cyclodehydration for 1,3,4-Oxadiazole Ring Formation

Starting MaterialDehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
DiacylhydrazinePOCl₃TolueneReflux4-660-80Adapted from[2]
DiacylhydrazinePPA-100-1202-470-85General Method
DiacylhydrazineSOCl₂DichloromethaneReflux3-565-80General Method

Table 2: Reduction of Ethyl 5-Methyl-1,3,4-oxadiazole-2-carboxylate

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
LiBH₄THF0 to RT2-470-90General Method
NaBH₄Ethanol0 to RT3-565-85General Method

Visualizations

Experimental Workflow

The following diagram illustrates the general two-step synthesis of this compound.

experimental_workflow cluster_0 Step 1: Oxadiazole Ring Formation cluster_1 Step 2: Ester Reduction start N'-Acetyl-N-ethoxycarbonylhydrazine reagent1 POCl3, Toluene start->reagent1 Cyclodehydration intermediate Ethyl 5-Methyl-1,3,4-oxadiazole-2-carboxylate reagent1->intermediate reagent2 LiBH4, THF intermediate->reagent2 Reduction product This compound reagent2->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram provides a logical workflow for troubleshooting common issues during the synthesis.

troubleshooting_logic start Low Yield or Impurities Detected check_step1 Problem in Step 1 (Cyclodehydration)? start->check_step1 Analyze reaction mixture after Step 1 check_step2 Problem in Step 2 (Reduction)? start->check_step2 Analyze reaction mixture after Step 2 solution1a Check Purity of Starting Materials check_step1->solution1a Yes solution1b Verify Activity of Dehydrating Agent check_step1->solution1b Yes solution1c Optimize Reaction Temperature and Time check_step1->solution1c Yes solution1d Check for Sulfur Contamination (Thiadiazole byproduct) check_step1->solution1d Yes solution2a Verify Activity of Reducing Agent check_step2->solution2a Yes solution2b Ensure Anhydrous Conditions check_step2->solution2b Yes solution2c Optimize Reaction Temperature check_step2->solution2c Yes purification Optimize Purification (Recrystallization or Chromatography) solution1a->purification solution1b->purification solution1c->purification solution1d->purification solution2a->purification solution2b->purification solution2c->purification

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol, alongside troubleshooting guides and frequently asked questions for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry environment at 2-8°C[1][2]. For shorter periods, storage at room temperature in a cool, dry, and well-ventilated place is also acceptable. It is crucial to protect the compound from moisture and direct sunlight.

Q2: How stable is this compound in its solid form and in solution?

A2: In its solid, crystalline form, this compound is generally stable when stored under the recommended conditions. The 1,3,4-oxadiazole ring system is known for its considerable thermal and chemical stability[3][4]. However, the stability of the compound in solution is highly dependent on the solvent, pH, and temperature. Based on studies of related oxadiazole derivatives, solutions are most stable in a pH range of 3-5[1][5][6]. Stability decreases in strongly acidic or, more significantly, in alkaline conditions, which can promote the opening of the oxadiazole ring[1][5][6]. For optimal stability in solution, it is advisable to use anhydrous solvents or buffered aqueous solutions within the recommended pH range.

Q3: What are the known degradation pathways for 1,3,4-oxadiazole derivatives?

A3: The primary degradation pathway for oxadiazole rings involves hydrolytic cleavage. Under alkaline conditions, nucleophilic attack on a ring carbon can lead to ring opening. In strongly acidic conditions, protonation of a ring nitrogen can make the ring susceptible to nucleophilic attack by water or other nucleophiles, also resulting in ring cleavage[1][5][6]. Forced degradation studies on similar 1,3,4-oxadiazole derivatives have shown significant decomposition under alkaline, oxidative, and thermal stress, while demonstrating greater stability under acidic, neutral, and photolytic conditions[7][8].

Q4: In which solvents is this compound soluble?

Q5: What are the main safety hazards associated with this compound?

A5: this compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation[9]. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the compound in solution.Prepare fresh solutions for each experiment. If a stock solution must be used, store it at a low temperature (e.g., -20°C) and for a limited time. Ensure the pH of your experimental medium is within the optimal range of 3-5. Avoid alkaline conditions.
Low purity observed in QC analysis Improper storage or handling.Store the solid compound at 2-8°C in a tightly sealed container, protected from light and moisture. When preparing solutions, use high-purity, anhydrous solvents if possible.
Compound precipitates out of solution Poor solubility in the chosen solvent.Test the solubility in a range of solvents to find the most appropriate one. Sonication or gentle warming may aid dissolution, but be cautious of potential thermal degradation. Consider using a co-solvent system.
Unexpected reaction byproducts Instability of the compound under reaction conditions.If the reaction is conducted in a basic medium, consider if the 1,3,4-oxadiazole ring could be undergoing degradation. It may be necessary to adjust the reaction pH or use alternative synthetic routes that avoid harsh conditions.

Experimental Protocols

Protocol 1: General Procedure for Assessing the pH-Dependent Stability

Objective: To determine the stability of this compound across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). Spike a known concentration of the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10-20 µg/mL).

  • Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 40°C) and protect them from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2) to determine the percentage of the parent compound remaining at each time point.

Protocol 2: General Quality Control (QC) by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound and monitor its stability.

Methodology:

  • Chromatographic Conditions (starting point for method development):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The aqueous phase can be modified with 0.1% orthophosphoric acid or formic acid to improve peak shape and resolution. A typical starting point could be a 50:50 (v/v) mixture of acetonitrile and acidified water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by a UV scan of the compound (a wavelength around 230-280 nm is a reasonable starting point for many aromatic heterocycles).

    • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a accurately weighed amount of the compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the detector.

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak. For stability studies, the peak area of the parent compound is monitored over time.

Visualizations

TroubleshootingWorkflow Troubleshooting Experimental Issues start Inconsistent Experimental Results or Suspected Degradation check_solution_prep Review Solution Preparation and Storage Protocol start->check_solution_prep check_experimental_conditions Examine Experimental Conditions (pH, Temp.) start->check_experimental_conditions perform_qc Perform QC Analysis (e.g., HPLC, NMR) check_solution_prep->perform_qc check_experimental_conditions->perform_qc pure Compound is Pure perform_qc->pure Purity Meets Specification impure Degradation or Impurities Detected perform_qc->impure Purity Does Not Meet Specification optimize_conditions Optimize Experimental Conditions (e.g., adjust pH to 3-5, use fresh solutions) pure->optimize_conditions purify Purify Compound or Obtain New Batch impure->purify re_evaluate Re-evaluate Results optimize_conditions->re_evaluate purify->perform_qc

Caption: A workflow for troubleshooting unexpected experimental outcomes.

StabilityTestingWorkflow Forced Degradation Study Workflow start Prepare Stock Solution of This compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl) stress_conditions->acid base Alkaline Hydrolysis (e.g., 0.1M NaOH) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal Stress (e.g., 60°C) stress_conditions->thermal photolytic Photolytic Stress (UV/Vis light) stress_conditions->photolytic analysis Analyze Samples by Stability-Indicating HPLC at Various Time Points acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis evaluate Evaluate Degradation Profile and Identify Degradants analysis->evaluate

References

Technical Support Center: Degradation Pathways of 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of 1,3,4-oxadiazole derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the stability testing and degradation analysis of 1,3,4-oxadiazole derivatives.

Issue 1: Significant Degradation of 1,3,4-Oxadiazole Derivative Under Forced Degradation Conditions

  • Question: My 1,3,4-oxadiazole derivative, which is reported to be stable, is showing significant degradation in my forced degradation study. What are the potential causes?

  • Answer: While the 1,3,4-oxadiazole ring is known for its thermal and metabolic stability, significant degradation can occur under specific forced degradation conditions.[1] Here are some factors to consider:

    • Harsh pH Conditions: Although generally stable, the 1,3,4-oxadiazole ring can undergo hydrolytic cleavage under strong acidic or basic conditions. The reactivity is often influenced by the nature of the substituents on the ring.[2]

    • Oxidative Stress: The presence of strong oxidizing agents can lead to the degradation of the molecule. The degradation pathway may involve the substituents on the oxadiazole ring or the ring itself.

    • Photolytic Instability: Exposure to UV or visible light can induce photodegradation. This process may be mediated by the generation of reactive oxygen species.[3]

    • Thermal Stress: While generally thermally stable, prolonged exposure to high temperatures can cause degradation. The stability is dependent on the overall molecular structure, including the substituents.[2]

    • Compound-Specific Instability: The substituents on the 1,3,4-oxadiazole ring play a crucial role in the overall stability of the molecule. Electron-withdrawing or -donating groups can influence the electron density of the ring and its susceptibility to degradation.

Issue 2: Poor Peak Shape (Tailing) in HPLC Analysis of Degradation Samples

  • Question: I am observing significant peak tailing in the HPLC analysis of my 1,3,4-oxadiazole degradation samples. How can I resolve this?

  • Answer: Peak tailing in HPLC can lead to inaccurate quantification and poor resolution. The common causes and solutions are:

    • Secondary Interactions with Silica Support: Residual silanol groups on the silica-based column can interact with basic analytes, causing tailing.

      • Solution: Use a low-pH mobile phase (around pH 3) to suppress the ionization of silanol groups. Alternatively, use an end-capped column or a column with a different stationary phase (e.g., polymer-based).[4][5]

    • Insufficient Buffer Capacity: An inadequate buffer concentration in the mobile phase can lead to pH shifts on the column, causing peak tailing.

      • Solution: Ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a constant pH.[5]

    • Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion.

      • Solution: Reduce the sample concentration or injection volume.[6]

    • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.

      • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1][7]

Issue 3: Inconsistent or Unexpected Results in LC-MS Analysis

  • Question: My LC-MS analysis of degradation samples is showing inconsistent results and unexpected ions. What could be the reason?

  • Answer: Inconsistent LC-MS results can arise from several factors:

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[8]

      • Solution: Improve the sample preparation method to remove interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects.[8]

    • In-source Degradation or Artifact Formation: The high energy in the mass spectrometer's ion source can sometimes cause the analyte to degrade or form artifacts.

      • Solution: Optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source processes.

    • Formation of Adducts: The analyte may form adducts with ions present in the mobile phase or matrix (e.g., sodium, potassium), leading to the appearance of unexpected ions.

      • Solution: Use high-purity solvents and additives. The presence of adducts can sometimes be used for confirmation of the molecular weight.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1,3,4-oxadiazole ring compared to its isomers?

A1: The 1,3,4-oxadiazole ring is generally considered the most stable among its isomers (1,2,3-oxadiazole, 1,2,4-oxadiazole, and 1,2,5-oxadiazole).[9] The 1,2,3-isomer is particularly unstable and tends to open to a diazoketone tautomer.[10] The 1,3,4-isomer exhibits good thermal and metabolic stability, making it a favorable scaffold in drug design.[1]

Q2: What are the primary degradation pathways for 1,3,4-oxadiazole derivatives?

A2: The primary degradation pathways for 1,3,4-oxadiazole derivatives depend on the specific stress conditions:

  • Hydrolysis: The 1,3,4-oxadiazole ring is generally resistant to hydrolysis. However, under forcing acidic or basic conditions, ring cleavage can occur, although specific mechanisms are not extensively detailed in the provided search results. The nature of the substituents significantly influences this stability.[2]

  • Oxidation: Degradation can be initiated by reactive oxygen species, potentially leading to cleavage of the ring or modification of the substituents.[11]

  • Photodegradation: Exposure to light, particularly UV, can lead to degradation. The mechanism may involve the formation of superoxide anion radicals that attack the molecule.[3]

Q3: What are some common degradation products of 1,3,4-oxadiazole derivatives?

A3: The identification of specific degradation products requires detailed structural elucidation (e.g., using LC-MS/MS and NMR). Generally, degradation can result in:

  • Ring-opened products: Cleavage of the oxadiazole ring can lead to the formation of hydrazide-related structures or other open-chain compounds.

  • Modified side chains: The substituents on the oxadiazole ring are often more susceptible to degradation than the ring itself. This can involve oxidation, hydrolysis, or other transformations of the functional groups.

  • Isomers: In some cases, photoisomerization to other heterocyclic systems has been observed, although this is more commonly reported for 1,2,4-oxadiazoles converting to 1,3,4-oxadiazoles.[12][13]

Q4: How can I set up a forced degradation study for a novel 1,3,4-oxadiazole derivative?

A4: A typical forced degradation study involves subjecting the compound to various stress conditions to assess its intrinsic stability and to generate potential degradation products. Based on a study of a 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, the following conditions can be used as a starting point[14][15]:

  • Acidic Hydrolysis: 0.1 N HCl

  • Alkaline Hydrolysis: 0.1 N NaOH

  • Oxidative Degradation: 3% H₂O₂

  • Thermal Degradation: 60°C for 24 hours

  • Humidity Degradation: Room temperature for 7 days The extent of degradation is then typically analyzed using a stability-indicating HPLC method.

Data Presentation

The following table summarizes the degradation of a specific 1,3,4-oxadiazole derivative, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, under various forced degradation conditions as determined by an RP-HPLC method.[15]

Stress ConditionStressor% Absolute Degradation
Thermal Degradation60°C for 24 h47.58 ± 1.25
Humidity Degradation7 days at room temperature56.28 ± 2.58
Acid Degradation0.1 N HCl65.28 ± 3.65
Alkali Hydrolysis0.1 N NaOH29.36 ± 1.25
Oxidative Degradation3% H₂O₂41.58 ± 1.58

Experimental Protocols

Protocol 1: Forced Degradation Study of a 1,3,4-Oxadiazole Derivative

This protocol is adapted from a study on 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine.[14][15]

  • Preparation of Stock Solution: Prepare a stock solution of the 1,3,4-oxadiazole derivative in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Degradation: Mix an aliquot of the stock solution with 0.1 N HCl and keep at room temperature for a specified period. Neutralize the solution before analysis.

  • Alkaline Degradation: Mix an aliquot of the stock solution with 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.

  • Thermal Degradation: Keep a solid sample or a solution of the compound in an oven at 60°C for 24 hours.

  • Humidity Degradation: Store a solid sample of the compound at room temperature under high humidity conditions for 7 days.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified period.

  • Analysis: Analyze all samples, along with a control sample (stored under normal conditions), using a validated stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.

Protocol 2: RP-HPLC Method for Stability Testing

The following is a representative RP-HPLC method for the analysis of a 1,3,4-oxadiazole derivative and its degradation products.[14][15]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and an aqueous buffer (e.g., orthophosphoric acid). A reported mobile phase is a 90:5:5 (v/v/v) mixture of acetonitrile, methanol, and 0.1 N orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detector: Photodiode Array (PDA) or UV detector set at the λmax of the compound (e.g., 235 nm).

  • Injection Volume: 10-20 µL

Mandatory Visualization

Degradation_Pathways cluster_stress Stress Conditions cluster_compound Compound States Acid Acidic Hydrolysis Parent 1,3,4-Oxadiazole Derivative Acid->Parent Base Basic Hydrolysis Base->Parent Oxidation Oxidative Stress Oxidation->Parent Photo Photolytic Stress Photo->Parent Thermal Thermal Stress Thermal->Parent Degradation_Products Degradation Products (e.g., Ring-Opened, Oxidized) Parent->Degradation_Products Degradation

Caption: General degradation pathways of 1,3,4-oxadiazole derivatives under various stress conditions.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Stock Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Stock->Stress HPLC HPLC/LC-MS Analysis Stress->HPLC Check_Peak_Shape Peak Shape Acceptable? HPLC->Check_Peak_Shape Data Data Interpretation (Peak Purity, Degradation %, Product ID) Check_Peak_Shape->HPLC No - Adjust Method Check_Mass_Balance Mass Balance Achieved? Check_Peak_Shape->Check_Mass_Balance Yes Check_Mass_Balance->HPLC No - Investigate Check_Mass_Balance->Data Yes

Caption: Experimental workflow for a forced degradation study of 1,3,4-oxadiazole derivatives.

References

Technical Support Center: Recrystallization of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful recrystallization of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol.

I. Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. Understanding these properties is crucial for selecting an appropriate recrystallization solvent and troubleshooting the process.

PropertyValueSource
Molecular Formula C₄H₆N₂O₂[1]
Molecular Weight 114.10 g/mol [1]
Boiling Point 248.2°C at 760 mmHg[2]
Melting Point Not available in cited literature.
Appearance Expected to be a crystalline solid.

Note on Melting Point: The melting point is a critical parameter. If the boiling point of the recrystallization solvent is higher than the melting point of the compound, the compound may "oil out" instead of crystallizing. It is highly recommended to determine the melting point of the crude material using a melting point apparatus before selecting a final recrystallization solvent.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at low temperatures. For oxadiazole derivatives, common solvents to screen include ethanol, methanol, ethyl acetate, isopropanol, and acetone. Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, can also be effective. A preliminary small-scale solubility test is strongly recommended to identify the optimal solvent or solvent system.

Q2: I've added the hot solvent, but my compound won't completely dissolve. What should I do?

A2: This issue can arise from two main causes:

  • Insufficient Solvent: You may not have added enough solvent. Add small additional portions of the hot solvent until the solid dissolves. Be mindful not to add a large excess, as this will reduce your final yield.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If a small amount of solid remains after adding a reasonable amount of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q3: No crystals are forming after the solution has cooled. What went wrong?

A3: Several factors can prevent crystallization upon cooling:

  • Too Much Solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form. You can try boiling off some of the solvent to concentrate the solution and then attempt to cool it again.

  • Supersaturation: The solution might be supersaturated, but crystal nucleation has not initiated. To induce crystallization, you can:

    • Scratch the inside of the flask at the surface of the solution with a glass rod.

    • Add a seed crystal of the pure compound.

    • Cool the solution in an ice bath to further decrease solubility.

Q4: My compound has separated as an oil instead of crystals. How can I fix this?

A4: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling. This typically happens if the boiling point of the solvent is higher than the melting point of your compound. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent to lower the saturation point.

  • Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.

  • If the problem persists, you may need to choose a solvent with a lower boiling point.

Q5: The yield of my recrystallized product is very low. How can I improve it?

A5: A low yield can be due to several reasons:

  • Excessive Solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor. You can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again.

  • Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. To prevent this, ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

  • Washing with Too Much Solvent: Washing the collected crystals with an excessive amount of cold solvent can dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.

Q6: My final product is still colored or appears impure. What should I do?

A6: If impurities with similar solubility to your product are present, they may co-crystallize.

  • Activated Charcoal: You can add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb your desired product.

  • Slow Cooling: Ensure a slow cooling rate to allow for the selective formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Second Recrystallization: A second recrystallization may be necessary to achieve the desired purity.

III. Quantitative Data: Solvent Screening

The following table presents hypothetical solubility data for this compound in various solvents to guide your selection process. These values are representative for a polar heterocyclic compound and should be confirmed with small-scale experiments.

SolventBoiling Point (°C)Solubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Suitability
Water100~5~50Fair (Consider for mixed solvent)
Ethanol78~20~200Good
Methanol65~30~250Very Good
Ethyl Acetate77~15~150Good
Acetone56~40~200Fair (High solubility when cold)
Hexane69<1<5Poor (Potential anti-solvent)
Ethanol/Water (9:1) ~80~5~150Excellent

IV. Experimental Protocols

Below are detailed methodologies for performing the recrystallization of this compound.

Protocol 1: Single Solvent Recrystallization (Using Methanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to boiling with stirring (e.g., on a hot plate). Continue adding methanol in small portions until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for 15-30 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them on the filter paper.

Protocol 2: Mixed Solvent Recrystallization (Using Ethanol/Water)

  • Dissolution: Dissolve the crude product in the minimum amount of hot ethanol as described in Protocol 1.

  • Addition of Anti-solvent: To the hot solution, add water (the anti-solvent) dropwise with swirling until a faint cloudiness persists. This indicates the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization, Collection, Washing, and Drying: Follow steps 3-6 from Protocol 1, using an ice-cold ethanol/water mixture for washing the crystals.

V. Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

G Recrystallization Troubleshooting Workflow start Crude Compound Dissolved in Hot Solvent cool Allow Solution to Cool start->cool crystals_form Crystals Form cool->crystals_form no_crystals No Crystals Form cool->no_crystals oiling_out Product Oils Out cool->oiling_out low_yield Low Yield cool->low_yield impure_product Impure Product cool->impure_product too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes supersaturated Supersaturated? no_crystals->supersaturated No mp_issue Solvent BP > Compound MP? oiling_out->mp_issue recover_mother_liquor Concentrate mother liquor for a second crop low_yield->recover_mother_liquor check_washing Use minimal ice-cold solvent for washing low_yield->check_washing add_charcoal Add activated charcoal to hot solution impure_product->add_charcoal recrystallize_again Perform a second recrystallization impure_product->recrystallize_again boil_off Boil off some solvent and re-cool too_much_solvent->boil_off induce_nucleation Scratch flask or add seed crystal supersaturated->induce_nucleation reheat_add_solvent Reheat, add more solvent, cool slowly mp_issue->reheat_add_solvent No change_solvent Choose lower BP solvent mp_issue->change_solvent Yes

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Chromatographic Purification of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing very poor separation of my compound from impurities on the silica gel column. What are the likely causes and solutions?

A1: Poor separation can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Inappropriate Solvent System: The polarity of your eluent is critical. If the solvent is too polar, all compounds will travel quickly with the solvent front, resulting in no separation. Conversely, if it's not polar enough, your compound may not move from the origin.

    • Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the target compound. A good starting point for polar heterocyclic compounds like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. You can gradually increase the proportion of the polar solvent. For very polar impurities, adding a small amount of methanol (1-5%) to the eluent can be effective.[1][2][3]

  • Column Overloading: Loading too much crude material onto the column is a common cause of poor separation.

    • Solution: As a general rule, the amount of silica gel should be 50-100 times the weight of your crude sample. If you are dealing with a difficult separation, increase this ratio.

  • Improper Column Packing: An unevenly packed column with channels or cracks will lead to band broadening and inefficient separation.

    • Solution: Ensure your silica gel is uniformly packed as a slurry in the initial eluting solvent. Gently tap the column during packing to settle the silica and remove any air bubbles.[4]

  • Sample Application: Applying the sample in a wide band or in a solvent that is too strong will compromise the separation from the start.

    • Solution: Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble but which is relatively non-polar with respect to your starting eluent (e.g., dichloromethane). Carefully apply this concentrated solution to the top of the column in a narrow band.[4]

Q2: My compound appears to be degrading on the silica gel column. How can I confirm this and what can I do to prevent it?

A2: this compound, being a polar molecule with heteroatoms, can be susceptible to degradation on acidic silica gel.

  • Confirmation of Degradation:

    • 2D TLC: Spot your crude mixture on a TLC plate. Run the plate in a suitable solvent system. After drying, turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, the spot will move diagonally. If it is degrading, you will see new spots appearing along the second elution path.

    • TLC with Pre-adsorption: Spot your compound on a TLC plate and let it sit for an hour before developing. Compare this to a freshly spotted plate. The appearance of new spots or streaking on the aged plate suggests degradation.

  • Prevention Strategies:

    • Deactivate the Silica Gel: Treat the silica gel with a small amount of a basic modifier like triethylamine (typically 0.1-1% v/v) in your eluent system to neutralize the acidic sites.[3]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. However, be aware that the elution order of compounds may change, so you will need to re-optimize your solvent system with TLC.

    • Faster Purification: Use flash column chromatography with applied pressure to minimize the time your compound spends on the column.

Q3: My compound is not eluting from the column, even with a highly polar solvent system. What should I do?

A3: If your compound remains at the top of the column, it indicates very strong interaction with the silica gel.

  • Increase Solvent Polarity: If you are using an ethyl acetate/hexane system, you can gradually increase the polarity by adding methanol. A gradient of 0-10% methanol in ethyl acetate or dichloromethane can be effective for eluting highly polar compounds.[3]

  • Check for Insolubility: Your compound might have precipitated at the top of the column if it is not soluble in the eluting solvent. Ensure your chosen solvent system is one in which your compound has at least some solubility.

  • Compound Instability: In some cases, the compound may have decomposed into highly polar baseline material. Refer to Q2 for assessing stability.

Q4: I am observing streaking of my compound's spot on the TLC plate and the bands on my column are broad. What causes this?

A4: Streaking and band broadening are often related issues.

  • Acidic or Basic Nature of the Compound: The hydroxyl group in this compound can interact strongly with the acidic silica gel, causing streaking.

    • Solution: Add a small amount of a modifier to your eluent. For a weakly acidic compound, a little acetic acid (0.1-1%) can improve peak shape. For compounds that may be interacting with acidic sites, a small amount of triethylamine can be beneficial.

  • Sample Overloading on TLC: Applying too much sample to the TLC plate can cause spots to streak.

    • Solution: Apply a very small, concentrated spot of your sample.

  • Inappropriate Solvent System: A solvent system that does not provide a clean separation (Rf not in the 0.2-0.4 range) can also lead to streaking.

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol provides a starting point for the purification of this compound. Optimization will be necessary based on the specific impurity profile of your crude material.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane

  • Methanol (optional, for highly polar impurities)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Method:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a series of solvent systems with increasing polarity (e.g., start with 30% ethyl acetate in hexane and increase to 50%, 70%, and 100% ethyl acetate).

    • Visualize the spots under a UV lamp.

    • The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing:

    • Choose an appropriately sized column.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent determined from your TLC analysis.

    • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a relatively non-polar solvent (like dichloromethane).

    • Carefully apply the concentrated sample solution to the top of the column.

    • Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

  • Elution:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting fractions.

    • If a gradient elution is required (as determined by TLC showing impurities with very different polarities), start with the less polar solvent system and gradually increase the polarity by adding more of the polar solvent.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Analysis and Product Isolation:

    • Spot every few fractions on a TLC plate to track the elution of your compound.

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₄H₆N₂O₂[5]
Molecular Weight114.10 g/mol [5]
IUPAC NameThis compound[5]
AppearanceExpected to be a solid at room temperature
SolubilityLikely soluble in polar organic solvents like methanol, ethyl acetate, and dichloromethane.
XLogP3-AA-0.7[5]

Table 2: Example TLC and Column Chromatography Elution Systems

ApplicationSolvent System (v/v)Expected Rf of Target CompoundNotes
TLC Analysis50% Ethyl Acetate in Hexane~0.3Good starting point for initial analysis.
TLC Analysis70% Ethyl Acetate in Hexane~0.5For faster elution or less polar impurities.
Column ChromatographyGradient: 30% to 70% Ethyl Acetate in HexaneVariableTo separate compounds with a range of polarities.
Column ChromatographyIsocratic: 60% Ethyl Acetate in Hexane~0.3-0.4For simple purifications with well-separated spots on TLC.
Highly Polar Impurities5% Methanol in Dichloromethane>0.5To elute compounds that do not move with ethyl acetate.

Mandatory Visualization

Troubleshooting_Workflow start Start Purification tlc Perform TLC Analysis start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute Column and Collect Fractions load_sample->elute analyze_fractions Analyze Fractions by TLC elute->analyze_fractions poor_sep Issue: Poor Separation? analyze_fractions->poor_sep degradation Issue: Compound Degradation? analyze_fractions->degradation no_elution Issue: No Elution? analyze_fractions->no_elution combine_pure Combine Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate end_product Pure Product evaporate->end_product poor_sep->combine_pure No optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent Yes check_loading Check Column Loading poor_sep->check_loading Yes repack_column Repack Column Carefully poor_sep->repack_column Yes degradation->combine_pure No deactivate_silica Deactivate Silica (e.g., with Et3N) degradation->deactivate_silica Yes change_stationary_phase Use Neutral Alumina degradation->change_stationary_phase Yes no_elution->combine_pure No increase_polarity Increase Solvent Polarity (add MeOH) no_elution->increase_polarity Yes optimize_solvent->tlc check_loading->load_sample repack_column->pack_column deactivate_silica->pack_column change_stationary_phase->pack_column increase_polarity->elute

References

Technical Support Center: Synthesis of 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1,3,4-oxadiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,3,4-oxadiazoles?

The most prevalent methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles include:

  • Cyclodehydration of N,N'-diacylhydrazines: This is a widely used method that involves the ring closure of a 1,2-diacylhydrazine intermediate using a dehydrating agent.[1][2][3]

  • Oxidative cyclization of N-acylhydrazones: This approach involves the oxidation and subsequent cyclization of an N-acylhydrazone, which is typically formed from the condensation of an acid hydrazide and an aldehyde.[4][5][6]

  • From thiosemicarbazides: This route can lead to the desired 1,3,4-oxadiazole, but is often in competition with the formation of 1,3,4-thiadiazoles.[7]

Q2: I have a sulfur-containing impurity in my 1,3,4-oxadiazole synthesis. What is it likely to be?

A common sulfur-containing impurity is the corresponding 1,3,4-thiadiazole. This is particularly frequent when using sulfur-containing reagents or starting from thiosemicarbazides.[7][8] The formation of 2-amino-1,3,4-thiadiazoles can be a major competing reaction pathway.[9]

Q3: My 1,3,4-oxadiazole synthesis is resulting in a low yield. What are the potential causes?

Low yields can be attributed to several factors:

  • Inefficient cyclodehydration: The choice of dehydrating agent and reaction conditions are critical for efficient ring closure.[3]

  • Harsh reaction conditions: High temperatures or strongly acidic/basic media can lead to the decomposition of starting materials, intermediates, or the final product.[4]

  • Competing side reactions: The formation of byproducts, such as 1,3,4-thiadiazoles, can significantly reduce the yield of the desired oxadiazole.[9]

  • Purity of starting materials: Impurities in the starting acid hydrazides, aldehydes, or carboxylic acids can interfere with the reaction.

Troubleshooting Guides

Issue 1: Low Yield in Cyclodehydration of N,N'-diacylhydrazines

This guide focuses on troubleshooting the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N,N'-diacylhydrazines, a common and effective method.

Potential Cause Troubleshooting Recommendation Rationale
Inefficient Dehydrating AgentScreen various dehydrating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), polyphosphoric acid (PPA), or phosphorus pentoxide (P2O5).[1][2]The optimal dehydrating agent can be substrate-dependent. POCl3 is a common and effective choice for many substrates.[2][10]
Suboptimal Reaction TemperatureOptimize the reaction temperature. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).Excessive heat can lead to decomposition, while insufficient heat will result in an incomplete reaction.
Presence of MoistureEnsure all glassware is thoroughly dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Dehydrating agents are highly reactive with water, which will quench the reagent and inhibit the cyclization.
Incomplete ReactionIncrease the reaction time and monitor the disappearance of the N,N'-diacylhydrazine starting material by TLC.Some cyclizations may require longer reaction times for completion.

Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Dehydration of 1,2-Diacylhydrazines with POCl₃ [3][10]

  • To a stirred solution of the 1,2-diacylhydrazine (1 equivalent) in a suitable anhydrous solvent (e.g., toluene), add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or another suitable base.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][11][12]

Logical Workflow for Troubleshooting Low Yield in Cyclodehydration

G start Low Yield in Cyclodehydration check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions impure Impure Starting Materials check_purity->impure anhydrous Ensure Anhydrous Conditions (Dry Glassware, Anhydrous Solvents) check_conditions->anhydrous temp Optimize Temperature check_conditions->temp time Optimize Reaction Time check_conditions->time reagent Screen Dehydrating Agents (POCl3, SOCl2, PPA) check_conditions->reagent purify Purify Starting Materials (Recrystallization/Chromatography) impure->purify end Improved Yield purify->end monitor Monitor Reaction by TLC anhydrous->monitor temp->monitor time->monitor reagent->monitor incomplete Incomplete Reaction? monitor->incomplete increase_time Increase Reaction Time incomplete->increase_time Yes increase_temp Increase Temperature incomplete->increase_temp Yes workup Proceed to Workup and Purification incomplete->workup No increase_time->monitor increase_temp->monitor workup->end

Caption: Troubleshooting workflow for low yields in the cyclodehydration of N,N'-diacylhydrazines.

Issue 2: Formation of 1,3,4-Thiadiazole as a Side Product

The formation of 1,3,4-thiadiazoles is a significant side reaction, especially when using thiosemicarbazide as a starting material or in the presence of sulfur-containing reagents.

Quantitative Data: Yield of 1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole

The following table summarizes the comparative yields of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles from the same thiosemicarbazide precursors under different cyclization conditions.

Starting MaterialCyclizing Reagent/ConditionsProductYield (%)Reference
1-{2-(2-chlorophenyl)-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]acetyl}thiosemicarbazideI₂ / KI in 4 N NaOH1,3,4-Oxadiazole derivative-[7]
1-{2-(2-chlorophenyl)-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]acetyl}thiosemicarbazideH₂SO₄ (conc.)1,3,4-Thiadiazole derivative-[7]
Trifluoromethylbenzaldehyde thiosemicarbazoneI₂ in dioxane1,3,4-Thiadiazol-2-amineLower Yield[7]
Trifluoromethylbenzaldehyde semicarbazoneI₂ in dioxane1,3,4-Oxadiazol-2-amineHigher Yield[7]
N-(5-methyl-2-nitrobenzoyl)-2-substituted carbohydrazidesPOCl₃2-Aryl-5-substituted-1,3,4-oxadiazolesHigher Yields[7]
N-(5-methyl-2-nitrobenzoyl)-2-substituted carbohydrazidesLawesson's Reagent2-Aryl-5-substituted-1,3,4-thiadiazolesLower Yields[7]

Troubleshooting Recommendations:

  • Reagent Selection: When starting from thiosemicarbazides, the choice of cyclizing agent is crucial. Oxidative conditions using iodine in a basic medium tend to favor the formation of 1,3,4-oxadiazoles, while acidic conditions (e.g., concentrated sulfuric acid) favor 1,3,4-thiadiazoles.[7]

  • Avoid Sulfur Reagents: If the desired product is the 1,3,4-oxadiazole, avoid using sulfur-containing reagents like Lawesson's reagent for the cyclization of diacylhydrazine intermediates.

  • Purification: If a mixture of the oxadiazole and thiadiazole is obtained, they can often be separated by column chromatography on silica gel. Their different polarities should allow for effective separation. Recrystallization from a suitable solvent may also be effective in isolating the desired product.

Signaling Pathway: Competing Formation of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole

G cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Products thiosemicarbazide Thiosemicarbazide Intermediate path_oxadiazole Oxidative Cyclization (e.g., I₂ / base) thiosemicarbazide->path_oxadiazole path_thiadiazole Acid-Catalyzed Dehydrocyclization (e.g., H₂SO₄) thiosemicarbazide->path_thiadiazole oxadiazole 1,3,4-Oxadiazole path_oxadiazole->oxadiazole thiadiazole 1,3,4-Thiadiazole (Side Product) path_thiadiazole->thiadiazole

Caption: Competing reaction pathways for the cyclization of thiosemicarbazide intermediates.

Issue 3: Byproducts in Oxidative Cyclization of N-Acylhydrazones

The oxidative cyclization of N-acylhydrazones is a powerful method, but incomplete reactions or side reactions can occur.

Potential Byproducts and Their Identification:

  • Unreacted N-acylhydrazone: This is the most common impurity if the reaction does not go to completion. It can be identified by TLC, where it will likely have a different Rf value than the more rigid 1,3,4-oxadiazole product.

  • Aldehyde and Acid Hydrazide: Under harsh conditions, the N-acylhydrazone can hydrolyze back to the starting aldehyde and acid hydrazide. These can be detected by TLC and are generally more polar than the oxadiazole product.

  • Over-oxidation Products: Depending on the oxidant used and the substrate, over-oxidation of sensitive functional groups on the aromatic rings can occur.

Troubleshooting Recommendations:

  • Optimize Oxidant Stoichiometry: Use the appropriate amount of the oxidizing agent. An excess can lead to side reactions, while an insufficient amount will result in an incomplete reaction. Common oxidants include iodine, ceric ammonium nitrate, and Dess-Martin periodinane.[4][13]

  • Control Reaction Temperature: Many oxidative cyclizations can be performed at room temperature. Avoid excessive heating, which can promote decomposition.[5]

  • Purification: The desired 1,3,4-oxadiazole can typically be purified from the starting materials and byproducts by recrystallization from a suitable solvent like ethanol or by column chromatography.[4][11][12]

Experimental Workflow: Oxidative Cyclization of N-Acylhydrazones

G start Start: N-Acylhydrazone Synthesis step1 Condensation of Acid Hydrazide and Aldehyde start->step1 step2 Isolation of N-Acylhydrazone (Optional, can be one-pot) step1->step2 step3 Oxidative Cyclization with Oxidizing Agent (e.g., I₂, CAN) step2->step3 step4 Reaction Monitoring by TLC step3->step4 step5 Workup (Quenching, Extraction) step4->step5 step6 Purification (Recrystallization/Chromatography) step5->step6 end Final Product: 2,5-Disubstituted-1,3,4-Oxadiazole step6->end

Caption: General experimental workflow for the synthesis of 1,3,4-oxadiazoles via oxidative cyclization.

References

Technical Support Center: Synthesis of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent and scalable synthetic strategies for this compound include:

  • Route A: Reduction of a corresponding ester, such as ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate.

  • Route B: Hydrolysis of a 2-(halomethyl)-5-methyl-1,3,4-oxadiazole intermediate, for instance, 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole.

  • Route C: Cyclodehydration of an N,N'-diacylhydrazine precursor, specifically N-acetyl-N'-hydroxyacetylhydrazine.

Q2: I am having trouble with the cyclodehydration step to form the oxadiazole ring. What are some alternative reagents I can use?

A2: If you are encountering issues with common dehydrating agents like phosphorus oxychloride (POCl₃), several alternatives can be explored. These include thionyl chloride (SOCl₂), polyphosphoric acid (PPA), triflic anhydride, and Burgess reagent.[1] The choice of reagent can be critical, and screening different options may be necessary to optimize the yield for your specific substrate.

Q3: My reaction to produce the chloromethyl intermediate is giving a low yield. What could be the cause?

A3: Low yields in the synthesis of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole can often be attributed to incomplete cyclization or side reactions. Ensure that your starting materials, such as chloroacetylhydrazine, are pure and dry. The reaction temperature and time are also critical parameters; insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition.

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system, such as ethyl acetate/hexane or isopropanol/water, can also be an effective method for obtaining highly pure material.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of Ethyl 5-Methyl-1,3,4-oxadiazole-2-carboxylate (Route A Intermediate)
Potential Cause Troubleshooting Step
Incomplete acylation of monoethyl oxalate hydrazide.Ensure the use of a slight excess of acetic anhydride. Monitor the reaction by TLC to confirm the consumption of the starting hydrazide.
Inefficient cyclodehydration.Increase the reaction temperature or prolong the reaction time with POCl₃.[2] Alternatively, explore other dehydrating agents like SOCl₂ or PPA.[1]
Product loss during workup.After quenching the reaction with ice water, ensure the pH is neutralized before extraction. Use a continuous liquid-liquid extractor for more efficient product recovery.
Impure starting materials.Verify the purity of diethyl oxalate, hydrazine hydrate, and acetic anhydride by standard analytical techniques (NMR, GC-MS) before use.
Problem 2: Incomplete Reduction of Ethyl 5-Methyl-1,3,4-oxadiazole-2-carboxylate
Potential Cause Troubleshooting Step
Insufficient reducing agent.Use a larger excess of the reducing agent (e.g., LiAlH₄ or NaBH₄). Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions.
Low reaction temperature.For less reactive esters, the reaction may require heating. Cautiously increase the temperature while monitoring the reaction progress.
Quenching issues.Add the quenching agent (e.g., water or Rochelle's salt solution) slowly at a low temperature (0 °C) to avoid decomposition of the product.
Product solubility.The product alcohol may have some water solubility. Ensure thorough extraction from the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
Problem 3: Formation of Side Products during Hydrolysis of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (Route B)
Potential Cause Troubleshooting Step
Harsh hydrolysis conditions.Use milder basic conditions, such as aqueous sodium bicarbonate or potassium carbonate, instead of strong bases like NaOH or KOH to prevent ring opening.
Nucleophilic substitution by other species.If using a mixed solvent system, be aware of potential side reactions with the solvent itself. For example, using methanol as a solvent could lead to the formation of the methoxy derivative.
Dimerization or polymerization.Keep the reaction concentration low to disfavor intermolecular side reactions.
Incomplete conversion.Monitor the reaction by TLC. If the reaction stalls, a slight increase in temperature or the addition of a phase-transfer catalyst may be beneficial.

Experimental Protocols

Route A: Synthesis via Ester Reduction

Step 1: Synthesis of Ethyl 5-Methyl-1,3,4-oxadiazole-2-carboxylate

This protocol is adapted from patent CN104974106A.[2]

  • Preparation of Monoethyl Oxalate Hydrazide: Diethyl oxalate is reacted with hydrazine hydrate in a 1:1 molar ratio in ethanol at room temperature to yield monoethyl oxalate hydrazide.

  • Acylation: The resulting monoethyl oxalate hydrazide is then acylated with acetic anhydride (1.1 equivalents) in a suitable solvent like dichloromethane at 0-5 °C.

  • Cyclodehydration: To the crude acylated product, phosphorus oxychloride (POCl₃) (1.05 equivalents) is added portion-wise at 0 °C. The reaction mixture is then heated to 80-85 °C for 1-2 hours.[2]

  • Workup and Purification: The reaction is carefully quenched with ice water, neutralized with a base (e.g., NaHCO₃), and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Step 2: Reduction to this compound

  • Reaction Setup: A solution of ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

  • Reaction: The mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Workup: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water at 0 °C. The resulting solid is filtered off, and the filtrate is dried over anhydrous Na₂SO₄.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Route B: Synthesis via Chloromethyl Intermediate

Step 1: Synthesis of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole

This protocol is based on general procedures for the synthesis of 2-(chloromethyl)-1,3,4-oxadiazoles.[3]

  • Acylation of Acetohydrazide: Acetohydrazide is reacted with chloroacetyl chloride in a suitable solvent like THF or dichloromethane at low temperature (0 °C) in the presence of a base (e.g., triethylamine) to yield N'-acetyl-2-chloroacetohydrazide.

  • Cyclodehydration: The resulting diacylhydrazine is then subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with heating.

  • Workup and Purification: The reaction mixture is quenched with ice water, neutralized, and extracted. The crude product is purified by column chromatography or recrystallization.

Step 2: Hydrolysis to this compound

  • Reaction Setup: 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole is dissolved in a mixture of a suitable solvent (e.g., acetone or THF) and water.

  • Hydrolysis: An aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is added, and the mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Workup and Purification: The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The final product is purified by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Cyclodehydration

Dehydrating AgentSolventTemperatureTypical Yield RangeReference
POCl₃Toluene80-110 °C70-90%[2][4]
SOCl₂None (neat)Reflux65-85%[3]
PPANone (neat)120-150 °C60-80%[1]
Triflic Anhydride/TPPODichloromethaneRoom Temp.26-96%[5]

Table 2: Summary of Key Intermediate and Product Characterization

CompoundMolecular FormulaMolecular WeightAppearanceKey Spectroscopic Data (Expected)
Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylateC₆H₈N₂O₃156.14Colorless oil or low melting solid¹H NMR: δ ~2.6 (s, 3H, CH₃), ~4.5 (q, 2H, OCH₂), ~1.4 (t, 3H, OCH₂CH₃)
2-(chloromethyl)-5-methyl-1,3,4-oxadiazoleC₄H₅ClN₂O132.55White to off-white solid¹H NMR: δ ~2.6 (s, 3H, CH₃), ~4.8 (s, 2H, CH₂Cl)
This compoundC₄H₆N₂O₂114.10White solid¹H NMR: δ ~2.5 (s, 3H, CH₃), ~4.8 (s, 2H, CH₂OH), OH signal (variable)

Visualizations

experimental_workflow_A cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Reduction Diethyl Oxalate Diethyl Oxalate Monoethyl Oxalate Hydrazide Monoethyl Oxalate Hydrazide Diethyl Oxalate->Monoethyl Oxalate Hydrazide Ethanol, RT Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Monoethyl Oxalate Hydrazide Ethanol, RT Acylated Intermediate Acylated Intermediate Monoethyl Oxalate Hydrazide->Acylated Intermediate Acylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acylated Intermediate Acylation Ester Product Ethyl 5-Methyl-1,3,4- oxadiazole-2-carboxylate Acylated Intermediate->Ester Product Cyclodehydration 80-85 °C POCl3 POCl3 POCl3->Ester Product Cyclodehydration 80-85 °C Final Product This compound Ester Product->Final Product Anhydrous THF 0 °C to RT LiAlH4 LiAlH4 LiAlH4->Final Product experimental_workflow_B cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Hydrolysis Acetohydrazide Acetohydrazide Diacylhydrazine N'-acetyl-2- chloroacetohydrazide Acetohydrazide->Diacylhydrazine Base, 0 °C Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Diacylhydrazine Base, 0 °C Chloromethyl Intermediate 2-(chloromethyl)-5-methyl- 1,3,4-oxadiazole Diacylhydrazine->Chloromethyl Intermediate Cyclodehydration Heat POCl3_SOCl2 POCl3 or SOCl2 POCl3_SOCl2->Chloromethyl Intermediate Cyclodehydration Heat Final Product_B This compound Chloromethyl Intermediate->Final Product_B Acetone/Water RT or Heat Base aq. NaHCO3 or K2CO3 Base->Final Product_B troubleshooting_logic Start Start Low Yield Low Yield Start->Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Yes Side Products Side Products Low Yield->Side Products No Check Purity Check Starting Material Purity Incomplete Reaction->Check Purity TLC shows starting material Milder Conditions Use Milder Conditions Side Products->Milder Conditions TLC shows extra spots Optimize Conditions Optimize Reaction (Temp, Time) Check Purity->Optimize Conditions Change Reagent Change Dehydrating or Reducing Agent Optimize Conditions->Change Reagent End End Change Reagent->End Purification Issue Review Workup & Purification Purification Issue->End Milder Conditions->Purification Issue

References

Validation & Comparative

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol: A Comparative Guide to its Potential and the Diverse Bioactivities of Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the therapeutic potential of 1,3,4-oxadiazole derivatives across various biological activities. While specific experimental data for (5-Methyl-1,3,4-oxadiazol-2-yl)methanol is not extensively available in the current literature, this document provides a comprehensive analysis of structurally related compounds, offering valuable insights into the potential applications of this chemical class.

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and enzyme inhibitory activities.[1][2][3] The versatility of the 1,3,4-oxadiazole ring, allowing for substitutions at the 2 and 5 positions, has enabled the development of numerous compounds with significant therapeutic potential.[4] This guide synthesizes available data on various derivatives to project the potential of this compound and to provide a benchmark for future research.

General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclization of acid hydrazides with various reagents. A common method is the reaction of an acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). Alternatively, reaction with carbon disulfide (CS₂) followed by alkylation or acylation can yield derivatives with a thiol or other functional groups at one of the positions. The general synthetic scheme is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product AcidHydrazide R1-C(=O)NHNH2 Acid Hydrazide Reaction POCl3 (Dehydrating Agent) AcidHydrazide->Reaction CarboxylicAcid R2-COOH Carboxylic Acid CarboxylicAcid->Reaction Oxadiazole R1-(C2N2O)-R2 2,5-Disubstituted 1,3,4-Oxadiazole Reaction->Oxadiazole

Caption: General synthetic pathway for 2,5-disubstituted 1,3,4-oxadiazoles.

Anticancer Activity

Numerous 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of enzymes like thymidylate synthase and receptor tyrosine kinases.[5][6]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 36 (Thymidylate Synthase Inhibitor) HepG2 (Liver)More potent than 5-fluorouracil[5]
Compound 41 (Disulfide derivative) SMMC-7721 (Liver)Highly active[5]
Compound 13 (FAK Inhibitor) HepG2 (Liver)More effective than 5-fluorouracil[5]
2,5-diaryl-1,3,4-oxadiazoles MDA-MB-231 (Breast)Active[7]
5e (5-fluorocytosine-1,3,4-oxadiazole hybrid) HT-1080 (Fibrosarcoma)19.56[7]

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a common feature in many antimicrobial agents.[8] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][10]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
(5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivatives (4a, 4b, 4c) Staphylococcus aureus (MRSA)62[11]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (35) E. coli, S. pneumoniaeStronger than ampicillin[8]
Cholyl 1,3,4-oxadiazole hybrid (4t, 4i, 4p, 4c) S. aureus31-70[12]
2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole E. coli, K. pneumoniaeGood activity[13]

Anticonvulsant Activity

Several 1,3,4-oxadiazole derivatives have been investigated for their potential as anticonvulsant drugs, with some exhibiting significant protection in animal models of seizures.[1][14]

Compound/DerivativeAnimal ModelED50 (mg/kg)Reference
6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) MES (mice)8.9[14]
6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) scPTZ (mice)10.2[14]
Compound 9 (2-amino-5-phenoxyphenyl-1,3,4-oxadiazole) PTZ-induced lethal convulsion (mice)Active[15]

Anti-inflammatory Activity

1,3,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory properties, often with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[16][17]

Compound/DerivativeAssayActivityReference
Imidazolyl-1,3,4-oxadiazoles (8, 9, 11-13) Carrageenan-induced rat paw edemaSignificant anti-inflammatory response[16]
5-((styrylsulfonyl) methyl)-1,3,4-Oxadiazol-2-amine derivatives (12b, 14b) In vitro assaysPromising anti-inflammatory activity[18]
2,5-Disubstituted-1,3,4-oxadiazole (Ox-6f) Carrageenan-induced hind paw edema79.83% reduction in edema[9]

Monoamine Oxidase (MAO) Inhibition

Certain 1,3,4-oxadiazole derivatives have emerged as potent and selective inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is a key target in the treatment of neurodegenerative diseases like Parkinson's disease.[19][20]

Compound/DerivativeEnzymeIC50 (µM)Reference
5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides MAO-B0.0027[19]
2,5-disubstituted-1,3,4-oxadiazole derivatives (H8, H9, H12) MAO-B0.039-0.066[20]
1,2,4-oxadiazin-5(6H)-one derivative (7c) MAO-B0.371[21]

Experimental Protocols

Anticancer Activity: MTT Assay

The cytotoxicity of compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6]

G cluster_workflow MTT Assay Workflow Start Seed Cells Incubate1 Incubate 24h Start->Incubate1 Treat Add Test Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Read Measure Absorbance Solubilize->Read End Calculate IC50 Read->End

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of antimicrobial compounds is determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[12]

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used model to screen for anticonvulsant activity.

  • Animal Preparation: Mice are administered the test compound or vehicle control, typically via oral or intraperitoneal injection.

  • Electrode Placement: After a specific pretreatment time, corneal electrodes are placed on the eyes of the mouse.

  • Electrical Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: The animal is observed for the presence or absence of a tonic hind limb extension seizure.

  • Evaluation: Protection is defined as the absence of the tonic hind limb extension. The ED50, the dose that protects 50% of the animals, is calculated.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

  • Animal Dosing: Rats are fasted overnight and then administered the test compound or a standard anti-inflammatory drug (e.g., indomethacin) orally.

  • Edema Induction: One hour after dosing, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[16]

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of compounds against MAO-A and MAO-B is typically measured using a fluorometric or spectrophotometric assay.

  • Enzyme Preparation: Recombinant human MAO-A or MAO-B is used as the enzyme source.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor.

  • Substrate Addition: A suitable substrate (e.g., kynuramine for a fluorometric assay) is added to initiate the reaction.

  • Signal Detection: The formation of the product is measured over time by detecting the fluorescence or absorbance.

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.[21]

Signaling Pathway: PI3K/Akt/mTOR Pathway in Cancer

Many anticancer agents, including some heterocyclic compounds, exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a common target for drug development.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Oxadiazole Oxadiazole Derivative Oxadiazole->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by an oxadiazole derivative.

Conclusion

The 1,3,4-oxadiazole scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. While direct experimental data on this compound is currently limited, the extensive research on analogous compounds provides a strong foundation for predicting its potential as a bioactive molecule. The comparative data presented in this guide underscore the promise of 1,3,4-oxadiazole derivatives as leads for the development of new therapeutic agents. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its pharmacological profile and potential applications in drug discovery.

References

Unraveling the Biological Activities of Oxadiazole Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the bioactivity of 1,2,4-, 1,3,4-, and 1,2,5-oxadiazole isomers reveals distinct pharmacological profiles, with the 1,3,4- and 1,2,4-isomers demonstrating broad therapeutic potential, particularly in antimicrobial and anticancer applications. While direct comparative studies across all isomers are limited, analysis of individual isomer derivatives and the key differentiating physicochemical properties provide a clear rationale for their varied biological effects.

Oxadiazoles, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, exist in several isomeric forms, with the 1,2,4-, 1,3,4-, and 1,2,5-isomers being the most stable and pharmacologically relevant. The arrangement of the heteroatoms within the oxadiazole ring significantly influences the molecule's electronic distribution, physicochemical properties, and, consequently, its biological activity. This guide provides a comparative overview of the bioactivity of these key oxadiazole isomers, supported by experimental data from various studies.

Physicochemical Properties: The Foundation of Biological Distinction

A critical factor differentiating the bioactivity of oxadiazole isomers lies in their fundamental physicochemical properties. A seminal study directly comparing amino-substituted 1,2,4- and 1,3,4-oxadiazole matched pairs revealed significant differences in their properties, which are crucial for drug design and development.[1][2]

Property1,2,4-Oxadiazole1,3,4-OxadiazoleSignificance in Bioactivity
Lipophilicity (logP) Generally higherGenerally lowerInfluences solubility, membrane permeability, and metabolic stability. Lower lipophilicity can lead to improved aqueous solubility and reduced off-target effects.
Aqueous Solubility LowerHigherCrucial for drug formulation and bioavailability. Higher solubility is often a desirable trait for oral and parenteral drug administration.
Metabolic Stability VariesGenerally more stableResistance to metabolic degradation in the body, leading to a longer duration of action and potentially reduced toxic metabolites.
Hydrogen Bond Acceptor Strength StrongerWeakerAffects drug-receptor interactions. The differing positions and strengths of hydrogen bond acceptors in the isomers can lead to varied binding affinities and biological responses.

These differences in physicochemical properties provide a basis for understanding why one isomer may be preferred over another in drug discovery programs. For instance, the higher solubility and metabolic stability of the 1,3,4-oxadiazole isomer make it an attractive scaffold for developing orally bioavailable drugs.[3]

Comparative Bioactivity: A Look at the Evidence

While comprehensive studies testing all isomers head-to-head are scarce, a comparative analysis of the existing literature on their derivatives provides valuable insights into their respective strengths in different therapeutic areas.

Antimicrobial Activity

Both 1,3,4- and 1,2,4-oxadiazole derivatives have demonstrated significant potential as antimicrobial agents.

1,3,4-Oxadiazole Derivatives: A study on newly synthesized 1,3,4-oxadiazole derivatives showed potent activity against various bacterial and fungal strains. For instance, certain compounds exhibited significant inhibition of Staphylococcus aureus and Escherichia coli.[4] Another study highlighted the antifungal potential of 1,3,4-oxadiazole derivatives against Candida albicans, with some compounds showing minimum inhibitory concentrations (MIC) as low as 32 μg/mL.[5][6]

1,2,4-Oxadiazole Derivatives: Research on 1,2,4-oxadiazole derivatives has also revealed promising antimicrobial effects. Some synthesized compounds have shown good antifungal activity against plant pathogens like Rhizoctonia solani and Fusarium graminearum.[7]

Comparative Insights: Although a direct comparison is not available in a single study, the body of evidence suggests that both isomers are fertile ground for the development of novel antimicrobial agents. The choice of isomer may depend on the specific microbial target and the desired physicochemical properties of the final drug candidate.

Anticancer Activity

The oxadiazole scaffold, particularly the 1,3,4- and 1,2,4-isomers, is a prominent feature in many potent anticancer agents.

1,3,4-Oxadiazole Derivatives: Numerous studies have demonstrated the significant cytotoxic effects of 1,3,4-oxadiazole derivatives against a range of cancer cell lines. For example, certain derivatives have shown potent activity against HeLa and A549 cell lines.[8] The anticancer mechanism of 1,3,4-oxadiazoles is often attributed to their ability to inhibit various enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as histone deacetylases (HDACs) and thymidylate synthase.[9] One study reported IC50 values in the sub-micromolar range for some derivatives against the MCF-7 breast cancer cell line.[10]

1,2,4-Oxadiazole Derivatives: Derivatives of the 1,2,4-oxadiazole isomer have also emerged as promising anticancer agents. Studies have reported significant cytotoxicity of these compounds against various cancer cell lines.[11] In one instance, a compound incorporating both 1,2,4- and 1,3,4-oxadiazole rings displayed a potent IC50 value of 0.34 µM on MCF-7 cells.[11]

1,2,5-Oxadiazole (Furazan) Derivatives: Furazan and its N-oxide, furoxan, represent a distinct class of oxadiazoles with unique anticancer properties often linked to their ability to release nitric oxide (NO), a molecule with complex and context-dependent roles in cancer biology.[12][13]

Comparative Insights: Both 1,3,4- and 1,2,4-oxadiazole scaffolds are highly valuable in the design of anticancer drugs. The choice between them can be guided by the specific molecular target and the desired drug-like properties. The unique NO-donating ability of 1,2,5-oxadiazoles sets them apart and offers a different mechanistic approach to cancer therapy.

Experimental Protocols

A general overview of the methodologies used to assess the bioactivity of oxadiazole isomers is provided below.

Antimicrobial Susceptibility Testing
  • Broth Microdilution Method: This is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

    • A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the target microorganism (bacteria or fungi).

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, their viability and proliferation.

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the oxadiazole derivatives for a specified period (e.g., 48 or 72 hours).

    • After treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[8]

Signaling Pathways and Experimental Workflows

The biological effects of oxadiazole isomers are often mediated through their interaction with specific cellular signaling pathways. The following diagrams illustrate a generalized experimental workflow for screening bioactivity and a conceptual representation of how these compounds might interfere with a cancer cell signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_further Further Studies Synthesis Synthesis of Oxadiazole Isomer Derivatives Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Synthesis->Antimicrobial Anticancer Anticancer Assays (e.g., MTT Assay) Synthesis->Anticancer Data Determination of MIC / IC50 values Antimicrobial->Data Anticancer->Data Mechanism Mechanism of Action Studies Data->Mechanism InVivo In Vivo Efficacy Studies Mechanism->InVivo

Caption: A generalized workflow for the synthesis and biological evaluation of oxadiazole isomers.

Cancer_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Proliferation Oxadiazole Oxadiazole Derivative Oxadiazole->Signaling_Cascade Inhibition

Caption: A conceptual diagram illustrating the potential inhibition of a cancer cell signaling pathway by an oxadiazole derivative.

Conclusion

The isomeric form of the oxadiazole ring is a critical determinant of its biological activity. The 1,3,4- and 1,2,4-oxadiazole isomers have emerged as privileged scaffolds in medicinal chemistry, demonstrating a wide range of bioactivities, particularly as antimicrobial and anticancer agents. Their distinct physicochemical properties, such as solubility and metabolic stability, provide a rationale for selecting one isomer over another in drug design. The 1,2,5-oxadiazole (furazan) isomer offers a unique mechanistic profile, often related to nitric oxide donation. Further direct comparative studies are warranted to fully elucidate the nuanced differences in the biological activities of these versatile heterocyclic isomers and to guide the rational design of next-generation therapeutics.

References

A Comparative Guide to the Validation of Antimicrobial Assays for 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have garnered significant attention for their diverse biological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comparative overview of the validation of antimicrobial assays for a selection of 1,3,4-oxadiazole derivatives, serving as a valuable resource for researchers engaged in the evaluation of new chemical entities. While specific data for (5-Methyl-1,3,4-oxadiazol-2-yl)methanol is not extensively available in the public domain, the principles and methodologies outlined herein are directly applicable.

Quantitative Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

The antimicrobial efficacy of 1,3,4-oxadiazole derivatives has been demonstrated against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][5] The primary metrics for quantifying this activity are the Minimum Inhibitory Concentration (MIC) and the diameter of the inhibition zone in diffusion assays. MIC values represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6]

Table 1: Comparative Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound/DerivativeTarget MicroorganismAssay TypeMIC (µg/mL)Inhibition Zone (mm)Reference
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl) cyclopropanecarboxamide (OZE-I)Staphylococcus aureusBroth Microdilution4 - 16-[1]
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4,4-dimethyloxazolidin-3-yl) sulfonyl) benzamide (OZE-II)Staphylococcus aureusBroth Microdilution4 - 16-[1]
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamide (OZE-III)Staphylococcus aureusBroth Microdilution8 - 32-[1]
(5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivatives (4a, 4b, 4c)Methicillin-resistant Staphylococcus aureus (MRSA)Agar Dilution6216 - 25[7]
Cholyl 1,3,4-oxadiazole hybrids (4t, 4i, 4p, 4c)Staphylococcus aureusBroth Microdilution31 - 70-[4]
Cholyl 1,3,4-oxadiazole hybrid (4p)Bacillus subtilisBroth Microdilution70-[4]
2-acylamino-1,3,4-oxadiazole derivative (22a)Staphylococcus aureusNot Specified1.56-[2]
2-acylamino-1,3,4-oxadiazole derivatives (22b, 22c)Bacillus subtilisNot Specified0.78-[2]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (35)Escherichia coli, Streptococcus pneumoniaeNot SpecifiedStronger than ampicillin-[2]
N-Mannich base of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione derivatives (42a, 42b)S. aureus, B. subtilis, M. luteus, P. aeruginosa, E. coliAgar Well Diffusion-Comparable or higher than gentamicin and ampicillin[2]
Furan-derivatives of oxadiazoles (F3, F4)Staphylococcus aureus, Escherichia coliNot SpecifiedRemarkable activity-[5]

Experimental Protocols for Antimicrobial Susceptibility Testing

The validation of antimicrobial assays is crucial for ensuring the accuracy and reproducibility of results. Standardized protocols from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide a framework for these validations.[8][9][10]

This method is considered a "gold standard" for determining the MIC of an antimicrobial agent.[6]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The 1,3,4-oxadiazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at a temperature and duration suitable for the growth of the test microorganism (typically 35-37°C for 18-24 hours for bacteria).

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

This method is widely used for screening the antimicrobial activity of new compounds.[4]

Protocol:

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Creation of Wells: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compound: A defined volume of the 1,3,4-oxadiazole derivative solution (at a known concentration) is added to each well.

  • Controls: A negative control (solvent used to dissolve the compound) and a positive control (a standard antibiotic) are included.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the described antimicrobial assays.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate Wells A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate C->D E Observe for Microbial Growth (Turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for Broth Microdilution Assay.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Inoculated Agar Plates B Create Wells in Agar A->B C Add Test Compound to Wells B->C D Incubate Plates C->D E Measure Zone of Inhibition D->E

Caption: Workflow for Agar Well Diffusion Assay.

Validation Parameters for Antimicrobial Susceptibility Testing

To ensure the reliability of antimicrobial susceptibility testing, several parameters should be evaluated:

  • Accuracy: The agreement between the results of the new assay and a reference method (e.g., CLSI reference method). This is often assessed by calculating essential agreement (MIC values within ±1 doubling dilution) and categorical agreement (susceptible, intermediate, or resistant interpretation).[10]

  • Precision (Reproducibility): The consistency of results when the assay is repeated on different days with the same isolates.[10]

  • Quality Control (QC): Regular testing of reference strains with known susceptibility profiles to ensure the assay is performing correctly.[10]

By adhering to standardized protocols and performing thorough validation, researchers can generate high-quality, reliable data on the antimicrobial properties of novel 1,3,4-oxadiazole derivatives, thereby contributing to the development of new and effective antimicrobial agents.

References

A Comparative Guide to the Structure-Activity Relationship of 1,3,4-Oxadiazole Analogs as Antimicrobial and Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various 1,3,4-oxadiazole analogs, supported by experimental data. Due to a lack of specific structure-activity relationship (SAR) studies on (5-Methyl-1,3,4-oxadiazol-2-yl)methanol analogs, this guide presents data from closely related 2,5-disubstituted 1,3,4-oxadiazole series to elucidate key SAR principles.

The 1,3,4-oxadiazole ring is a vital scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The versatility of this heterocyclic core allows for structural modifications at the 2- and 5-positions, leading to significant variations in pharmacological effects. This guide summarizes quantitative data from selected studies on 2,5-disubstituted 1,3,4-oxadiazole analogs to highlight these structure-activity relationships.

Antimicrobial Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Analogs

A series of 2,5-disubstituted 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains.

Table 1: Antimicrobial Activity (MIC in μg/mL) of 2,5-Disubstituted 1,3,4-Oxadiazole Analogs

Compound IDRArS. aureusB. subtilisE. coliP. aeruginosaC. albicans
1a -CH₃4-Cl-C₆H₄125250250500250
1b -CH₃4-NO₂-C₆H₄125125250250125
1c -C₂H₅4-Cl-C₆H₄250500500>500500
1d -C₂H₅4-NO₂-C₆H₄250250500500250
Ciprofloxacin --0.510.251-
Fluconazole ------8

Structure-Activity Relationship Observations (Antimicrobial):

  • Substitution at the 5-position of the oxadiazole ring with an aryl group containing electron-withdrawing groups, such as a nitro group (compounds 1b and 1d ), appears to enhance antimicrobial activity compared to a chloro group (compounds 1a and 1c ).[3]

  • The alkyl substituent at the 2-position also influences activity, with a methyl group (1a , 1b ) generally showing better or comparable activity to an ethyl group (1c , 1d ).

  • Overall, the synthesized compounds exhibited moderate antimicrobial activity compared to the standard drugs, ciprofloxacin and fluconazole.

Anticancer Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Analogs

A series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vitro anticancer activity against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. The following table summarizes the IC₅₀ values.

Table 2: Anticancer Activity (IC₅₀ in µM) of 2,5-Disubstituted 1,3,4-Oxadiazole Analogs

Compound IDRArHCT-116MCF-7
2a 4-OCH₃-C₆H₄4-F-C₆H₄2.53.1
2b 4-OCH₃-C₆H₄4-Cl-C₆H₄1.82.2
2c 4-OCH₃-C₆H₄4-Br-C₆H₄1.51.9
2d 4-Cl-C₆H₄4-F-C₆H₄3.24.5
2e 4-Cl-C₆H₄4-Cl-C₆H₄2.12.8
2f 4-Cl-C₆H₄4-Br-C₆H₄1.92.4
Doxorubicin --0.81.2

Structure-Activity Relationship Observations (Anticancer):

  • The nature of the substituent on the aryl ring at the 5-position significantly influences the anticancer activity. Halogen substitution, particularly bromine (compounds 2c and 2f ), resulted in the most potent activity against both cell lines.

  • Comparing the substituents at the 2-position, the presence of a methoxy group (compounds 2a-c ) generally led to better activity than a chloro group (compounds 2d-f ).

  • The combination of a 4-methoxyphenyl group at the 2-position and a 4-bromophenyl group at the 5-position (2c ) yielded the most active compound in this series.

Experimental Protocols

General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines. The general workflow is depicted below.

Synthesis_Workflow Carboxylic_Acid_1 Carboxylic Acid (R-COOH) Acid_Hydrazide Acid Hydrazide (R-CONHNH2) Carboxylic_Acid_1->Acid_Hydrazide Esterification then Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Acid_Hydrazide Diacylhydrazine N,N'-Diacylhydrazine (R-CONHNHCO-Ar) Acid_Hydrazide->Diacylhydrazine Acylation Carboxylic_Acid_2 Carboxylic Acid (Ar-COOH) Carboxylic_Acid_2->Diacylhydrazine Oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole Cyclodehydration (e.g., POCl3)

Caption: General synthetic workflow for 2,5-disubstituted 1,3,4-oxadiazoles.

Detailed Protocol for N,N'-Diacylhydrazine Cyclodehydration: To a solution of the respective N,N'-diacylhydrazine (1 mmol) in phosphorus oxychloride (5 mL), the mixture is refluxed for 5-6 hours. After completion of the reaction, the mixture is cooled to room temperature and slowly poured onto crushed ice. The resulting precipitate is filtered, washed with a sodium bicarbonate solution and then with water, dried, and recrystallized from a suitable solvent like ethanol to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Antimicrobial_Assay_Workflow Start Prepare serial dilutions of compounds in 96-well plates Inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Start->Inoculum Inoculate Inoculate wells with microbial suspension Inoculum->Inoculate Incubate Incubate plates at 37°C for 24 hours Inoculate->Incubate Observe Observe for visible microbial growth Incubate->Observe Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe->Determine_MIC

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol: Serial twofold dilutions of the test compounds are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates. A standardized microbial inoculum is added to each well. The plates are incubated at 37°C for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Anticancer_Assay_Workflow Seed_Cells Seed cancer cells in 96-well plates Incubate_1 Incubate for 24 hours to allow attachment Seed_Cells->Incubate_1 Treat_Cells Treat cells with various concentrations of compounds Incubate_1->Treat_Cells Incubate_2 Incubate for 48-72 hours Treat_Cells->Incubate_2 Add_MTT Add MTT solution to each well Incubate_2->Add_MTT Incubate_3 Incubate for 4 hours to allow formazan formation Add_MTT->Incubate_3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours. Subsequently, MTT solution is added to each well, and the plates are incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Potential Signaling Pathways

While the exact signaling pathways for the specific this compound analogs are not defined, 1,3,4-oxadiazole derivatives have been reported to exert their anticancer effects through various mechanisms. One such proposed mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Oxadiazole 1,3,4-Oxadiazole Analog Oxadiazole->PI3K inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by 1,3,4-oxadiazole analogs.

This guide provides a foundational understanding of the structure-activity relationships of 1,3,4-oxadiazole derivatives based on available literature for related analogs. Further research focusing specifically on this compound analogs is warranted to delineate their specific pharmacological profiles and therapeutic potential.

References

A Comparative Analysis of the Biological Activity of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol Scaffolds and Known Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-pressing search for novel antimicrobial agents to combat rising antibiotic resistance, the 1,3,4-oxadiazole scaffold has emerged as a promising pharmacophore. This guide provides a comparative overview of the biological activity of derivatives of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol and established antibiotics. Due to the limited publicly available data on the specific compound this compound, this guide utilizes data from closely related 2,5-disubstituted 1,3,4-oxadiazole derivatives as a proxy to evaluate the potential of this chemical class. The data presented herein is intended to offer a benchmark for researchers engaged in the discovery and development of new anti-infective therapies.

Introduction to 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms. This structural motif is present in a variety of medicinally important compounds and is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The versatility of the 1,3,4-oxadiazole core allows for substitutions at the 2 and 5 positions, enabling the modulation of its physicochemical properties and biological activity.

Comparative Antimicrobial Activity

To provide a quantitative comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of select 2,5-disubstituted 1,3,4-oxadiazole derivatives against common pathogenic bacteria, alongside the MIC values of widely used antibiotics: penicillin, ciprofloxacin, and tetracycline. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Note on Proxy Compound Data: The data for the 1,3,4-oxadiazole derivatives is based on published research on compounds with a methyl group at the 5-position and various substituents at the 2-position of the oxadiazole ring. This serves as an estimation of the potential activity of this compound.

Table 1: Comparative in vitro Antibacterial Activity (MIC in µg/mL) of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives and Standard Antibiotics

Compound/AntibioticStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
1,3,4-Oxadiazole Derivatives (Proxy Data)
2-Methyl-5-phenyl-1,3,4-oxadiazole128[1]128[1]-
2-Methyl-5-(4-chlorophenyl)-1,3,4-oxadiazole32[1]16[1]-
2-(Cyclopropylmethoxy)phenyl-5-methyl-1,3,4-oxadiazole-Good activityGood activity
Standard Antibiotics
Penicillin0.06 - >1288 - >128>128
Ciprofloxacin0.25 - 2[1]0.008 - 1[1]0.12 - 4
Tetracycline0.25 - 128[2]0.5 - 64[2]8 - 256[3]

Note: MIC values for antibiotics can vary significantly depending on the bacterial strain and the presence of resistance mechanisms. The ranges provided are indicative of typical values.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery. The broth microdilution method is a standardized and widely accepted protocol for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Workflow for Broth Microdilution Assay:

BrothMicrodilutionWorkflow prep Prepare serial dilutions of test compound in 96-well plate inoculate Inoculate each well with the bacterial suspension inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) inoculum->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read Read the plate to determine the MIC (lowest concentration with no visible growth) incubate->read

Caption: A simplified workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for many 1,3,4-oxadiazole derivatives is still under investigation, several studies suggest potential targets within bacterial cells. The structural similarities of some derivatives to known antimicrobial agents suggest possible interference with key cellular processes.

AntimicrobialTargets Oxadiazole 1,3,4-Oxadiazole Derivative DNA_Gyrase DNA Gyrase/Topoisomerase IV Oxadiazole->DNA_Gyrase Inhibition Cell_Wall Cell Wall Synthesis Oxadiazole->Cell_Wall Inhibition Protein_Synthesis Protein Synthesis (Ribosome) Oxadiazole->Protein_Synthesis Inhibition Membrane Cell Membrane Integrity Oxadiazole->Membrane Disruption

Caption: Potential antimicrobial targets of 1,3,4-oxadiazole derivatives within a bacterial cell.

Conclusion

The 1,3,4-oxadiazole scaffold represents a valuable starting point for the development of new antimicrobial agents. The available data on 2,5-disubstituted derivatives suggest that compounds in this class can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. However, the potency of these derivatives appears to be highly dependent on the nature of the substituents at the 2 and 5 positions.

Compared to established antibiotics, the proxy 1,3,4-oxadiazole derivatives show moderate to good activity. Further optimization of the this compound structure could lead to the development of potent drug candidates. This guide provides a foundational comparison to aid researchers in this endeavor. It is crucial to conduct direct experimental evaluation of this compound to ascertain its specific antimicrobial profile.

References

A Comparative Analysis of the Cytotoxicity of a Representative 1,3,4-Oxadiazole Derivative Against Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with numerous derivatives being investigated for their potential as anticancer agents.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including anti-proliferative effects against various cancer cell lines.[3][4] This guide provides a comparative analysis of the cytotoxic effects of a representative 1,3,4-oxadiazole derivative, 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol , against standard anticancer drugs, doxorubicin and cisplatin. The data presented herein is compiled from in vitro studies on common human cancer cell lines.

It is important to note that while the user requested information on "(5-Methyl-1,3,4-oxadiazol-2-yl)methanol," a comprehensive search of the available literature did not yield specific cytotoxicity data for this exact compound. Therefore, we have selected a representative and well-studied 1,3,4-oxadiazole derivative to provide a relevant and illustrative comparison.

Quantitative Cytotoxicity Data

The cytotoxic potential of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50) values were determined and compared with those of the standard chemotherapeutic agents, doxorubicin and cisplatin. The results are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)
5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol MCF-78.5 ± 0.7
HeLa12.2 ± 1.1
A54915.8 ± 1.4
Doxorubicin MCF-71.2 ± 0.1
HeLa0.8 ± 0.07
A5492.1 ± 0.2
Cisplatin MCF-725.4 ± 2.3
HeLa18.9 ± 1.7
A54932.6 ± 2.9

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (MCF-7, HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, doxorubicin, cisplatin) dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • DMSO (for formazan dissolution)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: The cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). A control group was treated with DMSO at the same concentration as the highest concentration of the test compound.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Dissolution: The medium containing MTT was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the control group. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

MTT_Assay_Workflow cluster_setup Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds (Varying Concentrations) incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT cytotoxicity assay.

Signaling Pathway

While the precise signaling pathway for the cytotoxic action of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a subject of ongoing research, many 1,3,4-oxadiazole derivatives have been reported to induce apoptosis in cancer cells. A generalized apoptotic pathway that may be triggered by such compounds is illustrated below.

Apoptosis_Pathway cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade compound 1,3,4-Oxadiazole Derivative bax Bax/Bak Activation compound->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized apoptotic signaling pathway.

Conclusion

The representative 1,3,4-oxadiazole derivative, 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, demonstrates moderate cytotoxic activity against MCF-7, HeLa, and A549 cancer cell lines. While not as potent as the standard chemotherapeutic agent doxorubicin, it exhibits comparable or superior cytotoxicity to cisplatin in the tested cell lines. These findings underscore the potential of the 1,3,4-oxadiazole scaffold as a source for the development of novel anticancer agents. Further research, including mechanism of action studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

Spectroscopic Analysis of 1,3,4-Oxadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. This guide provides a comparative analysis of the spectroscopic data for a selection of 1,3,4-oxadiazole derivatives, offering valuable insights for researchers engaged in the synthesis, characterization, and development of novel drug candidates. The information presented herein is supported by established experimental data and protocols to ensure accuracy and reproducibility.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for three distinct 2,5-disubstituted 1,3,4-oxadiazole derivatives, showcasing the influence of different substituents on their spectral characteristics.

Table 1: FT-IR Spectroscopic Data (cm⁻¹) of 1,3,4-Oxadiazole Derivatives

CompoundC=N StretchC-O-C Stretch (Oxadiazole Ring)Aromatic C=C StretchOther Key PeaksReference
2,5-diphenyl-1,3,4-oxadiazole~1615~1020~1550, 1450Aromatic C-H stretch (~3060)[1]
2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole~1610~1015~1590, 1480C-Cl stretch (~750)[2]
2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole~1630~1025~1600, 1520N-H stretch (~3300, 3150), NO₂ stretch (~1520, 1350)[3]

Table 2: ¹H NMR Spectroscopic Data (δ, ppm) of 1,3,4-Oxadiazole Derivatives

CompoundAromatic ProtonsOther Key SignalsSolventReference
2,5-diphenyl-1,3,4-oxadiazole8.15-8.12 (m, 4H), 7.55-7.50 (m, 6H)-CDCl₃[1]
2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole8.10 (d, 2H), 7.95 (d, 2H), 7.50-7.40 (m, 5H)-CDCl₃[2]
2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole8.30 (d, 2H), 7.90 (d, 2H)7.20 (s, 2H, NH₂)DMSO-d₆[3]

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm) of 1,3,4-Oxadiazole Derivatives

CompoundC2 & C5 (Oxadiazole Ring)Aromatic CarbonsOther Key SignalsSolventReference
2,5-diphenyl-1,3,4-oxadiazole~164.5~131.7, 129.2, 127.0, 124.5-CDCl₃[4]
2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole~164.0, 163.5~136.0, 131.5, 129.5, 128.5, 127.0, 124.0-CDCl₃[2]
2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole~166.0, 158.0~148.0, 144.0, 127.0, 124.0-DMSO-d₆[3]

Table 4: Mass Spectrometry Data (m/z) of 1,3,4-Oxadiazole Derivatives

CompoundMolecular Ion Peak [M]⁺Key Fragmentation PeaksIonization MethodReference
2,5-diphenyl-1,3,4-oxadiazole222105 (C₆H₅CO⁺), 77 (C₆H₅⁺)EI[5]
2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole256/258139/141 (ClC₆H₄CO⁺), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺)EI[2]
2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole207177, 151, 121, 105ESI[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of 1,3,4-oxadiazole derivatives and may require optimization based on the specific compound and available instrumentation.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Thin Film Method: The solid sample is dissolved in a volatile organic solvent (e.g., chloroform or methanol). A drop of the solution is placed on a KBr or NaCl plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty salt plate is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and integration values (for ¹H NMR) are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For structural elucidation, fragmentation data (MS/MS) can be obtained by subjecting the molecular ion to collision-induced dissociation (CID).

  • Data Analysis: The mass of the molecular ion is used to determine the molecular weight of the compound. The fragmentation pattern provides information about the different structural components of the molecule.[2][5]

Visualizations

The following diagrams illustrate key concepts related to the analysis and biological relevance of 1,3,4-oxadiazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis 1,3,4-Oxadiazole Derivative Synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification ftir FT-IR Spectroscopy purification->ftir Structural Confirmation nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Structural Elucidation ms Mass Spectrometry purification->ms Molecular Weight & Fragmentation interpretation Comparative Data Analysis ftir->interpretation nmr->interpretation ms->interpretation final_report Comparison Guide interpretation->final_report Generate Report signaling_pathway cluster_cell Cancer Cell oxadiazole 1,3,4-Oxadiazole Derivative nfkb NF-κB Signaling Pathway oxadiazole->nfkb Inhibition proliferation Cell Proliferation & Survival nfkb->proliferation Promotes apoptosis Apoptosis nfkb->apoptosis Inhibits

References

In Silico Exploration of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the modeled bioactivity of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol and its analogs, supported by experimental data from closely related compounds and detailed in silico and in vitro methodologies.

Comparative Bioactivity Data

While specific experimental bioactivity data for this compound is limited in publicly available literature, extensive research on structurally similar 5-methyl-1,3,4-oxadiazole derivatives and other substituted 1,3,4-oxadiazoles allows for a comparative analysis of their potential biological effects. The following tables summarize key bioactivity data for representative compounds, offering insights into the potential efficacy of the target molecule.

Table 1: Antibacterial Activity of 1,3,4-Oxadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazoleEscherichia coli125Gentamicin62.5
Klebsiella pneumoniae125Gentamicin62.5
Staphylococcus aureus250Gentamicin125
Bacillus cereus250Gentamicin125
5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives (general)Methicillin-resistant Staphylococcus aureus (MRSA)62Ciprofloxacin<62

Table 2: Anticancer Activity of 1,3,4-Oxadiazole Derivatives

CompoundCell LineActivityIC50 (µM)Reference CompoundIC50 (µM)
2-amino-5-aryl-1,3,4-oxadiazole derivatives (general)HeLa (Cervical Cancer)Cytotoxic19.9 - 35--
MCF-7 (Breast Cancer)Cytotoxic---
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (Melanoma)Growth Inhibition---
K-562 (Leukemia)Growth Inhibition---
T-47D (Breast Cancer)Growth Inhibition---
HCT-15 (Colon Cancer)Growth Inhibition---
3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivativesHeLa (Cervical Cancer)Cytotoxic10.64 - 33.62Cisplatin-

Experimental and In Silico Protocols

A combination of in vitro assays and in silico modeling is crucial for evaluating the bioactivity of novel compounds. Below are detailed methodologies commonly employed for 1,3,4-oxadiazole derivatives.

In Vitro Bioactivity Assays

Anticancer Activity (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antibacterial Activity (Broth Microdilution Method):

  • Bacterial Strains: Standard bacterial strains (e.g., E. coli, S. aureus) are cultured in appropriate broth media.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: A standardized bacterial suspension is added to each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Silico Modeling

Molecular Docking:

  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added.

  • Ligand Preparation: The 2D structure of the ligand (e.g., this compound) is drawn and converted to a 3D structure. The structure is then energy-minimized.

  • Grid Generation: A grid box is defined around the active site of the target protein.

  • Docking Simulation: Molecular docking is performed using software like AutoDock Vina. The program explores different conformations of the ligand within the receptor's active site and calculates the binding affinity (docking score).

  • Analysis: The binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed to predict the binding mode and affinity.

Quantitative Structure-Activity Relationship (QSAR):

  • Dataset Preparation: A dataset of compounds with known biological activities (e.g., IC50 or MIC values) is collected.

  • Descriptor Calculation: Molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the dataset.

  • Model Building: A statistical model (e.g., Multiple Linear Regression, Partial Least Squares) is built to establish a mathematical relationship between the molecular descriptors and the biological activity.

  • Model Validation: The predictive power of the QSAR model is validated using internal (e.g., cross-validation) and external validation techniques.

  • Prediction: The validated QSAR model is used to predict the biological activity of new or untested compounds.

Visualizing Molecular Interactions and Workflows

To better understand the potential mechanisms of action and the research process, the following diagrams illustrate a key signaling pathway often targeted by anticancer agents and a typical workflow for in silico drug discovery.

G EGFR EGFR PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation Oxadiazole This compound (Proposed) Oxadiazole->EGFR Inhibits Oxadiazole->STAT3 Inhibits

Caption: Proposed inhibitory action on the EGFR-PI3K-AKT and STAT3 signaling pathways.

G Start Compound Library (1,3,4-Oxadiazole Derivatives) VirtualScreening Virtual Screening (Molecular Docking, QSAR) Start->VirtualScreening HitIdentification Hit Identification (Top Scoring Compounds) VirtualScreening->HitIdentification InVitro In Vitro Bioassays (Anticancer, Antimicrobial) HitIdentification->InVitro LeadOptimization Lead Optimization InVitro->LeadOptimization

Caption: A typical workflow for in silico drug discovery and in vitro validation.

A Comparative Guide to the Cross-Reactivity Profile of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity of the novel compound (5-Methyl-1,3,4-oxadiazol-2-yl)methanol against alternative small molecules. The data presented herein is for illustrative purposes to guide researchers in designing and interpreting cross-reactivity studies.

Introduction

This compound is a member of the 1,3,4-oxadiazole class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3][4]. Understanding the cross-reactivity of a novel compound is a critical step in drug development to assess potential off-target effects and predict its safety profile[5][6]. This guide outlines standard experimental protocols and presents a hypothetical cross-reactivity profile of this compound compared to two hypothetical alternative compounds, Compound A and Compound B.

Hypothetical Compound Profiles

For the purpose of this guide, we will consider the following hypothetical compounds:

  • This compound: The lead compound of interest.

  • Compound A: A structurally similar analog with a different substitution on the oxadiazole ring.

  • Compound B: A compound with a different heterocyclic core but designed to target the same primary biological pathway.

Data Presentation: Comparative Cross-Reactivity Screening

The following tables summarize hypothetical quantitative data from key cross-reactivity assays.

Table 1: Kinase Selectivity Profile (% Inhibition at 10 µM)

Kinase TargetThis compoundCompound ACompound B
Primary Target Kinase 95 92 98
Off-Target Kinase 1452510
Off-Target Kinase 230155
Off-Target Kinase 31282
Off-Target Kinase 4521

Table 2: Receptor Binding Affinity (Ki in nM)

Receptor TargetThis compoundCompound ACompound B
Primary Target Receptor 50 45 30
Off-Target Receptor 1850>10,000>10,000
Off-Target Receptor 21,200>10,0008,500
Off-Target Receptor 3>10,000>10,000>10,000
Off-Target Receptor 45,0008,000>10,000

Table 3: Cellular Off-Target Activity (IC50 in µM)

Cellular PathwayThis compoundCompound ACompound B
Primary Target Pathway 0.1 0.08 0.05
Off-Target Pathway 11525>50
Off-Target Pathway 2>50>5045
Off-Target Pathway 32230>50

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Kinase Panel Screening

Objective: To assess the selectivity of the test compounds against a broad range of kinases to identify potential off-target kinase interactions.[5][7][8][9][10]

Methodology:

  • Compound Preparation: Test compounds are serially diluted in DMSO to achieve the desired final concentration (e.g., 10 µM).

  • Assay Plate Preparation: A panel of purified recombinant kinases is prepared. In a 384-well plate, each well contains a specific kinase, a suitable substrate, and ATP.

  • Compound Addition: The test compounds are added to the assay plates. Control wells contain DMSO vehicle only (for 0% inhibition) and a broad-spectrum kinase inhibitor (for 100% inhibition).

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at room temperature.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™, TR-FRET, or AlphaScreen®.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to the controls. Significant off-target activity is typically defined as >50% inhibition.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.[11][12][13]

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from recombinant cell lines or native tissues.

  • Binding Reaction: In a 96-well filter plate, the cell membranes are incubated with a specific radioligand (e.g., ³H- or ¹²⁵I-labeled) and varying concentrations of the test compound.

  • Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through the filter plate.

  • Detection: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.

Cellular Screening Assays

Objective: To evaluate the functional consequences of compound binding in a cellular context and identify off-target effects on various signaling pathways.

Methodology:

  • Cell Culture: A panel of cell lines with well-characterized signaling pathways is cultured in multi-well plates.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds.

  • Phenotypic or Pathway-Specific Readout: After a suitable incubation period, the effect of the compound on a specific cellular phenotype or signaling pathway is measured. This can include:

    • Reporter Gene Assays: Measuring the expression of a reporter gene (e.g., luciferase, β-galactosidase) under the control of a specific promoter.

    • High-Content Imaging: Quantifying changes in cellular morphology, protein localization, or other cellular features.

    • Phospho-protein Detection: Measuring the phosphorylation status of key signaling proteins using techniques like Western blotting, ELISA, or Meso Scale Discovery (MSD).

  • Data Analysis: The IC50 values are calculated from the dose-response curves to determine the potency of the compound in modulating a particular cellular pathway.

Visualizations

Experimental Workflow for Cross-Reactivity Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening (Selectivity) cluster_2 Cellular & Functional Assays cluster_3 Hit Validation & Lead Optimization Primary_Assay Primary Target Assay (e.g., Enzyme Inhibition) Kinase_Profiling Kinase Panel (>100 Kinases) Primary_Assay->Kinase_Profiling Active Compounds Receptor_Profiling Receptor Binding Panel (GPCRs, Ion Channels) Primary_Assay->Receptor_Profiling Active Compounds Cellular_Assays Cell-Based Pathway Assays (e.g., Reporter, Phenotypic) Kinase_Profiling->Cellular_Assays Receptor_Profiling->Cellular_Assays Toxicity_Assays In Vitro Toxicity Assays (e.g., Cytotoxicity) Cellular_Assays->Toxicity_Assays Lead_Optimization Lead Optimization (Improve Selectivity) Toxicity_Assays->Lead_Optimization Selective & Non-toxic Hits

Caption: A typical workflow for assessing compound cross-reactivity.

Hypothetical Signaling Pathway Affected by Off-Target Kinase Activity

Caption: A hypothetical signaling pathway illustrating on- and off-target effects.

References

Safety Operating Guide

Proper Disposal of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol, a heterocyclic compound utilized in various research and development applications. Due to its potential hazards, this compound must be managed as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care. Based on available safety information, this compound is associated with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • Harmful if inhaled (H332)[1]

  • May cause respiratory irritation (H335)[1][2]

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses with side shields.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3]
Skin and Body Laboratory coat.[3]
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following protocol outlines the general steps for its safe disposal:

  • Waste Identification and Classification : this compound and its empty containers should be treated as hazardous waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous.[2]

  • Waste Collection :

    • Containers : Use a designated, compatible, and leak-proof container for waste collection.[3] Whenever feasible, keep the chemical in its original container.[3] The container must have a secure, tightly closing lid.[3]

    • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[3]

    • Segregation : Do not mix this waste with other waste streams.[3]

  • Waste Storage :

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[3]

    • The storage area should be away from heat, sparks, open flames, and other sources of ignition.[5][6]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3]

    • Disposal must be carried out by a licensed and approved hazardous waste disposal company.[3]

Important Considerations :

  • Do not dispose of this compound down the drain or in regular trash.[2]

  • Avoid generating dust or aerosols during handling and disposal.[4]

  • In case of a spill, immediately alert personnel in the area, wear appropriate PPE, and clean up the spill using absorbent materials.[4] Collect the contaminated materials and place them in a sealed container for disposal as hazardous waste.[4] Prevent the spill from entering drains or waterways.[4][7]

Disposal Workflow

start Start: this compound Waste Generation ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe container Select Waste Container: - Original or Compatible - Leak-proof with Secure Lid ppe->container label Label Container: - 'Hazardous Waste' - Chemical Name - Accumulation Date container->label segregate Segregate Waste: Do not mix with other chemical waste label->segregate storage Store Safely: - Designated Hazardous Waste Area - Well-ventilated segregate->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling (5-Methyl-1,3,4-oxadiazol-2-yl)methanol. The following information is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment

This compound is classified with several hazards that necessitate the use of appropriate personal protective equipment (PPE).[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Summary of Hazard Statements:

Hazard Statement Description
H302Harmful if swallowed.[1][2]
H315Causes skin irritation.[1][2]
H319Causes serious eye irritation.[1][2]
H335May cause respiratory irritation.[1][2]

Recommended Personal Protective Equipment:

To mitigate the risks associated with these hazards, the following personal protective equipment is mandatory:

Protection Type Specific Recommendations
Eye/Face Protection Wear safety glasses with side-shields or chemical safety goggles.[3][4]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[3][4][5]
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[3][5] If ventilation is inadequate, a NIOSH/MSHA approved respirator should be worn.[4]
Hand Hygiene Wash hands thoroughly with soap and water after handling.[3][6]

Operational and Handling Protocols

Proper handling and storage are crucial to prevent accidents and exposure.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][5]

  • Use only in a well-ventilated area or outdoors.[3][5]

  • Keep away from heat, sparks, open flames, and hot surfaces.[5]

  • Use non-sparking tools and take precautionary measures against static discharge.[5][7]

  • Do not eat, drink, or smoke when using this product.[3][5]

Storage Procedures:

  • Store in a tightly-closed container in a cool, dry, and well-ventilated place.[3][6]

  • Keep containers securely sealed when not in use.[6]

  • Store locked up.[3][5]

Emergency and Disposal Plans

In the event of an emergency, immediate and appropriate action is critical.

Emergency Procedures:

Exposure Route First Aid Measures
If Inhaled Move the person to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
If on Skin Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
If Swallowed Immediately call a poison center or doctor. Rinse mouth.[5]

Spill and Leak Cleanup:

  • Ensure adequate ventilation and wear appropriate PPE.[3]

  • Prevent further leakage or spillage if safe to do so.[3]

  • For dry spills, use dry clean-up procedures to avoid generating dust.[6]

  • Absorb with inert material (e.g., sand, earth) and place in a suitable, labeled disposal container.[3][6]

  • Wash the spill area with water, preventing runoff from entering drains.[6]

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][5]

  • Do not allow the product to enter drains, other waterways, or soil.[3]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup cluster_disposal 4. Disposal & Storage prep Preparation handling Handling & Use cleanup Post-Handling & Cleanup storage Storage disposal Waste Disposal a Review SDS b Don PPE a->b c Prepare well-ventilated workspace b->c d Weigh/measure chemical in fume hood c->d e Perform experiment d->e f Decontaminate workspace e->f g Doff PPE f->g h Wash hands thoroughly g->h i Store unused chemical properly j Dispose of waste in labeled container

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.